molecular formula C20H40CaN2O8+2 B1171861 Calcium pangamate CAS No. 11041-98-8

Calcium pangamate

Katalognummer: B1171861
CAS-Nummer: 11041-98-8
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium pangamate is a chemical compound often referred to by the non-scientific designation "vitamin B15," though it is not recognized as a vitamin and has no established nutritional value . Researchers should note that the identity of materials sold as "this compound" has been historically variable and inconsistent; it has been described as a calcium salt of pangamic acid, and also as a mixture of calcium gluconate and dimethylglycine (DMG) . The molecular formula is often cited as C20H36CaN2O16 . This compound is of interest in research contexts for its historical use in studies related to cellular oxygen utilization and metabolic processes, though robust, accepted scientific evidence for these or any other applications is lacking . It is critical to note that the U.S. Food and Drug Administration (FDA) considers pangamic acid and its products unsafe for food or drug use and recommends regulatory action against products with disease claims . Some preparations of compounds labeled as pangamic acid have shown positive results in mutagenicity analyses, indicating potential safety concerns for their use . This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers are responsible for ensuring all activities comply with their local regulatory guidelines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

calcium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO8.Ca/c2*1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h2*5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;;+2/p-2/t2*5-,7-,8+,9-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLAOERSRUNGEF-JQVJEGKNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36CaN2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20310-61-6
Record name Calcium pangamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium pangamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CALCIUM PANGAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492G10Q871
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Enigma of Calcium Pangamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For decades, calcium pangamate, often controversially referred to as "vitamin B15," has occupied a nebulous space in the landscape of nutritional science and pharmacology. This technical guide provides an in-depth analysis of the chemical structure of this compound, critically evaluates the available scientific data, and offers a clear perspective for researchers, scientists, and drug development professionals.

Chemical Structure and Identity: A Tale of Ambiguity

Theoretically, this compound is the calcium salt of pangamic acid. Pangamic acid itself is defined as an ester of D-gluconic acid and N,N-dimethylglycine.[1] The accepted chemical structure leads to a molecular formula of Ca(C₁₀H₁₈NO₈)₂.[1]

However, a significant body of evidence suggests that the chemical identity of substances marketed as "pangamic acid" or "vitamin B15" is inconsistent and often dubious.[1][2] Analyses of commercial products have revealed that they are frequently mixtures and may not contain the defined chemical entity of this compound.[1][3] Some preparations have been found to contain other compounds, such as diisopropylamine dichloroacetate, which has raised safety concerns due to potential mutagenicity.[1][4] This lack of a standardized and verifiable chemical identity is a major impediment to any serious scientific investigation.

Below is a summary of the key chemical identifiers for the theoretical structure of this compound.

IdentifierValue
IUPAC Name calcium bis(6-O-(dimethylaminoacetyl)-D-gluconate)
Molecular Formula Ca(C₁₀H₁₈NO₈)₂
Molecular Weight 562.6 g/mol
CAS Number 20310-61-6
SMILES CN(C)CC(=O)OC--INVALID-LINK--[O-])O)O)O">C@HO.CN(C)CC(=O)OC--INVALID-LINK--[O-])O)O)O">C@HO.[Ca+2]
InChI InChI=1S/2C10H19NO8.Ca/c21-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h25,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;;+2/p-2/t2*5-,7-,8+,9-;/m11./s1

Synthesis of this compound: A Patented but Unverified Process

A United States patent outlines a method for the production of this compound. The process involves the esterification of gluconic acid or its lactone with dimethylglycine hydrochloride. The patent itself acknowledges that the final product is a mixture, containing approximately 70-75% this compound, with the remainder being unreacted starting materials.

It is crucial to note that detailed, peer-reviewed scientific literature providing a reproducible synthesis protocol and, importantly, a thorough characterization of the purified product is conspicuously absent.

Below is a logical workflow diagram based on the synthesis method described in the patent.

G Synthesis Workflow for this compound (Based on U.S. Patent 3,907,869) cluster_reactants Reactants cluster_process Process cluster_product Product Gluconic Acid or Lactone Gluconic Acid or Lactone Esterification Esterification Gluconic Acid or Lactone->Esterification Dimethylglycine HCl Dimethylglycine HCl Dimethylglycine HCl->Esterification Neutralization Neutralization Esterification->Neutralization with Calcium Carbonate Purification Purification Neutralization->Purification Precipitation & Filtration This compound (Mixture) This compound (Mixture) Purification->this compound (Mixture)

A diagram of the patented synthesis of this compound.

Spectroscopic and Analytical Characterization: A Scientific Void

A thorough search of the scientific literature reveals a striking absence of detailed spectroscopic data for the characterization of this compound. For a compound to be considered for any form of clinical or biological research, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is a fundamental requirement. The lack of such publicly available data for this compound is a significant red flag for the scientific community.

One study mentions a quantitative method for the determination of this compound using a ferric hydroxamate procedure, suggesting a potential avenue for analytical assessment.[5] However, without a well-characterized reference standard, the utility of such a method is limited.

The implications of this lack of characterization are profound. Without a clear and reproducible analytical fingerprint, it is impossible to ensure the identity, purity, and consistency of the substance being studied, rendering any biological data unreliable.

Biological Activity and Mechanism of Action: Unsubstantiated Claims

Historically, a wide range of biological effects have been attributed to "vitamin B15," including enhanced athletic performance, antioxidant activity, and improved oxygen utilization.[6][7] However, these claims are largely based on anecdotal reports and poorly controlled studies, many of which were conducted several decades ago.[7][8]

Crucially, there is no established signaling pathway for this compound in peer-reviewed scientific literature. The term "mechanism of action" in the context of this compound is, at present, entirely speculative. The diagram below illustrates the hypothetical and unproven claims surrounding its purported biological effects.

G Hypothetical and Unproven Claims of this compound's Biological Effects cluster_claims Unsubstantiated Claims This compound This compound Improved Oxygen Utilization Improved Oxygen Utilization This compound->Improved Oxygen Utilization Antioxidant Activity Antioxidant Activity This compound->Antioxidant Activity Enhanced Athletic Performance Enhanced Athletic Performance This compound->Enhanced Athletic Performance

Hypothetical biological effects of this compound.

Quantitative Data: A Lack of Robust Evidence

Due to the scarcity of well-controlled, peer-reviewed studies, there is a significant lack of reliable quantitative data regarding the pharmacokinetics, pharmacodynamics, and biological activity of this compound. The table below summarizes the available physicochemical properties for the theoretical molecule.

PropertyValue
Appearance White crystalline powder[9]
Solubility Soluble in water[7]
Melting Point 128-131°C (for a commercial preparation)[9]

Toxicology and Safety Concerns

The ambiguity of the chemical composition of "pangamic acid" products raises significant safety concerns. As mentioned, some formulations have been found to contain diisopropylamine dichloroacetate, a substance that has demonstrated mutagenicity in the Ames test.[1][4] This underscores the potential risks associated with using products that are not well-characterized and standardized.

Conclusion for the Research Community

The case of this compound serves as a cautionary tale in the fields of nutritional science and drug development. While the theoretical chemical structure is defined, the reality is that the substance is poorly characterized, and commercial preparations are of questionable identity and purity. The claims of its biological benefits are not supported by robust, peer-reviewed scientific evidence, and there is a complete lack of data on its mechanism of action at a molecular level.

For researchers and drug development professionals, the path forward is clear. Before any meaningful biological or clinical studies can be considered, the following fundamental steps are necessary:

  • Reproducible Synthesis and Purification: A robust and well-documented method for the synthesis of pure this compound is required.

  • Comprehensive Characterization: The synthesized compound must be rigorously characterized using a battery of modern analytical techniques (NMR, MS, IR, elemental analysis, etc.) to unequivocally confirm its structure and purity.

  • In Vitro Mechanistic Studies: Once a pure and characterized compound is available, systematic in vitro studies are needed to investigate its potential biological targets and elucidate any genuine mechanism of action.

Without this foundational scientific work, this compound will remain a chemical enigma, and its use in any form cannot be scientifically validated or recommended.

References

The Enigmatic History of Pangamic Acid: A Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pangamic acid, often erroneously referred to as "vitamin B15," represents a fascinating and contentious chapter in the history of nutritional science and medicine. First introduced in the mid-20th century as a miraculous therapeutic agent, its existence as a unique, physiologically essential compound has been thoroughly debunked. This technical guide provides an in-depth exploration of the discovery, research, and eventual discrediting of pangamic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of its history, the scientific investigations into its purported effects, and the controversies surrounding its identity.

The "Discovery" and Promotion of Pangamic Acid

The narrative of pangamic acid begins with Ernst T. Krebs, Sr., and was significantly amplified by his son, Ernst T. Krebs, Jr. In 1951, the Krebses claimed to have isolated a new water-soluble factor from apricot kernels, which they named "pangamic acid," from the Greek words "pan" (universal) and "gamic" (seed), implying its ubiquitous presence in nature.[1][2] They also dubbed it "vitamin B15," suggesting it was an essential nutrient.[2] The initial report of their "discovery" was published in the International record of medicine and general practice clinics in 1951.[1]

The Krebses promoted pangamic acid as a remedy for a wide array of ailments, including heart disease, high cholesterol, and even cancer, alongside their other controversial promotion of laetrile (amygdalin). However, the scientific community has never recognized pangamic acid as a vitamin, as there is no evidence of a dietary requirement or a deficiency disease associated with its absence.

The Ambiguous Chemical Identity of "Pangamic Acid"

A central issue in the history of pangamic acid is its lack of a consistent and verifiable chemical identity. The substance originally described by the Krebses was purported to be d-gluconodimethylamino acetic acid.[1] However, subsequent attempts by independent researchers to synthesize this compound using the methods described by the Krebses were unsuccessful.

Over the years, a variety of substances have been marketed and sold under the "pangamic acid" or "vitamin B15" label. These formulations have been shown to contain a mixture of compounds, with the most common being:

  • d-gluconodimethylamino acetic acid: The originally claimed, but never independently synthesized, compound.

  • Diisopropylamine dichloroacetate (DIPA-DCA): A synthetic compound that has been a primary component of many "pangamic acid" products.

  • Dimethylglycine (DMG): A derivative of the amino acid glycine.

  • Calcium gluconate and other inert fillers: Often found in commercial preparations.

This inconsistency has made it impossible to attribute any observed physiological effects to a single, defined chemical entity.

Purported Therapeutic Effects and Scientific Scrutiny

The proponents of pangamic acid, particularly researchers in the former Soviet Union, claimed a wide range of therapeutic benefits. These included enhanced oxygen utilization, improved athletic performance, detoxification, and treatment of cardiovascular diseases. However, the majority of this research has been criticized for its lack of rigorous scientific methodology, including the absence of proper controls and double-blinding.

Soviet-Era Research

A significant body of research on pangamic acid emerged from the Soviet Union in the 1960s and 1970s. Key figures in this research include I.N. Garkina, Y.F. Udalov, V.E. Anisimov, and E.G. Karpukhina.

  • Cardiovascular Disease: Soviet studies often reported positive outcomes in patients with cardiovascular conditions. For instance, a 1964 study by Anisimov, Salikhov, and Anisimova in the Kazan Medical Journal claimed beneficial effects on the clinical symptoms and humoral disorders in patients with coronary atherosclerosis.[3][4] These studies often involved administering calcium pangamate at daily doses ranging from 15-20 mg (intramuscularly) to 50-100 mg (orally) for 20-30 days.[2] It was reported that in clinical trials involving over 1,000 patients with cardiovascular diseases, a positive effect was observed in 80-90% of cases.[2]

  • Athletic Performance: Soviet researchers also investigated the effects of pangamic acid on athletic performance, suggesting it could reduce lactic acid buildup and improve endurance.

Western Scientific Evaluation

In contrast to the largely positive reports from the Soviet Union, research conducted in Western countries has consistently failed to substantiate the claimed benefits of pangamic acid.

Quantitative Data from Key Studies

The following tables summarize the quantitative data from a notable controlled study investigating the effects of a "pangamic acid" formulation on athletic performance.

Table 1: Subject Characteristics and Dosing Regimen

CharacteristicExperimental Group (n=8)Control Group (n=8)
Subjects Male Track AthletesMale Track Athletes
Intervention 6 x 50 mg "Pangamic Acid" tablets/day6 x Placebo tablets/day
Composition Calcium gluconate and N,N-DimethylglycineIdentical in appearance to experimental
Duration 3 weeks3 weeks

Table 2: Pre- and Post-Treatment Performance and Biochemical Parameters

ParameterExperimental Group (Pre-Treatment)Experimental Group (Post-Treatment)Control Group (Pre-Treatment)Control Group (Post-Treatment)
Maximal Heart Rate (bpm) 183181194194
Treadmill Time (min) 16.9917.2116.4916.83
Post-Test Blood Glucose (mg%) 132.13138.88133.38139.13
Post-Test Blood Lactate (mg%) 64.6370.8876.1366.58

A multivariate analysis of variance (MANOVA) revealed no significant differences (P > 0.05) between the groups after treatment.

Experimental Protocols

Due to the limited availability of original research articles from the early proponents of pangamic acid, this section will focus on a well-documented experimental protocol from a controlled study and a standard toxicological assay used to evaluate a common component of "pangamic acid" formulations.

Protocol for a Controlled Study on Athletic Performance

Objective: To examine the effect of pangamic acid (calcium gluconate and N,N-Dimethylglycine) ingestion on short-term maximal treadmill performance.

Study Design: Double-blind, placebo-controlled experiment.

Participants: 16 male track athletes, randomly assigned to an experimental group (n=8) and a control group (n=8).

Intervention:

  • Experimental Group: Ingested six 50-mg tablets of a commercial "pangamic acid" product (containing calcium gluconate and N,N-Dimethylglycine) daily for three weeks.

  • Control Group: Ingested six placebo tablets, identical in appearance to the experimental tablets, daily for three weeks.

Testing Protocol:

  • Baseline Testing (Pre-Treatment): All subjects performed a maximal treadmill test using the Bruce protocol.

  • Treatment Period: Subjects followed the assigned supplementation regimen for three weeks.

  • Post-Treatment Testing: All subjects repeated the maximal treadmill test using the Bruce protocol.

Parameters Measured:

  • Maximal heart rate (HR)

  • Treadmill time (TM)

  • Recovery HR at 1 and 3 minutes post-exercise

  • Pre- and post-test blood glucose and lactate levels

Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the differences between the groups after the treatment period.

Protocol for Mutagenicity Testing (Ames Test)

Objective: To assess the mutagenic potential of diisopropylamine dichloroacetate (DIPA-DCA), a common ingredient in "pangamic acid" formulations.

Methodology: The Ames test, a widely used bacterial reverse mutation assay, is employed to detect the mutagenicity of chemical substances.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100) with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

  • S9 fraction (a rat liver homogenate) for metabolic activation of the test compound.

  • Minimal glucose agar plates (lacking histidine).

  • Test compound (DIPA-DCA).

  • Positive and negative controls.

Procedure:

  • The Salmonella tester strain, the test compound (at various concentrations), and the S9 fraction (if metabolic activation is being assessed) are combined in a test tube.

  • The mixture is incubated and then poured onto a minimal glucose agar plate.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have undergone a reverse mutation, allowing them to grow in the absence of histidine) is counted.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.

Visualizations of Key Concepts

Discovery_and_Promotion_Timeline cluster_Discovery Discovery Phase cluster_Promotion Promotional Phase cluster_Scrutiny Scientific Scrutiny Krebs_Sr_and_Jr Ernst T. Krebs, Sr. & Jr. Isolation Claimed Isolation from Apricot Kernels Krebs_Sr_and_Jr->Isolation 'Discovers' Publication 1951 Publication in 'International Record of Medicine' Isolation->Publication Leads to Identity_Crisis Lack of Verifiable Chemical Identity Isolation->Identity_Crisis Questioned by Pangamic_Acid_Name Naming: 'Pangamic Acid' 'Vitamin B15' Publication->Pangamic_Acid_Name Introduces Therapeutic_Claims Broad Therapeutic Claims: Heart Disease, Cancer, etc. Pangamic_Acid_Name->Therapeutic_Claims Associated with Soviet_Research Promotion and Research in the USSR Therapeutic_Claims->Soviet_Research Influences Western_Studies Negative or Inconclusive Western Studies Therapeutic_Claims->Western_Studies Contradicted by FDA_Stance FDA Position: Not a Vitamin, Unsafe Additive Western_Studies->FDA_Stance Informs

Experimental_Workflow_Athletic_Performance Recruitment Recruit 16 Male Track Athletes Randomization Randomly Assign to Two Groups (n=8 each) Recruitment->Randomization Baseline Baseline Testing: Maximal Treadmill Test (Bruce Protocol) Randomization->Baseline Intervention 3-Week Intervention Period Baseline->Intervention Group_E Experimental Group: 6x50mg 'Pangamic Acid'/day Intervention->Group_E Group_C Control Group: 6x Placebo/day Intervention->Group_C Post_Test Post-Treatment Testing: Maximal Treadmill Test (Bruce Protocol) Group_E->Post_Test Group_C->Post_Test Data_Analysis Data Analysis: MANOVA Post_Test->Data_Analysis Conclusion Conclusion: No Significant Difference (P > 0.05) Data_Analysis->Conclusion

Ames_Test_Workflow cluster_Positive Positive Result cluster_Negative Negative Result Start Start: Ames Test for Mutagenicity of DIPA-DCA Preparation Prepare Salmonella Strains, S9 Mix, and Test Compound Start->Preparation Incubation Incubate Salmonella, DIPA-DCA, and S9 Mix Preparation->Incubation Plating Plate Mixture onto Histidine-Deficient Agar Incubation->Plating Incubate_Plates Incubate Plates for 48-72 hours Plating->Incubate_Plates Counting Count Revertant Colonies Incubate_Plates->Counting Analysis Compare Colony Counts to Controls Counting->Analysis Result Result Analysis->Result Result_Positive Significant Increase in Revertants => Mutagenic Result->Result_Positive Result_Negative No Significant Increase => Not Mutagenic Result->Result_Negative

Conclusion

The history of pangamic acid serves as a cautionary tale in the fields of nutrition and drug development. Despite its initial promotion as a "vitamin" and a panacea for numerous diseases, rigorous scientific investigation has failed to validate these claims. The lack of a consistent chemical identity, the irreproducibility of the original synthesis, and the absence of high-quality, controlled clinical trials have relegated pangamic acid to the realm of pseudoscience. For researchers and drug development professionals, the story of pangamic acid underscores the critical importance of robust chemical characterization, reproducible methodologies, and rigorously controlled studies in the evaluation of any potential therapeutic agent.

References

An In-depth Technical Guide to the Metabolic Pathways of Calcium Pangamate and Dimethylglycine (DMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the metabolic pathways and biochemical roles of N,N-Dimethylglycine (DMG) and the controversial compound known as calcium pangamate ("Vitamin B15"). While DMG is a well-characterized intermediate in choline metabolism with established roles in one-carbon metabolism, the identity and function of this compound remain scientifically unsubstantiated. This document will delineate the established metabolic fate of DMG, critically evaluate the claims associated with this compound, present available quantitative data, detail relevant experimental protocols, and provide visual diagrams of key pathways to clarify the distinctions between these two substances for the scientific community.

Introduction: Deconstructing "Vitamin B15"

The term "Vitamin B15," or pangamic acid, was coined in the mid-20th century to describe a compound isolated from apricot kernels, purported to have wideranging health benefits.[1][2] This substance, often sold as this compound, has never been recognized as a vitamin by the scientific community because it is not essential for human life.[3] Furthermore, the chemical identity of pangamic acid is not standardized; commercial preparations have been found to contain various substances, from calcium gluconate and DMG to diisopropylamine dichloroacetate or simply inert materials like lactose.[1][4]

Conversely, Dimethylglycine (DMG) is a naturally occurring amino acid derivative and a verifiable metabolite in mammalian cells.[5][6] It is the active component most frequently associated with the purported effects of "Vitamin B15."[7][8] This guide will treat DMG as a distinct, scientifically valid molecule and address this compound as a poorly defined entity whose supposed activities are likely attributable to its DMG content, if present.

The Metabolic Pathway of Dimethylglycine (DMG)

DMG is a crucial intermediate in the catabolism of choline.[9][10] Its primary metabolic function occurs within the mitochondrial matrix and is intrinsically linked to one-carbon metabolism, a set of reactions essential for the synthesis of nucleotides, amino acids, and for epigenetic regulation.[11][12]

The pathway proceeds as follows:

  • Choline Oxidation: Choline is oxidized to betaine (trimethylglycine).

  • Methyl Donation by Betaine: The enzyme betaine-homocysteine S-methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to homocysteine, forming methionine and DMG.[13][14] This reaction is a key part of the "methionine salvage" pathway.

  • DMG Demethylation: In the mitochondria, the flavoprotein enzyme dimethylglycine dehydrogenase (DMGDH) catalyzes the oxidative demethylation of DMG.[9][15] This reaction removes a methyl group from DMG to produce sarcosine (monomethylglycine) and formaldehyde.[9][16]

  • Sarcosine Demethylation: Sarcosine is further demethylated by sarcosine dehydrogenase (SDH) to yield glycine, with the methyl group being transferred to tetrahydrofolate (THF).[15]

This metabolic cascade highlights DMG's role as an indirect methyl donor.[7][17] The methyl groups it releases are shuttled into the folate pool, becoming available for numerous critical biosynthetic and regulatory processes.[11][18]

DMG_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine Choline Dehydrogenase DMG_cyto Dimethylglycine (DMG) Betaine->DMG_cyto Methyl Group Donation BHMT BHMT Betaine->BHMT DMG_mito Dimethylglycine (DMG) DMG_cyto->DMG_mito Transport Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Remethylation Homocysteine->BHMT BHMT->DMG_cyto BHMT->Methionine Sarcosine Sarcosine DMG_mito->Sarcosine Oxidative Demethylation DMGDH DMGDH DMG_mito->DMGDH Glycine Glycine Sarcosine->Glycine Oxidative Demethylation SDH SDH Sarcosine->SDH DMGDH->Sarcosine Formaldehyde Formaldehyde (to Folate Pool) DMGDH->Formaldehyde SDH->Glycine

Caption: Metabolic pathway of Dimethylglycine (DMG) from choline.

This compound: A Substance Without a Pathway

There is no scientifically recognized or established metabolic pathway for "this compound" because it is not a single, defined substance.[1][3] Claims that it acts as a "metabolic enhancer" or improves oxygen utilization are largely based on anecdotal evidence and poorly controlled studies, primarily from Soviet-era research.[7][19]

The proposed mechanisms of action are often conflated with the known functions of DMG. For instance, the assertion that pangamic acid is a methyl donor is likely a direct attribution of DMG's role in the choline cycle.[7][17] Any physiological effects observed after ingestion of a "this compound" product are most plausibly due to the presence of DMG or other pharmacologically active, and potentially unsafe, components within the mixture.[1][3]

Pangamate_vs_DMG cluster_pangamate This compound ('Vitamin B15') cluster_dmg Dimethylglycine (DMG) Pangamate Undefined Mixture: - DMG? - Calcium Gluconate? - DIPA? - Lactose? Claims Purported Effects: - Enhanced O2 Utilization - Reduced Lactate - Detoxification Pangamate->Claims Anecdotal Evidence DMG Defined Molecule: N,N-Dimethylglycine Pathway Established Role: - Choline Metabolism Intermediate - Indirect Methyl Donor DMG->Pathway Scientific Consensus Pathway->Claims Effects potentially attributable to DMG

Caption: Logical relationship between this compound and DMG.

Quantitative Data and Comparative Analysis

Quantitative data directly comparing this compound and DMG are scarce due to the undefined nature of the former. However, studies on DMG provide quantifiable metrics related to its metabolic and physiological effects, which are often erroneously attributed to "Vitamin B15."

Table 1: Effects on Exercise and Metabolic Markers

ParameterCompound StudiedFindingSpeciesReference
Blood Lactate DimethylglycineTreatment resulted in substantially lower blood lactic acid levels compared to controls.Horses[7]
Blood Lactate "Pangamic Acid"Ingestion did not result in differences in exercise blood lactates compared to control.Humans[17]
Muscle Glycogen "Vitamin B15"Higher glycogen levels in skeletal and heart muscle following administration.Rats[7]
Oxygen Utilization DimethylglycinePresumed to enhance oxygen utilization by tissue.Humans[20]
Antibody Response DimethylglycineFourfold increase in antibody response to pneumococcal vaccine vs. control (p < 0.01).Humans[20][21]

Table 2: Enzyme Inhibition Data

EnzymeInhibitorConcentrationInhibition %Reference
BHMT Dimethylglycine0.02 mol/L19%[18]
BHMT Dimethylglycine0.1 mmol/L76%[18]
BHMT Dimethylglycine1 mmol/L90%[18]

Note: The conflicting data on lactate levels highlight the variability in study design and the substance being tested under the "pangamic acid" name.

Detailed Experimental Protocols

To facilitate reproducible research in this area, this section details standardized protocols for assessing key metabolic functions related to DMG.

Protocol: Measurement of Mitochondrial Respiration

This protocol is used to assess the impact of a compound (e.g., DMG) on mitochondrial function using high-resolution respirometry (e.g., Oroboros Oxygraph-2k).[22][23]

Objective: To measure oxygen consumption rates (OCR) in isolated mitochondria or permeabilized cells to determine effects on different parts of the electron transport chain.

Materials:

  • Isolated mitochondria or cultured cells (e.g., HepG2)

  • Respiration Buffer (e.g., MiR05)[24]

  • Digitonin (for cell permeabilization)

  • Substrates: Pyruvate, Malate, Glutamate (Complex I); Succinate (Complex II)

  • ADP (to stimulate State 3 respiration)

  • Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), Oligomycin (ATP Synthase)

  • High-resolution respirometer

Procedure:

  • Chamber Preparation: Calibrate the oxygraph chambers with respiration buffer at 37°C until a stable oxygen signal is achieved.[22]

  • Sample Loading: Add isolated mitochondria or a suspension of intact cells to the chamber.

  • Permeabilization (for cells): Titrate with an optimal concentration of digitonin to permeabilize the plasma membrane without damaging the mitochondrial inner membrane.[22]

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • ROUTINE Respiration: Measure baseline OCR of intact cells.

    • Complex I-linked LEAK Respiration: Add Complex I substrates (e.g., pyruvate, malate).

    • Complex I-linked OXPHOS (State 3): Add a saturating amount of ADP to measure ATP-linked respiration.

    • Cytochrome c Test: Add cytochrome c to check for outer mitochondrial membrane integrity. An increase in OCR indicates membrane damage.

    • Complex II-linked Respiration: Add rotenone to inhibit Complex I, then add succinate to measure Complex II-driven respiration.

    • Electron Transfer System (ETS) Capacity: Add a protonophore (e.g., FCCP) to uncouple respiration and measure the maximum capacity of the ETS.

    • Residual Oxygen Consumption (ROX): Add Antimycin A to block Complex III and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to protein concentration or cell number. Calculate respiratory control ratios to assess mitochondrial health.

SUIT_Protocol Start Start: Permeabilized Cells + Respiration Buffer Add_CI_Substrates Add: Pyruvate + Malate (Complex I Substrates) Start->Add_CI_Substrates Measure_Leak Measure: LEAK Respiration Add_CI_Substrates->Measure_Leak Add_ADP Add: ADP Measure_Leak->Add_ADP Measure_CI_OXPHOS Measure: Complex I OXPHOS Add_ADP->Measure_CI_OXPHOS Add_Rotenone Add: Rotenone (Complex I Inhibitor) Measure_CI_OXPHOS->Add_Rotenone Add_Succinate Add: Succinate (Complex II Substrate) Add_Rotenone->Add_Succinate Measure_CII_OXPHOS Measure: Complex II OXPHOS Add_Succinate->Measure_CII_OXPHOS Add_FCCP Add: FCCP (Uncoupler) Measure_CII_OXPHOS->Add_FCCP Measure_ETS Measure: Max ETS Capacity Add_FCCP->Measure_ETS Add_AntimycinA Add: Antimycin A (Complex III Inhibitor) Measure_ETS->Add_AntimycinA Measure_ROX Measure: Residual O2 Consumption (ROX) Add_AntimycinA->Measure_ROX

References

The Enigmatic Case of "Vitamin B15": A Scientific Inquiry into Alleged Physiological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Vitamin B15" and "pangamic acid" are not recognized by the scientific community as a vitamin. The chemical composition of products marketed as "Vitamin B15" is inconsistent and has been a subject of controversy.[1][2][3] This document aims to provide a technical overview of the alleged physiological mechanisms, with a primary focus on N,N-Dimethylglycine (DMG), a compound frequently associated with "Vitamin B15".[4]

Introduction: The Controversy Surrounding "Vitamin B15"

"Vitamin B15," or pangamic acid, was first described as a substance with various biological and medical benefits.[5] However, its identity has remained elusive, with no standardized chemical formula.[1][2][3] Commercial preparations have been found to contain a variety of substances, including calcium gluconate, glycine, diisopropylammonium dichloroacetate (DIPA), and N,N-Dimethylglycine (DMG).[5] Due to the lack of a defined chemical entity and unsubstantiated therapeutic claims, "pangamic acid" is not recognized as a vitamin.[1][2] This guide will focus on the alleged physiological mechanisms of DMG, the most consistently cited active component.

N,N-Dimethylglycine (DMG): The Purported Active Core

DMG is a naturally occurring amino acid derivative found in small amounts in foods like beans, brown rice, and liver.[6][7] It is an intermediate metabolite in the choline cycle and is involved in one-carbon metabolism.[8][9] The primary alleged physiological roles of DMG are centered on its function as a methyl donor and its potential influence on cellular respiration and immune response.[7][8]

Role in Transmethylation and One-Carbon Metabolism

DMG is positioned as an intermediary in the metabolic pathway that converts choline to glycine. In this process, it can donate methyl groups, which are crucial for the synthesis of various essential molecules.[8]

A key aspect of this proposed mechanism is the involvement of DMG in the methionine cycle. By providing methyl groups, DMG is suggested to facilitate the conversion of homocysteine to methionine.[8] Methionine is a critical amino acid for protein synthesis and is a precursor to S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous biochemical reactions, including the synthesis of creatine, carnitine, and neurotransmitters.

Metabolic Pathway of N,N-Dimethylglycine

DMG_Metabolism Choline Choline Betaine Betaine Choline->Betaine Choline Dehydrogenase DMG N,N-Dimethylglycine (DMG) Betaine->DMG BHMT (Betaine-Homocysteine Methyltransferase) Sarcosine Sarcosine DMG->Sarcosine DMGDH (Dimethylglycine Dehydrogenase) Methyl_Pool One-Carbon Pool DMG->Methyl_Pool Indirectly provides methyl groups Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine via BHMT SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe SAMe->Methyl_Pool Provides Methyl Groups

Caption: Metabolic pathway of N,N-Dimethylglycine (DMG) in one-carbon metabolism.

Alleged Effects on Cellular Respiration and Oxygen Utilization

A frequently cited claim for "Vitamin B15" is its ability to enhance oxygen utilization and improve cellular respiration.[10][11] Some studies, primarily from Russian sources, have suggested that pangamic acid can increase tolerance to hypoxic conditions.[10][11] The proposed, though not definitively proven, mechanism is that DMG may improve the efficiency of the electron transport chain, leading to more efficient energy production.

However, a double-blind, randomized crossover clinical trial investigating the effect of short-term DMG treatment on oxygen consumption in children with cytochrome oxidase deficiency found no significant effect.

Purported Immunomodulatory Effects

Several studies have suggested that DMG may possess immunomodulating properties.[7][8] Research has indicated that DMG could potentially enhance both humoral and cell-mediated immune responses.[8] In one study, it was shown that DMG significantly stimulated B-cells to produce higher antibody responses and potentiated the activity of T-cells and macrophages in vitro.[8] Another clinical evaluation demonstrated that DMG could help restore below-normal lymphocyte activity to near-normal levels in patients with diabetes or sickle cell anemia in an in-vitro assay.[8]

Quantitative Data from Selected Studies

The available quantitative data on the physiological effects of "Vitamin B15" or DMG is limited and often from studies with methodological weaknesses. The following table summarizes findings from a study on the effects of a product containing calcium gluconate and N,N-Dimethylglycine on athletic performance.

ParameterExperimental Group (Pre-treatment)Experimental Group (Post-treatment)Control Group (Pre-treatment)Control Group (Post-treatment)
Maximal Heart Rate (bpm) 183181194194
Treadmill Time (min) 16.9917.2116.4916.83
Post-test Glucose (mg%) 132.13138.88133.38139.13
Post-test Lactate (mg%) 64.6370.8876.1366.58
Data from a study on the effect of pangamic acid on maximal treadmill performance. The study concluded that ingestion of pangamic acid did not produce significant changes.[12]

Experimental Protocols: A Methodological Overview

Detailed and replicable experimental protocols for many of the historical claims surrounding "Vitamin B15" are scarce. However, a more recent study on the effect of pangamic acid on treadmill performance provides a clearer example of a modern research methodology.

Experimental Workflow for a Double-Blind Placebo-Controlled Trial

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention (3 weeks) cluster_testing Testing Protocol cluster_analysis Data Analysis Recruitment Recruitment of 16 male track athletes Randomization Randomization into Experimental (E) and Control (C) groups Recruitment->Randomization Group_E Group E: Ingestion of six 50-mg pangamic acid tablets daily Randomization->Group_E Group_C Group C: Ingestion of six placebo tablets daily Randomization->Group_C Post_Test Post-treatment Testing: Bruce treadmill protocol Group_E->Post_Test Group_C->Post_Test Pre_Test Pre-treatment Testing: Bruce treadmill protocol Pre_Test->Randomization Baseline Data_Collection Data Collection: Maximal HR, Treadmill Time, Post-test Glucose & Lactate Post_Test->Data_Collection Statistical_Analysis Multivariate Analysis of Variance (MANOVA) Data_Collection->Statistical_Analysis

Caption: A generalized experimental workflow for a double-blind, placebo-controlled clinical trial.

Conclusion: An Unsubstantiated "Vitamin"

References

Russian Research on Calcium Pangamate: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Calcium Pangamate

This compound is the calcium salt of pangamic acid, a substance first isolated from apricot kernels. In Russian and Soviet-era literature, it is often described as a vitamin-like substance. Its primary proposed biochemical function is to act as a donor of labile methyl groups, which are crucial for numerous metabolic processes.[1][2] These processes include the synthesis of key compounds like creatine, choline, and adrenaline, as well as the detoxification of various substances in the body.[1][2]

The purported physiological effects of this compound are linked to its role in cellular metabolism. It is claimed to improve tissue oxygenation, enhance lipid metabolism, and possess antioxidant properties.[2][3] These characteristics formed the basis for its investigation and use in various medical and athletic contexts within the Soviet Union.

Key Areas of Investigation in Russian Research

Based on available summaries and citations, Russian research on this compound appears to have focused on several key areas:

  • Enhancement of Athletic Performance: Soviet sports medicine extensively explored this compound for its potential to improve endurance, reduce hypoxia (oxygen starvation) during intense physical exertion, and accelerate recovery. It was reportedly used by athletes to increase the content of creatine phosphate and glycogen in muscle tissue.[3][4]

  • Cardiovascular and Metabolic Health: Research, particularly from sources like the Kazan Medical Journal, suggests that this compound was investigated for the treatment of conditions such as atherosclerosis and coronary heart disease.[2] Its proposed lipotropic effects (preventing abnormal fat accumulation in the liver) and its ability to improve coronary circulation were of primary interest.[2]

  • Hepatoprotective and Detoxifying Effects: The role of this compound in protecting the liver and aiding in detoxification from substances like alcohol and certain antibiotics was another significant area of study.[2]

Challenges in Data and Protocol Extraction

A comprehensive search for primary Russian-language scientific articles with detailed methodologies and quantitative results has proven challenging. While numerous secondary sources and reviews mention these studies, the original papers, particularly those from the Soviet era (1960s-1980s), are not available in digital scientific databases. Efforts to locate the full text of articles by key researchers such as V.E. Anisimov and V.N. Saperov in publications like the Kazan Medical Journal were unsuccessful in yielding the specific experimental details required for this report.

As a result, it is not possible to present structured tables of quantitative data or detailed experimental protocols as requested. The following sections, therefore, provide a conceptual overview based on the available information.

Conceptual Experimental Workflow and Proposed Mechanisms

While specific protocols remain elusive, a general experimental workflow for studying the effects of this compound can be conceptualized.

Caption: Conceptual workflow for a clinical trial on this compound.

The primary mechanism of action attributed to this compound in Russian literature is its function as a methyl group donor, which facilitates critical biochemical reactions.

Signaling_Pathway cluster_processes Methylation-Dependent Processes cluster_outcomes Physiological Outcomes Pangamate This compound (Pangamic Acid) Methyl Labile Methyl Groups (CH3) Pangamate->Methyl Donates Synthesis Synthesis of: - Choline - Methionine - Creatine - Steroid Hormones Methyl->Synthesis Enables Detox Detoxification (e.g., Alcohol, Toxins) Methyl->Detox Supports Respiration Activation of Cellular Respiration Methyl->Respiration Activates Lipid Enhanced Lipid Metabolism Synthesis->Lipid Performance Increased Athletic Performance Synthesis->Performance Hypoxia Improved Hypoxia Tolerance Respiration->Hypoxia

Caption: Proposed mechanism of action for this compound as a methyl donor.

Conclusion

The historical use of this compound in the Soviet Union suggests a body of scientific investigation into its effects. However, the primary source literature, complete with the detailed data and protocols necessary for a thorough technical evaluation, remains largely inaccessible. The available information provides a qualitative overview of its proposed mechanisms and applications, centering on its role in methylation and cellular metabolism to improve oxygen utilization, support athletic performance, and protect against metabolic and toxic insults. Without access to the original research, a quantitative assessment of its efficacy and a detailed understanding of the experimental basis for its use remain speculative. Further research would require locating and translating archived physical copies of these Soviet-era scientific journals and dissertations.

References

Pangamic Acid: A Scientific and Regulatory Whitepaper on a Disputed Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The substance known as pangamic acid, often marketed as "vitamin B15," has been a subject of controversy and regulatory scrutiny for decades. This technical guide provides a comprehensive overview of the scientific evidence and regulatory status of pangamic acid. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its history, purported mechanisms, and the prevailing scientific consensus regarding its classification and safety.

Executive Summary

The Myth of "Vitamin B15": A Historical and Chemical Analysis

The concept of "vitamin B15" was introduced in the mid-20th century by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., who also promoted the unproven cancer treatment Laetrile. They claimed to have isolated a new vitamin from apricot kernels with a wide array of health benefits. However, subsequent scientific investigation has failed to validate these claims.

A fundamental issue with pangamic acid is the lack of a consistent chemical identity. The originally proposed structure, d-gluconodimethylamino acetic acid, was never successfully synthesized and scientifically verified.[1] Over the years, various substances have been marketed as "pangamic acid," as detailed in the table below.

Substance(s) Found in "Pangamic Acid" Products Chemical Notes Scientific Findings
d-gluconodimethylamino acetic acidThe originally proposed, but never synthesized, compound.[1]Not scientifically verified to exist as described by its proponents.[1]
Mixtures of Dimethylglycine (DMG) and Calcium GluconateOften promoted as "calcium pangamate."[2]DMG is a naturally occurring derivative of the amino acid glycine.
Diisopropylamine Dichloroacetate (DIPA)A synthetic compound.[1]Can hydrolyze to form toxic compounds.[1] Has shown mutagenic properties in the Ames test.[1]
LactoseAn inert sugar.[1]Found in some samples of purported "pangamic acid," indicating a lack of active ingredient.[3]

This chemical ambiguity is a critical point for researchers and drug development professionals. Without a stable and identifiable compound, reproducible and meaningful scientific investigation is impossible.

Purported Mechanisms of Action vs. Scientific Evidence

Proponents of pangamic acid have claimed a variety of biological effects, including enhanced oxygen utilization, methyl donation, and antioxidant activity.[4][5][6] However, these claims are largely unsubstantiated by rigorous, controlled scientific studies.[1][2]

Cellular Respiration and Oxygen Utilization

A central claim is that pangamic acid improves cellular respiration.[7][8] Some studies, primarily from the former Soviet Union, suggested it could increase tolerance to hypoxia.[2] However, this research has been criticized for its lack of control and anecdotal nature.[1][2]

Transmethylation

It has been proposed that the dimethylglycine (DMG) component of some "pangamic acid" formulations can act as a methyl donor in biochemical pathways.[2][4] While DMG is involved in methylation processes, there is no credible evidence to suggest that supplementation with the ill-defined "pangamic acid" provides any unique benefit in this regard.

The following diagram illustrates the logical fallacy in the argument for pangamic acid's essential role based on its purported components.

logical_fallacy cluster_claim Claimed Composition of 'Pangamic Acid' cluster_function Known Biological Function cluster_conclusion Unsupported Conclusion Pangamic_Acid Pangamic Acid ('Vitamin B15') DMG Dimethylglycine (DMG) Pangamic_Acid->DMG Contains Gluconic_Acid Gluconic Acid Pangamic_Acid->Gluconic_Acid Contains Essential_Nutrient 'Pangamic Acid' is an Essential Vitamin Pangamic_Acid->Essential_Nutrient Therefore, it is claimed... Methylation Methylation Pathways DMG->Methylation Is a known methyl donor

Caption: Logical Fallacy of Pangamic Acid's Vitamin Status.

Safety and Regulatory Status: A Clear Warning

The lack of a defined chemical identity and the presence of potentially harmful substances in "pangamic acid" products have raised significant safety concerns.

Toxicity and Mutagenicity

Studies using the Ames test have shown that some compounds found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate and mixtures containing dimethylamine, are mutagenic, indicating a potential cancer risk.[1]

Regulatory Actions by the FDA

The U.S. Food and Drug Administration (FDA) has taken a clear and firm stance on pangamic acid. It is not recognized as a vitamin and is considered an unsafe food additive.[1][9] The FDA has recommended the seizure of products advertised as pangamic acid and has restricted its importation.[1][9] Any product claiming to treat or prevent disease with pangamic acid is classified as an unapproved new drug.[9]

The workflow for the FDA's regulatory action against pangamic acid is outlined below.

fda_regulatory_workflow cluster_product Product Marketed as 'Pangamic Acid' cluster_fda_evaluation FDA Evaluation cluster_regulatory_action Regulatory Action Product Product labeled 'Pangamic Acid' or 'Vitamin B15' Health_Claims Makes unsubstantiated health claims Product->Health_Claims Not_a_Vitamin Not a recognized vitamin Product->Not_a_Vitamin Evaluation Unsafe_Additive Unsafe food additive Product->Unsafe_Additive Evaluation Unapproved_Drug Unapproved new drug (if disease claims are made) Health_Claims->Unapproved_Drug Evaluation Seizure Seizure of products Not_a_Vitamin->Seizure Unsafe_Additive->Seizure Import_Restriction Restriction of importation Unsafe_Additive->Import_Restriction Unapproved_Drug->Seizure Unapproved_Drug->Import_Restriction Injunction Injunction against distributors Seizure->Injunction If distribution continues

Caption: FDA Regulatory Workflow for Pangamic Acid.

Conclusion for the Scientific Community

For researchers, scientists, and drug development professionals, the case of pangamic acid serves as a cautionary tale. The substance fails to meet the fundamental criteria of a vitamin: it is not an essential nutrient, and its chemical identity is not clearly established. The claims of its therapeutic benefits are not supported by credible scientific evidence. Furthermore, the presence of potentially harmful and mutagenic compounds in products marketed as "pangamic acid" poses a significant safety risk.

It is the consensus of the scientific and regulatory communities that "pangamic acid" or "vitamin B15" is a misnomer for an ill-defined substance with no proven nutritional value or therapeutic efficacy.[1][5][10] Research and development efforts should be directed towards substances with a clear chemical identity, a plausible mechanism of action, and a robust body of scientific evidence supporting their safety and efficacy.

References

The Enigma of Pangamic Acid (Vitamin B15): A Technical Guide to Its Natural Sources and Hypothetical Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For an audience of researchers, scientists, and drug development professionals, this technical guide delves into the complex topic of pangamic acid, also known as Vitamin B15. It addresses the significant ambiguity surrounding its chemical identity, summarizes its reported natural sources, and provides a generalized, hypothetical protocol for its isolation, reflecting the absence of a standardized, validated methodology in scientific literature.

Introduction: The Pangamic Acid Controversy

Pangamic acid, first described as D-gluconodimethyl aminoacetic acid, remains a controversial subject within the scientific community.[1] Though termed "Vitamin B15," it is not officially recognized as a vitamin because an essential need in the human body has not been established.[1][2] A significant challenge in the study of pangamic acid is the lack of a standard chemical identity.[1] Formulations and commercial products have varied widely, containing substances such as sodium gluconate, glycine, diisopropylamine dichloroacetate, and dimethylglycine, rather than a single, consistent compound.[1][3]

The original methods for synthesizing and isolating pangamic acid, as described in early patents, have not been reliably reproduced.[4] Furthermore, analyses of substances marketed as "pangamic acid" have revealed inconsistent compositions, with some samples found to contain nothing more than lactose.[4] This guide, therefore, proceeds with the understanding that "pangamic acid" is a label for various chemical compositions rather than a single, verifiable substance.[4]

Natural Sources of Pangamic Acid

Despite the ambiguity of its exact chemical nature, several natural sources are consistently cited as containing compounds identified as pangamic acid. The concentrations of these compounds are not extensively documented in peer-reviewed literature, and the available data should be interpreted with caution.

Natural SourceReported Pangamic Acid Content
Rice BranUp to 200 mcg/100g
Brewer's YeastUp to 128 mcg/100g
Maize (Corn)Up to 150 mcg/100g
OatsUp to 106 mcg/100g
Wheat GermUp to 70 mcg/100g
Apricot KernelsUp to 65 mcg/100g
Wheat BranUp to 31 mcg/100g
Pig's LiverUp to 22 mcg/100g
BarleyUp to 12 mcg/100g
Wholemeal FlourUp to 8 mcg/100g
Pumpkin SeedsContent not specified
Sesame SeedsContent not specified

Note: The data presented is compiled from various sources and may not have been determined by validated analytical methods. The term "pangamic acid" in these sources may refer to different compounds.

Hypothetical Isolation Protocol from Rice Bran

Given the lack of a validated protocol for the isolation of a specific pangamic acid molecule, the following is a generalized methodology for the extraction of water-soluble compounds from rice bran. This protocol is based on standard phytochemical extraction techniques and is presented as a plausible workflow for researchers aiming to investigate the compounds in these natural sources that have been historically labeled as pangamic acid.

Pre-Extraction and Stabilization of Rice Bran
  • Objective: To inactivate lipolytic enzymes that can degrade the quality of the bran and interfere with extraction.

  • Methodology:

    • Obtain fresh rice bran.

    • Stabilize the bran using dry heat treatment. Heat the bran at 120°C for 40 minutes to inactivate lipase activity.

    • Alternatively, microwave heating can be employed. Adjust the moisture content of the bran to approximately 21% and heat in a continuous microwave system.

    • Following stabilization, the bran should be defatted to remove lipids that may interfere with the extraction of polar compounds.

Defatting of Rice Bran
  • Objective: To remove lipids from the stabilized rice bran.

  • Methodology:

    • Perform Soxhlet extraction on the stabilized rice bran using n-hexane as the solvent.

    • Continue the extraction for 6-8 hours.

    • After extraction, the defatted rice bran is air-dried to remove any residual hexane.

Aqueous Extraction of Water-Soluble Compounds
  • Objective: To extract polar compounds, including the putative pangamic acid, from the defatted rice bran.

  • Methodology:

    • Suspend the defatted rice bran in distilled water at a ratio of 1:10 (w/v).

    • Adjust the pH of the slurry to a slightly acidic condition (pH 4.0-4.5) using a dilute acid such as formic acid to enhance the solubility of certain compounds.

    • Agitate the mixture at a controlled temperature (e.g., 50°C) for 2-4 hours.

    • Separate the solid material from the liquid extract by centrifugation at 4000 rpm for 15 minutes, followed by filtration.

Purification and Concentration
  • Objective: To purify the extract and concentrate the target compounds.

  • Methodology:

    • The crude aqueous extract can be subjected to column chromatography for purification. A reverse-phase C18 column is a suitable choice for separating polar compounds.

    • Elute the column with a gradient of a polar solvent system, such as a water-acetonitrile or water-methanol mixture.

    • Collect fractions and monitor for the presence of the target compound(s) using appropriate analytical techniques (see below).

    • Pool the fractions containing the compound of interest and concentrate the solution using a rotary evaporator under reduced pressure.

Final Isolation
  • Objective: To obtain the isolated compound in a solid form.

  • Methodology:

    • The concentrated, purified fraction can be lyophilized (freeze-dried) to yield a solid powder.

    • The resulting powder can be stored in a desiccator over a drying agent.

Analytical Characterization

The identity and purity of the isolated compound(s) should be confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed for the quantification of the isolated compound. A C18 column with a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile (95:5) has been used for the analysis of similar water-soluble vitamins. Detection can be performed at 200 nm.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more definitive identification and sensitive quantification, LC-MS/MS is the preferred method. A C18 column with a mobile phase of ammonium formate buffer and methanol can be used. Detection is achieved through multiple reaction monitoring (MRM), providing high selectivity and specificity.

Visualization of the Isolation Workflow

The following diagrams illustrate the logical flow of the hypothetical isolation process.

experimental_workflow cluster_prep Preparation & Pre-Extraction cluster_extraction Extraction & Purification cluster_final Final Product & Analysis start Fresh Rice Bran stabilize Stabilization (e.g., Dry Heat at 120°C) start->stabilize defat Defatting (Soxhlet with n-hexane) stabilize->defat extract Aqueous Extraction (Water, pH 4.0-4.5, 50°C) defat->extract separate Centrifugation & Filtration extract->separate purify Column Chromatography (Reverse-Phase C18) separate->purify concentrate Concentration (Rotary Evaporation) purify->concentrate lyophilize Lyophilization (Freeze-Drying) concentrate->lyophilize analyze Analysis (HPLC, LC-MS/MS) lyophilize->analyze product Isolated Compound Powder analyze->product

Caption: Generalized workflow for the hypothetical isolation of pangamic acid.

Conclusion

The study of pangamic acid is fraught with historical and chemical ambiguity. For researchers and drug development professionals, it is crucial to approach this topic with a critical perspective, acknowledging the lack of a standardized chemical entity. While natural sources are reported to contain "pangamic acid," any attempt at isolation must be accompanied by rigorous analytical characterization to identify the specific compounds being extracted. The provided hypothetical protocol offers a scientifically grounded starting point for such investigations, emphasizing a systematic approach to the extraction and purification of water-soluble compounds from promising natural sources like rice bran. Future research should focus on isolating and identifying specific molecules from these sources and evaluating their biological activities in a controlled and reproducible manner.

References

An In-depth Technical Guide on the Early Studies of the Biological Activity of Calcium Pangamate (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance commonly referred to as "calcium pangamate" or "Vitamin B15" is not a scientifically recognized vitamin, nor does it have a single, universally accepted chemical identity. Early research, primarily from the mid-20th century, is fraught with inconsistencies regarding the composition of the tested substances. This guide provides a historical and technical overview of these early studies, with the critical understanding that the findings are not attributable to a single, well-defined compound and are often based on research that lacks the rigor of modern scientific standards.

Introduction: The Ambiguous Nature of Pangamic Acid

Pangamic acid, promoted as Vitamin B15, was first described by Ernst T. Krebs, Sr., and his son in the mid-20th century.[1] They claimed it to be a universally occurring natural substance with various medicinal properties.[1][2] However, the chemical identity of pangamic acid has remained elusive and controversial.[1][3] Formulations sold or studied under the name "pangamic acid" or "this compound" have been found to contain a variety of substances, including:

  • The purported active ingredient, 6-O-(dimethylaminoacetyl)-D-gluconic acid[2]

  • Diisopropylammonium dichloroacetate (DIPA)[2]

  • A mixture of calcium gluconate and N,N-Dimethylglycine (DMG)[3][4]

  • Other components like glycine, calcium chloride, and dicalcium phosphate[2][5]

Due to this lack of a standard chemical identity, it is challenging to attribute the biological activities reported in early studies to any single molecule.[5][6] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin and considers it an unidentifiable substance and an unsafe food additive.[3][6] Much of the early clinical research, particularly from the former Soviet Union, has been criticized for being anecdotal and lacking controlled experimental conditions.[1]

Claimed Biological Activities and Mechanisms of Action

Early studies attributed a wide range of biological effects to "this compound." The primary proposed mechanisms of action were its role in cellular respiration and as a methyl group donor.

2.1. Stimulation of Cellular Respiration and Anti-hypoxic Effects A central claim in early research was that pangamic acid stimulates cellular respiration, thereby improving oxygen utilization in tissues.[2][7] This was suggested to be particularly beneficial under hypoxic (low oxygen) conditions.[8] Animal studies reported that administration of pangamic acid helped restore normal bodily functions in animals subjected to oxygen deprivation at high altitudes.[9] This anti-hypoxic property was a frequently cited rationale for its use in various cardiovascular and neurological conditions.[7]

2.2. Transmethylation and Lipotropic Effects Pangamic acid was also proposed to act as a methyl donor, participating in various transmethylation reactions.[8] This is a fundamental biochemical process involved in the synthesis of numerous biologically important compounds. For instance, it was suggested that pangamic acid could donate methyl groups for the synthesis of creatine and N-methylnicotinamide.[7][8] This proposed role as a lipotropic agent was linked to its reported ability to prevent fatty infiltration of the liver in animal models on protein-deficient diets.[7]

2.3. Antioxidant and Detoxifying Properties Some early literature described pangamic acid as having antioxidant properties, protecting against free radical damage.[9] It was also claimed to have a detoxifying effect, particularly in protecting the liver from toxins like alcohol and carbon tetrachloride.[9][10]

The following diagram illustrates the proposed, though not definitively proven, general mechanisms of action for the substances collectively referred to as "pangamic acid."

Pangamic_Acid_Proposed_Mechanisms cluster_0 Claimed Biological Activities cluster_1 Resulting Physiological Effects Pangamic_Acid "Pangamic Acid" (Various Formulations) Cellular_Respiration Stimulation of Cellular Respiration Pangamic_Acid->Cellular_Respiration Transmethylation Transmethylation (Methyl Group Donor) Pangamic_Acid->Transmethylation Antioxidant_Activity Antioxidant Activity Pangamic_Acid->Antioxidant_Activity Anti_Hypoxic Anti-Hypoxic Effect Cellular_Respiration->Anti_Hypoxic Lipotropic Lipotropic Effect (Liver Protection) Transmethylation->Lipotropic Creatine_Synthesis Creatine Synthesis Transmethylation->Creatine_Synthesis Detoxification Detoxification Antioxidant_Activity->Detoxification

Caption: Proposed general mechanisms of action of "pangamic acid".

Summary of Quantitative Data from Early Studies

The quantitative data from early studies on pangamic acid are limited and should be interpreted with caution due to the inconsistencies in the tested materials and experimental designs.

Table 1: Effect of "Pangamic Acid" on Maximal Treadmill Performance in Male Athletes

ParameterExperimental Group (Pangamic Acid) - Pre-treatmentControl Group (Placebo) - Pre-treatmentExperimental Group (Pangamic Acid) - Post-treatmentControl Group (Placebo) - Post-treatment
Maximal Heart Rate (bpm) 183194181194
Treadmill Time (min) 16.9916.4917.2116.83
Post-test Glucose (mg%) 132.13133.38138.88139.13
Post-test Lactate (mg%) 64.6376.1370.8866.58
Source: Gray ME, Titlow LW. Med Sci Sports Exerc. 1982.[4]
Conclusion of the study: The ingestion of pangamic acid did not produce significant changes in short-term maximal treadmill performance (P > 0.05).[4]

Table 2: Reported Clinical Efficacy in Cardiovascular Patients (Russian Studies)

ConditionNumber of PatientsReported Positive EffectDosageDuration
Cardiovascular Diseases>1,00080-90%15-20 mg/day (IM), 40-50 mg/day (intra-abdominal), or 50-100 mg/day (oral)20-30 days
Source: Garkina, I.N. (1967) as cited in the literature.[7]
Note: These studies have been criticized for lacking rigorous controls and detailed reporting.

Experimental Protocols from Key Cited Experiments

Detailed experimental protocols from the very early studies are scarce. However, the methodology for a more controlled study is available.

4.1. Protocol for Maximal Treadmill Performance Study This study was conducted as a double-blind experiment.[4]

  • Subjects: 16 male track athletes were divided into an experimental group and a control group.[4]

  • Treatment: The experimental group ingested six 50-mg tablets of "pangamic acid" (composed of calcium gluconate and N,N-Dimethylglycine) per day for three weeks. The control group received six identical placebo tablets daily for the same duration.[4]

  • Testing Protocol: Subjects were tested using the Bruce treadmill protocol before and after the three-week treatment period.[4]

  • Parameters Measured: The following parameters were examined: maximal heart rate, treadmill time, recovery heart rate at 1 and 3 minutes, and pre- and post-test blood glucose and lactate levels.[4]

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to determine significant differences between the groups after treatment.[4]

The workflow for this type of clinical trial is illustrated below.

Clinical_Trial_Workflow Start Subject Recruitment (16 Male Athletes) Baseline Baseline Testing (Bruce Treadmill Protocol) Start->Baseline Randomization Randomization Baseline->Randomization Group_E Experimental Group (n=8) Ingests Pangamic Acid (300 mg/day for 3 weeks) Randomization->Group_E Group E Group_C Control Group (n=8) Ingests Placebo (3 weeks) Randomization->Group_C Group C Post_Treatment Post-Treatment Testing (Bruce Treadmill Protocol) Group_E->Post_Treatment Group_C->Post_Treatment Analysis Data Analysis (MANOVA) Post_Treatment->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion Pangamic_Acid_Controversy cluster_components Associated Chemical Components cluster_issues Scientific and Regulatory Issues Pangamic_Acid "Pangamic Acid" (Vitamin B15) DMG Dimethylglycine (DMG) Pangamic_Acid->DMG contains Gluconic_Acid Gluconic Acid Pangamic_Acid->Gluconic_Acid contains DIPA Diisopropylamine Dichloroacetate (DIPA) Pangamic_Acid->DIPA contains No_Identity No Standard Chemical Identity Pangamic_Acid->No_Identity FDA_Action FDA Classification: Unsafe/Unapproved Drug Pangamic_Acid->FDA_Action Safety_Concerns Safety Concerns (Mutagenicity of DIPA) DIPA->Safety_Concerns Not_Vitamin Not a True Vitamin No_Identity->Not_Vitamin

References

The Pangamic Acid Anomaly: A Technical Whitepaper on the "Vitamin B15" Controversy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemical Identity Crisis of Pangamic Acid

A fundamental challenge in evaluating the efficacy of "Vitamin B15" is its lack of a consistent and verifiable chemical identity.[1][2][3][4] The term "pangamic acid" has been applied to various substances over time, making it impossible to attribute any observed effects to a single, defined compound.

The originally proposed structure by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr. was d-gluconodimethylamino acetic acid.[1] However, subsequent attempts by other researchers to synthesize this compound using the Krebs' methods were unsuccessful.[1] Over the years, products marketed as "pangamic acid" or "Vitamin B15" have been found to contain a variety of substances, including:

  • d-gluconodimethylamino acetic acid: The original, but reportedly never successfully synthesized, compound.[1]

  • Dimethylglycine (DMG): A derivative of the amino acid glycine.[5]

  • Diisopropylamine dichloroacetate: An "analogue" patented by Krebs in 1955 that can hydrolyze into toxic compounds.[1]

  • Mixtures: Various combinations of the above, or mixtures containing substances like calcium gluconate and even inert fillers like lactose.[1][3]

This chemical ambiguity is a critical flaw in the body of research, particularly the studies from the former Soviet Union, which often failed to specify the exact composition of the "pangamic acid" being investigated.[1][5]

Efficacy Claims vs. Scientific Evidence: A Quantitative Review

Proponents of pangamic acid have made numerous claims regarding its therapeutic benefits. This section will present these claims alongside the available quantitative data from scientific studies.

Athletic Performance and Oxygen Utilization

One of the most persistent claims is that "Vitamin B15" enhances athletic performance by improving oxygen utilization.[5]

Table 1: Summary of a Controlled Study on Maximal Treadmill Performance

ParameterExperimental Group (Pangamic Acid)Control Group (Placebo)Statistical Significance (p-value)
Pre-Treatment Maximal Heart Rate (bpm) 183194-
Post-Treatment Maximal Heart Rate (bpm) 181194> 0.05
Pre-Treatment Treadmill Time (min) 16.9916.49-
Post-Treatment Treadmill Time (min) 17.2116.83> 0.05
Pre-Treatment Post-Test Glucose (mg%) 132.13133.38-
Post-Treatment Post-Test Glucose (mg%) 138.88139.13> 0.05
Pre-Treatment Post-Test Lactate (mg%) 64.6376.13-
Post-Treatment Post-Test Lactate (mg%) 70.8866.58> 0.05

Source: Gray ME, Titlow LW. The effect of pangamic acid on maximal treadmill performance. Med Sci Sports Exerc 1982;14:424-7.[6]

The only double-blind, placebo-controlled study found in the initial search, conducted on 16 male track athletes, showed no statistically significant improvement in maximal treadmill performance after three weeks of supplementation with a product containing calcium gluconate and N,N-Dimethylglycine.[6]

Other Therapeutic Claims

A wide range of other therapeutic claims have been made for pangamic acid, including treatment for:

  • Asthma and other respiratory conditions[1][3]

  • Skin conditions like eczema[1][3]

  • Joint and nerve pain[1][3]

  • Cancer[1][3]

  • Heart disease[1][3]

  • Schizophrenia[1]

  • Alcoholism and fatigue[3]

The majority of the research supporting these claims originates from the former Soviet Union and is largely anecdotal and lacks the rigor of controlled clinical trials.[1][5] These studies are often criticized for their lack of control groups and failure to identify the specific chemical compound being used.[5]

Experimental Protocols: A Case Study in Methodological Ambiguity

The lack of standardized and well-documented experimental protocols is a major deficiency in the "Vitamin B15" literature. However, for the purpose of illustrating a controlled study, the methodology from the Gray and Titlow (1982) study on athletic performance is detailed below.

Experimental Protocol: The Effect of Pangamic Acid on Maximal Treadmill Performance

  • Study Design: Double-blind, placebo-controlled trial.

  • Participants: 16 male track athletes.

  • Intervention:

    • Experimental Group (n=8): Ingested six 50-mg tablets of a "pangamic acid" formulation (calcium gluconate and N,N-Dimethylglycine) daily for three weeks.

    • Control Group (n=8): Ingested six identical-looking placebo tablets daily for three weeks.

  • Testing Protocol:

    • Treadmill Test: Bruce treadmill protocol performed before and after the three-week treatment period.

    • Parameters Measured:

      • Maximal heart rate (HR)

      • Treadmill time (TM) to exhaustion

      • Recovery HR at 1 and 3 minutes post-exercise

      • Pre- and post-exercise blood glucose and lactate levels.

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to determine significant differences between the groups after treatment.

Visualizing the Controversy and Purported Mechanisms

To clarify the complex issues surrounding "Vitamin B15," the following diagrams illustrate the logical flow of the controversy and the proposed, yet unproven, signaling pathways.

Vitamin_B15_Controversy_Workflow cluster_Claims Purported Claims & Origins cluster_Issues Scientific & Regulatory Scrutiny cluster_Outcome Current Status Krebs Krebs' 'Discovery' & Promotion (1951) Claims Therapeutic Claims: - Enhanced Athletic Performance - Improved O2 Utilization - Disease Treatment Krebs->Claims Soviet_Research Anecdotal Soviet Research Soviet_Research->Claims Identity Undefined Chemical Identity (Multiple Formulations) Claims->Identity Investigation Reveals Lack_of_Evidence Lack of Rigorous, Controlled Clinical Trials Identity->Lack_of_Evidence Safety Safety Concerns (Mutagenicity of some components) Identity->Safety Scientific_Consensus Scientific Consensus: - Not a Vitamin - 'Quack Remedy' Lack_of_Evidence->Scientific_Consensus FDA_Action FDA Regulatory Action: - Seizure of Products - Deemed 'Unsafe Food Additive' Safety->FDA_Action FDA_Action->Scientific_Consensus

Caption: Logical flow of the "Vitamin B15" controversy.

Caption: Purported (unproven) signaling pathway of "Vitamin B15".

Safety and Regulatory Status

The safety of products marketed as "Vitamin B15" is a significant concern. Ames mutagenicity tests on compounds commonly found in these preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite, have yielded positive results, suggesting a potential cancer risk.[1]

The U.S. Food and Drug Administration (FDA) has taken a clear and firm stance on pangamic acid. The FDA does not recognize "Vitamin B15" as a vitamin and considers it to be an unsafe food additive.[2][5] The agency has recommended the seizure of products advertised as pangamic acid and has restrained its importation and interstate shipment on the grounds that these products are unsafe and have no established nutritional properties.[1][2] Similarly, its distribution has been prohibited in Canada.[1]

Conclusion

The controversy surrounding "Vitamin B15" or pangamic acid stems from a foundational lack of scientific validity. The key issues are:

  • No Defined Chemical Identity: The name "pangamic acid" is used for a variety of different chemical compounds.

  • Lack of Efficacy Data: The therapeutic claims are not supported by rigorous, controlled clinical trials. The limited controlled research has failed to demonstrate the claimed benefits.

  • Significant Safety Concerns: Some components of "B15" formulations have demonstrated mutagenic properties.

  • Negative Regulatory Status: Major regulatory bodies, including the US FDA, consider it unsafe for human consumption.

For researchers, scientists, and drug development professionals, "Vitamin B15" serves as a case study in the importance of precise chemical identification, rigorous experimental design, and evidence-based claims. The available data strongly indicates that pangamic acid is not a vitamin and its promotion as a therapeutic agent meets the criteria of a "quack remedy."[1] Future research in this area would first require the isolation and synthesis of a single, verifiable compound, followed by comprehensive preclinical and clinical trials to establish any potential physiological effects and safety profile. Until such time, the claims surrounding "Vitamin B15" should be viewed with extreme skepticism.

References

The Pangamic Acid Enigma: A Technical Guide to Its Diverse Formulations and Scientific Scrutiny

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pangamic acid, often referred to as "Vitamin B15," has been a subject of intrigue and controversy within the scientific community for decades. Initially promoted as a dietary supplement with a wide range of therapeutic claims, rigorous scientific investigation has revealed that "pangamic acid" is not a single, well-defined chemical entity. Instead, the term encompasses a variety of substances with inconsistent compositions, many of which lack verifiable therapeutic effects. This technical guide provides an in-depth overview of the alternative names, chemical formulations, and analytical methodologies associated with pangamic acid, presenting a clear and evidence-based perspective for the scientific community.

The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as an identifiable substance and has recommended seizing products marketed as such due to safety concerns and the absence of known nutritional properties.[1][2] Products labeled as pangamic acid have been found to contain a range of components, from simple sugars like lactose to mixtures of compounds that may pose health risks.[1][3][4]

Alternative Names and Chemical Synonyms

The nomenclature surrounding pangamic acid is complex and often misleading. The term "Vitamin B15" is a misnomer, as there is no scientific evidence to support its classification as a vitamin.[1][5][6] The various names and chemical terms that have been used in scientific papers and commercial products are summarized in the table below.

Common Name/Synonym Chemical Name/Description Reference/Context
Pangamic AcidA term used for various, often undefined, chemical substances.[1][6]General Terminology
Vitamin B15A discredited term for pangamic acid.[1][5][7]Promotional/Historical
PangamateA synonym for pangamic acid.[1]General Terminology
Calcium PangamateOften refers to formulations containing calcium gluconate.[5][6]Formulation
6-O-(dimethylaminoacetyl)-D-gluconic acidThe structure originally proposed by Krebs, though its synthesis has not been reliably reproduced.[1][8]Proposed Chemical Structure
(2R,3S,4R,5R)-6-[(Dimethylamino)acetyl]-2,3,4,5-tetrahydroxyhexanoic acidThe systematic IUPAC name for the originally proposed structure of pangamic acid.[1]Chemical Nomenclature
Diisopropylammonium dichloroacetate (DIPA)A synthetic compound found in some products marketed as pangamic acid.[1][8]Formulation Component
N,N-Dimethylglycine d-gluconic acid esterAnother name for the proposed chemical structure.[1]Chemical Nomenclature

Formulations and Chemical Composition

Scientific analysis of commercially available products labeled as "pangamic acid" has revealed a significant lack of uniformity in their composition. These formulations are often mixtures of various substances, and their contents may not match the product labels.[7][8]

Quantitative Composition of "Pangamic Acid" Formulations

Due to the inconsistent and often undisclosed nature of commercial "pangamic acid" products, a standardized quantitative composition is not available. However, analyses of seized or tested products have identified the following components in varying ratios:

Component Function/Role in Formulation Notes
Gluconic AcidA component identified in some German commercial drugs.[8]May be a precursor or a breakdown product.
GlycineAn amino acid found in some formulations.[8]May contribute to some observed biological effects.[8]
Diisopropylammonium dichloroacetate (DIPA)A synthetic compound with claimed biological functions similar to pangamic acid.[8]Has known toxicological properties.[1]
Calcium GluconateA common ingredient in "this compound" formulations.[5]A source of calcium.
Dimethylglycine (DMG)A derivative of the amino acid glycine.Often marketed as a nutritional supplement on its own.
LactoseFound in at least one sample analyzed by nuclear magnetic resonance spectroscopy.[1][3]An inert filler.
Calcium ChlorideA potential ingredient in some formulations.[5]A source of calcium.
Dicalcium PhosphateA potential ingredient in some formulations.[5]A source of calcium and phosphate.
Stearic AcidA potential excipient in tablet formulations.[5]Lubricant.
CelluloseA common excipient in tablet formulations.[5]Binder/Filler.

Experimental Protocols

Given the ambiguity of "pangamic acid," standardized experimental protocols for its analysis are not established. However, the scientific literature describes methods for the synthesis of some of the compounds associated with this term and the analytical techniques used to identify the components of various formulations.

Synthesis of Diisopropylammonium Dichloroacetate (DIPA)

One of the few clearly defined chemical entities associated with "pangamic acid" is diisopropylammonium dichloroacetate. A method for its preparation is as follows:

Materials:

  • Dichloroacetic acid

  • Diisopropylamine

  • Acetone

  • Cyclohexane

Procedure:

  • Prepare a mixed solvent by combining 1 volume of acetone with 1.5 volumes of cyclohexane.[5]

  • Dissolve 1 mole of diisopropylamine in 150 ml of the mixed solvent and heat the solution to 50°C with stirring.[5]

  • Slowly add 1 mole of dichloroacetic acid dropwise to the heated diisopropylamine solution while maintaining the temperature and stirring.[5]

  • After the addition is complete, continue to stir the mixture at 50°C for 3 hours.[5]

  • Allow the mixture to cool naturally to a temperature between 4-8°C and let it stand at this temperature for 10 hours to allow for crystallization.[5]

  • Filter the resulting white crystals, separating them from the mother liquor.[5]

  • Dry the collected crystals at 70°C to obtain diisopropylamine dichloroacetate.[5]

Analytical Methodologies for "Pangamic Acid" Formulations

Researchers have employed a variety of analytical techniques to determine the composition of products marketed as pangamic acid. These methods are generally aimed at identifying the individual components of these mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of compounds. Analysis of a sample purported to be "pangamic acid" by NMR revealed it to be lactose.[1][3][4]

  • Chromatography (e.g., Paper Chromatography): Techniques used to separate mixtures into their individual components for identification.[9]

  • Spectrophotometry and Colorimetry: Used for the quantitative determination of certain components, such as in the ferric hydroxamate procedure for this compound and calcium gluconate.[8][10]

  • Infrared Spectroscopy: Used to identify functional groups and aid in the chemical identification of substances.[8]

  • Fluorescence Spectrometry: Another technique used for the chemical identification of components.[8]

Visualizing the Pangamic Acid Landscape

The following diagrams illustrate the complex and often ill-defined relationships between the various terms and substances associated with "pangamic acid."

Pangamic_Acid_Relationships Pangamic Acid / Vitamin B15 Pangamic Acid / Vitamin B15 Proposed_Structure 6-O-(dimethylaminoacetyl) -D-gluconic acid Pangamic Acid / Vitamin B15->Proposed_Structure Originally proposed as Formulations Commercial Formulations Pangamic Acid / Vitamin B15->Formulations Marketed as Unverified Synthesis Not Reproducibly Verified Proposed_Structure->Unverified DIPA Diisopropylammonium dichloroacetate (DIPA) Formulations->DIPA Mixtures Mixtures of: - Calcium Gluconate - Dimethylglycine - Glycine - Lactose Formulations->Mixtures Found_In Identified Component In Often_Are Are Often

Caption: The conceptual relationships surrounding "Pangamic Acid".

DIPA_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Dichloroacetic_Acid Dichloroacetic Acid Mixing Mix in Acetone/ Cyclohexane Solvent Dichloroacetic_Acid->Mixing Diisopropylamine Diisopropylamine Diisopropylamine->Mixing Heating Heat to 50°C with Stirring Mixing->Heating Addition Slow Dropwise Addition of Dichloroacetic Acid Heating->Addition Reaction Stir at 50°C for 3 hours Addition->Reaction Cooling Cool to 4-8°C for 10 hours Reaction->Cooling Filtration Filter Crystals Cooling->Filtration Drying Dry at 70°C Filtration->Drying DIPA Diisopropylammonium dichloroacetate (DIPA) Drying->DIPA

Caption: Workflow for the synthesis of Diisopropylammonium Dichloroacetate (DIPA).

Conclusion

The scientific literature clearly indicates that "pangamic acid" or "Vitamin B15" is not a scientifically validated, singular compound. The term has been applied to a variety of substances of inconsistent and often undeclared composition. For researchers, scientists, and drug development professionals, it is crucial to approach any claims related to pangamic acid with a high degree of skepticism. Any investigation into the biological effects of substances labeled as pangamic acid must begin with a thorough chemical analysis to identify the actual components of the formulation. The information presented in this guide, based on available scientific papers, underscores the importance of precise chemical identification and characterization in all areas of biomedical research and development.

References

Methodological & Application

Application Note and Protocols: Analytical Techniques for the Identification and Quantification of Components in Formulations Purporting to Contain Calcium Pangamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Calcium pangamate," often marketed as "Vitamin B15," does not refer to a single, well-defined chemical entity. Scientific literature and regulatory bodies, including the U.S. Food and Drug Administration (FDA), have noted that the composition of products labeled as this compound is variable and often does not conform to a specific chemical structure.[1][2][3][4] Formulations have been found to contain a mixture of substances, most commonly calcium gluconate and N,N-Dimethylglycine (DMG), and in some cases, other compounds or even inert materials like lactose.[4][5] The FDA has stated that there is no established identity for a substance called pangamic acid and is unaware of a suitable specific analytical method for its determination.[2]

Given this ambiguity, a definitive analytical method for "this compound" as a singular compound cannot be provided. Instead, this document presents a systematic approach and detailed protocols for the identification and quantification of the potential individual components within a formulation that claims to contain this compound. The primary analytes of interest based on available literature are calcium ions, gluconate, and N,N-Dimethylglycine.

This application note provides a workflow for the analysis of such formulations, followed by specific protocols for the determination of each likely component.

Analytical Workflow

The analysis of a formulation purported to contain this compound should begin with a screening phase to identify the actual constituents, followed by a quantitative analysis of the identified components.

Analytical_Workflow cluster_0 Phase 1: Sample Preparation & Initial Screening cluster_1 Phase 2: Component Identification cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Analysis & Reporting Sample Formulation Sample Dissolution Dissolution in Aqueous Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Qualitative_Screening Qualitative Screening (e.g., FTIR, NMR) Filtration->Qualitative_Screening Component_ID Identify Key Components: - Calcium - Gluconate - N,N-Dimethylglycine Qualitative_Screening->Component_ID Quant_Ca Quantification of Calcium Component_ID->Quant_Ca If Calcium is identified Quant_Gluconate Quantification of Gluconate Component_ID->Quant_Gluconate If Gluconate is identified Quant_DMG Quantification of DMG Component_ID->Quant_DMG If DMG is identified Data_Analysis Data Analysis Quant_Ca->Data_Analysis Quant_Gluconate->Data_Analysis Quant_DMG->Data_Analysis Reporting Reporting of Individual Component Concentrations Data_Analysis->Reporting

Caption: General analytical workflow for formulations containing purported this compound.

Experimental Protocols

Protocol 1: Quantification of Calcium by Atomic Absorption Spectrometry (AAS)

This method is suitable for the determination of the total calcium content in the formulation.

Methodology

  • Standard Preparation:

    • Prepare a stock standard solution of 1000 mg/L Calcium from a certified calcium carbonate standard.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 5 mg/L.

  • Sample Preparation:

    • Accurately weigh a portion of the powdered formulation and dissolve it in dilute hydrochloric acid (1 N HCl).

    • Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water to bring the expected calcium concentration within the working standard range.

    • Filter the solution through a 0.45 µm filter.

    • Further dilute an aliquot of the filtered solution with a 1% lanthanum chloride solution to suppress chemical interferences.

  • Instrumental Analysis:

    • Instrument: Atomic Absorption Spectrometer

    • Wavelength: 422.7 nm

    • Lamp Current: As recommended by the manufacturer

    • Slit Width: 0.7 nm

    • Flame: Air-Acetylene

    • Nebulizer Flow Rate: Optimized for maximum sensitivity

  • Data Analysis:

    • Generate a calibration curve by plotting the absorbance of the standards against their concentration.

    • Determine the concentration of calcium in the sample solution from the calibration curve.

    • Calculate the amount of calcium in the original formulation.

AAS_Workflow start Start sample_prep Sample Preparation: - Weigh formulation - Dissolve in 1N HCl - Dilute to known volume start->sample_prep filtration Filter (0.45 µm) sample_prep->filtration dilution Dilute with 1% LaCl₃ filtration->dilution aas_analysis AAS Analysis (422.7 nm) dilution->aas_analysis standard_prep Prepare Ca Standards (1-5 mg/L) standard_prep->aas_analysis calibration Generate Calibration Curve aas_analysis->calibration quantification Quantify Ca in Sample calibration->quantification end End quantification->end

Caption: Experimental workflow for calcium quantification by AAS.

Protocol 2: Quantification of Gluconate by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol details the separation and quantification of gluconate.

Methodology

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a filtered and degassed solution of 0.05 M potassium dihydrogen phosphate, with the pH adjusted to 2.5 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock standard solution of sodium gluconate or calcium gluconate of known purity in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve it in the mobile phase.

    • Sonicate if necessary to ensure complete dissolution.

    • Dilute to a known volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Identify the gluconate peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the gluconate standards against their concentration.

    • Calculate the concentration of gluconate in the sample and subsequently in the original formulation.

Protocol 3: Quantification of N,N-Dimethylglycine (DMG) by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is for the quantification of DMG, a common component in "pangamate" formulations.

Methodology

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution may be necessary for complex matrices. A typical starting point is a mixture of phosphate buffer and acetonitrile. For example, a gradient from 95:5 (v/v) 20 mM phosphate buffer (pH 3.0) : acetonitrile to 80:20 over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV detector at 205 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of N,N-Dimethylglycine hydrochloride standard in the initial mobile phase composition.

    • Prepare working standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh the formulation and dissolve it in the initial mobile phase.

    • Use sonication to aid dissolution if required.

    • Dilute to a known volume and filter through a 0.45 µm filter before injection.

  • Data Analysis:

    • Identify the DMG peak based on retention time compared to the standard.

    • Create a calibration curve from the peak areas of the standards.

    • Determine the concentration of DMG in the sample and calculate the amount in the original formulation.

HPLC_Workflow start Start sample_prep Sample Preparation: - Weigh formulation - Dissolve in mobile phase - Dilute to known volume start->sample_prep filtration Filter (0.45 µm) sample_prep->filtration hplc_analysis HPLC Analysis (C18 Column, UV Detection) filtration->hplc_analysis standard_prep Prepare Analyte Standards (Gluconate or DMG) standard_prep->hplc_analysis peak_id Peak Identification (by Retention Time) hplc_analysis->peak_id calibration Generate Calibration Curve peak_id->calibration quantification Quantify Analyte in Sample calibration->quantification end End quantification->end

Caption: General experimental workflow for HPLC analysis of Gluconate or DMG.

Data Presentation

The quantitative data obtained from the analysis of different formulations can be summarized in the following tables for clear comparison.

Table 1: Quantitative Performance of the Calcium Analysis Method (AAS)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.05 mg/L
Limit of Quantification (LOQ)~0.15 mg/L
Precision (%RSD)< 2%
Recovery (%)98 - 102%

Table 2: Quantitative Performance of the Gluconate Analysis Method (HPLC-UV)

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)~5 µg/mL
Limit of Quantification (LOQ)~15 µg/mL
Precision (%RSD)< 3%
Recovery (%)97 - 103%

Table 3: Quantitative Performance of the N,N-Dimethylglycine Analysis Method (HPLC-UV)

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)~2 µg/mL
Limit of Quantification (LOQ)~6 µg/mL
Precision (%RSD)< 3%
Recovery (%)96 - 104%

Note: The performance characteristics presented in the tables are typical values and should be determined for each specific instrument and laboratory conditions as part of method validation.

Conclusion

The term "this compound" is chemically ill-defined. Therefore, a scientifically rigorous analysis of formulations marketed under this name requires a component-based approach. The workflow and protocols provided in this application note offer a reliable framework for the identification and quantification of the most probable ingredients: calcium, gluconate, and N,N-Dimethylglycine. By employing techniques such as Atomic Absorption Spectrometry and High-Performance Liquid Chromatography, researchers and drug development professionals can accurately determine the composition of these complex formulations. It is crucial to perform initial qualitative screening to confirm the presence of these analytes before proceeding with quantitative analysis. Method validation should be conducted in accordance with relevant regulatory guidelines to ensure the accuracy and reliability of the results.

References

In Vivo Experimental Protocols for Testing Calcium Pangamate: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature on "calcium pangamate," also referred to as "Vitamin B15," is largely historical and originates from sources that may not meet modern standards for controlled experimental research. The chemical identity of substances marketed as this compound has been shown to be inconsistent.[1][2][3] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as an identifiable substance and considers products making disease claims to be unapproved new drugs.[2] These protocols are presented for informational purposes, drawing from the themes in historical literature, and should be adapted to rigorous, modern scientific and ethical standards for animal research.

Introduction

Historically, in vivo animal studies, primarily conducted in the mid-20th century, have suggested that this compound may possess a range of biological activities. These include hepatoprotective, cardioprotective, and performance-enhancing effects.[4][5] The proposed mechanisms often revolve around the enhancement of cellular respiration and oxygen utilization, particularly under hypoxic conditions.[5][6] This document outlines generalized in vivo experimental protocols to investigate these historical claims in a modern research setting.

General Considerations for Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Key considerations include:

  • Animal Model: The choice of animal model should be appropriate for the research question. Historically, studies have utilized rats, mice, and cats.[4][5]

  • Test Substance: Given the ambiguity of "this compound," it is critical to use a well-characterized test substance. If synthesizing or acquiring a compound purported to be this compound (6-O-(dimethylaminoacetyl)-D-gluconic acid), its identity and purity must be confirmed via analytical methods such as NMR and mass spectrometry.[3]

  • Route of Administration: Common routes for in vivo administration include oral gavage (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) injection. The chosen route should be justified and consistent.

  • Dose and Duration: Historical studies have used a wide range of doses, from 50 to 500 mg/kg in animals.[5] A dose-response study is recommended to determine efficacy and toxicity.

  • Controls: Appropriate control groups are essential, including a vehicle control group that receives the same formulation without the active substance.

  • Blinding: To minimize bias, experiments should be conducted in a blinded manner where investigators are unaware of the treatment assignments.

  • Statistical Analysis: The number of animals per group should be statistically justified to ensure sufficient power to detect meaningful differences.[7]

Experimental Protocols

Protocol 1: Evaluation of Hepatoprotective Effects

This protocol is designed to assess the potential of a test substance to protect the liver from chemically-induced injury, a historically claimed benefit of "Vitamin B15".[4]

Objective: To determine if the test substance can mitigate liver damage induced by a hepatotoxin such as carbon tetrachloride (CCl₄) or acetaminophen in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimation: Animals are acclimated for at least one week before the experiment.

  • Grouping (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or corn oil).

    • Group 2: Hepatotoxin control (e.g., single i.p. injection of CCl₄).

    • Group 3: Test substance (low dose) + Hepatotoxin.

    • Group 4: Test substance (high dose) + Hepatotoxin.

    • Group 5: Silymarin (positive control, a known hepatoprotective agent) + Hepatotoxin.

  • Dosing:

    • The test substance or vehicle is administered orally for 7 consecutive days.

    • On day 7, two hours after the final dose of the test substance, the hepatotoxin is administered.

  • Sample Collection: 24 hours after toxin administration, animals are euthanized. Blood and liver tissue are collected.

  • Endpoint Analysis:

    • Serum Biochemistry: Measurement of liver enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

    • Histopathology: Liver tissues are fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess cellular damage.

    • Oxidative Stress Markers: Liver homogenates are analyzed for levels of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) activity.

Data Presentation:

GroupTreatmentSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)
1Vehicle
2Hepatotoxin
3Low Dose + Toxin
4High Dose + Toxin
5Positive Control

G acclimation Animal Acclimation (1 week) grouping Randomization into Groups acclimation->grouping dosing Daily Dosing (7 days) (Test Substance/Vehicle) grouping->dosing induction Hepatotoxin Induction (e.g., CCl₄) dosing->induction euthanasia Euthanasia & Sample Collection (24h post-induction) induction->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Protocol 2: Assessment of Physical Endurance

This protocol aims to test the claim that this compound can enhance physical performance and endurance.[4]

Objective: To evaluate the effect of the test substance on swimming endurance in mice.

Methodology:

  • Animal Model: Male ICR mice (25-30g).

  • Acclimation and Training: Animals are acclimated for one week and familiarized with the swimming tank for 2-3 days prior to the experiment.

  • Grouping (n=10-12 per group):

    • Group 1: Vehicle control.

    • Group 2: Test substance (low dose).

    • Group 3: Test substance (high dose).

  • Dosing: The test substance or vehicle is administered orally 60 minutes before the swimming test.

  • Forced Swim Test:

    • Mice are placed individually in a tank of water (25±1°C).

    • A weight (e.g., 5% of body weight) is attached to the tail to ensure a forced swimming condition.

    • The swimming time until exhaustion is recorded. Exhaustion is defined as the inability to rise to the surface for air within a 10-second period.

  • Biochemical Analysis: Immediately after the swim test, blood is collected to measure lactate, glucose, and non-esterified fatty acid (NEFA) levels.

Data Presentation:

GroupTreatmentSwimming Time to Exhaustion (s)Blood Lactate (mmol/L)Blood Glucose (mg/dL)
1Vehicle
2Low Dose
3High Dose

G acclimation Animal Acclimation & Swim Training grouping Grouping acclimation->grouping dosing Single Oral Dose (60 min pre-test) grouping->dosing swim_test Forced Swim Test to Exhaustion dosing->swim_test measurement Record Exhaustion Time swim_test->measurement biochem Post-Exercise Blood Collection & Biochemical Analysis swim_test->biochem

Protocol 3: Evaluation of Cardioprotective Effects

This protocol is based on historical reports of this compound improving cardiac function following ischemic injury.[5]

Objective: To assess the ability of the test substance to protect the heart from ischemia-reperfusion (I/R) injury in a rat model.

Methodology:

  • Animal Model: Male Wistar rats (250-300g).

  • Grouping (n=8-10 per group):

    • Group 1: Sham operation.

    • Group 2: I/R control + Vehicle.

    • Group 3: I/R + Test substance (low dose).

    • Group 4: I/R + Test substance (high dose).

  • Dosing: The test substance or vehicle is administered daily for 14 days prior to surgery.

  • Surgical Procedure (I/R Injury):

    • Animals are anesthetized and ventilated.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated for 30 minutes (ischemia).

    • The ligature is then released, and the heart is reperfused for 2 hours.

  • Endpoint Analysis:

    • Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.

    • Cardiac Troponins: Serum levels of cardiac troponin I (cTnI) or T (cTnT) are measured as markers of cardiac damage.

    • Hemodynamics (optional): A catheter can be placed in the left ventricle to monitor cardiac function (e.g., LVDP, ±dp/dt) during the I/R procedure.

Data Presentation:

GroupTreatmentInfarct Size (% of Area at Risk)Serum cTnI (ng/mL)
1Sham
2I/R + Vehicle
3I/R + Low Dose
4I/R + High Dose

Hypothesized Signaling Pathway

The precise molecular mechanisms of "this compound" have not been elucidated. Historical literature suggests a role in improving oxidative metabolism.[8] This could theoretically involve supporting mitochondrial function, a central hub in cellular energy production and response to stress.

G cluster_stress Cellular Stress hypoxia Hypoxia mitochondria Mitochondrial Function (Electron Transport Chain) hypoxia->mitochondria Impairs toxins Toxins toxins->mitochondria Impairs pangamate This compound (Hypothesized) pangamate->mitochondria Supports? atp ATP Production mitochondria->atp Increases ros Reactive Oxygen Species (ROS) mitochondria->ros Reduces Excess cell_survival Improved Cell Survival & Function atp->cell_survival ros->cell_survival

References

Application Notes: Utilizing Cell Culture Models to Investigate the Effects of Pangamic Acid on Cellular Oxygen Utilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pangamic acid, often referred to as "Vitamin B15," is a compound that has been anecdotally associated with enhanced athletic performance and improved oxygen utilization, although its physiological role and mechanisms of action remain a subject of scientific debate.[1][2] Historical research suggests that pangamic acid may stimulate tissue oxygen consumption and participate in transmethylation reactions, which are crucial for numerous metabolic processes.[3] These historical claims, however, often lack rigorous scientific validation by modern standards.[4][5]

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the purported effects of pangamic acid on oxygen utilization using contemporary cell culture models. By employing established in vitro assays, researchers can systematically evaluate the impact of pangamic acid on cellular respiration, mitochondrial function, and overall metabolic phenotype.

Key Concepts in Cellular Oxygen Utilization

Cellular respiration is the process by which cells convert nutrients into adenosine triphosphate (ATP), the primary energy currency.[6] This process, particularly aerobic respiration, is heavily dependent on the availability and utilization of oxygen. Key parameters for assessing oxygen utilization in cell culture include:

  • Oxygen Consumption Rate (OCR): A direct measure of mitochondrial respiration.[7][8]

  • Mitochondrial Membrane Potential (ΔΨm): An indicator of mitochondrial health and the proton-motive force that drives ATP synthesis.[9]

  • ATP Production: The net output of cellular energy generation.[10]

  • Mitochondrial Biogenesis: The generation of new mitochondria, which can be an adaptive response to increased energy demand or stress.[11]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, which can be influenced by mitochondrial activity.[12]

Relevant Cell Culture Models

The choice of cell line is critical and should be guided by the specific research question. Some relevant models include:

  • Primary Cell Cultures: These cells are isolated directly from tissues and more closely mimic the in vivo environment, though they have a limited lifespan.[13] Examples include primary hepatocytes, neurons, or skeletal muscle cells.

  • Immortalized Cell Lines: These cells can be cultured indefinitely and offer high reproducibility. Examples relevant to metabolic studies include:

    • HepG2 (Human Hepatocellular Carcinoma): A well-characterized model for studying liver metabolism.

    • C2C12 (Mouse Myoblasts): Can be differentiated into myotubes to model skeletal muscle.

    • SH-SY5Y (Human Neuroblastoma): A common model for neuronal function and metabolism.

    • Cardiomyocytes: Can be used to study cardiac energy metabolism.[14]

  • 3D Cell Culture Models: Spheroids and organoids provide a more physiologically relevant context by mimicking tissue architecture and cell-cell interactions.[15][16]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of pangamic acid on cellular oxygen utilization.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

This protocol details the use of a Seahorse XF Analyzer to measure OCR in real-time, providing insights into basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[7]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Selected cell line

  • Complete cell culture medium

  • Pangamic acid (or its components like N,N-Dimethylglycine) of high purity

  • Seahorse XF Calibrant

  • Assay medium (e.g., unbuffered DMEM, pH 7.4)[7]

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Incubate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[6]

  • Pangamic Acid Treatment:

    • Prepare a stock solution of pangamic acid in a suitable vehicle (e.g., sterile water or DMSO).

    • Treat cells with various concentrations of pangamic acid for a predetermined duration (e.g., 1, 6, or 24 hours). Include a vehicle-only control.

  • Assay Preparation:

    • One hour prior to the assay, replace the culture medium with pre-warmed, unbuffered assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[7]

    • Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.

  • Extracellular Flux Analysis:

    • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell culture microplate into the Seahorse XF Analyzer.

    • Initiate the protocol to measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.[7]

Data Analysis:

  • Calculate basal OCR, ATP-linked OCR (basal minus oligomycin-induced OCR), maximal respiration (FCCP-induced OCR minus non-mitochondrial respiration), and spare respiratory capacity (maximal respiration minus basal respiration).

  • Compare these parameters between control and pangamic acid-treated cells.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[9]

Materials:

  • Selected cell line cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for fluorescence microscopy or plates for flow cytometry)

  • Pangamic acid

  • JC-1 dye

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with various concentrations of pangamic acid as described in Protocol 1. Include a positive control for depolarization (e.g., FCCP).

  • JC-1 Staining:

    • Remove the culture medium and wash the cells once with PBS.

    • Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using appropriate filters for red (aggregates) and green (monomers) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate detectors for green and red fluorescence.

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

  • Compare the ratios between control and pangamic acid-treated groups.

Protocol 3: Quantification of Cellular ATP Levels

This protocol uses a luciferase-based assay to measure the total cellular ATP content, reflecting the net energy status of the cells.[10]

Materials:

  • Selected cell line cultured in opaque 96-well plates

  • Pangamic acid

  • ATP assay kit (luciferase-based)

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with various concentrations of pangamic acid as described in Protocol 1.

  • Cell Lysis and ATP Measurement:

    • Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the luciferase and luciferin substrate.

    • Incubate for the recommended time to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Generate an ATP standard curve to quantify the ATP concentration in each sample.

  • Normalize the ATP levels to cell number or total protein content.

  • Compare the normalized ATP levels between control and pangamic acid-treated groups.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effects of Pangamic Acid on Oxygen Consumption Rate (OCR) Parameters

Treatment GroupBasal OCR (pmol/min)ATP-Linked OCR (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control
Pangamic Acid (Low Conc.)
Pangamic Acid (Mid Conc.)
Pangamic acid (High Conc.)

Table 2: Quantitative Analysis of Mitochondrial Health and Energy Status

Treatment GroupMitochondrial Membrane Potential (Red/Green Fluorescence Ratio)Cellular ATP Levels (nmol/µg protein)
Vehicle Control
Pangamic Acid (Low Conc.)
Pangamic Acid (Mid Conc.)
Pangamic acid (High Conc.)

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation cell_culture Select and Culture Appropriate Cell Line pangamic_acid_treatment Treat Cells with Pangamic Acid (and Vehicle Control) cell_culture->pangamic_acid_treatment ocr_assay Oxygen Consumption Rate (OCR) Measurement pangamic_acid_treatment->ocr_assay mmp_assay Mitochondrial Membrane Potential (ΔΨm) Assay pangamic_acid_treatment->mmp_assay atp_assay Cellular ATP Quantification pangamic_acid_treatment->atp_assay data_analysis Quantitative Data Analysis (Tables and Statistical Tests) ocr_assay->data_analysis mmp_assay->data_analysis atp_assay->data_analysis interpretation Interpretation of Pangamic Acid's Effect on Oxygen Utilization data_analysis->interpretation

Caption: Experimental workflow for investigating pangamic acid effects.

Cellular_Respiration_Pathway cluster_glycolysis Cytosol cluster_mitochondrion Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain (ETC) glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis acetyl_coa Acetyl-CoA pyruvate->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle nadh_fadh2 NADH, FADH2 tca_cycle->nadh_fadh2 etc I II III IV nadh_fadh2->etc oxygen O₂ etc:c4->oxygen proton_gradient Proton Gradient (ΔΨm) etc->proton_gradient H⁺ pumping water H₂O oxygen->water atp_synthase ATP Synthase (Complex V) proton_gradient->atp_synthase atp ATP atp_synthase->atp ADP + Pi pangamic_acid Pangamic Acid (Hypothesized Action) pangamic_acid->tca_cycle ? pangamic_acid->etc ?

Caption: Overview of cellular respiration and hypothesized action of pangamic acid.

References

Application Notes and Protocols for Assessing the Hepatoprotective Effects of Pangamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pangamic acid, often referred to as vitamin B15, is a compound that has been historically associated with various health benefits, including the potential to protect the liver from toxins.[1][2] It is described as having lipotropic activity and stimulating oxidative metabolism, which may contribute to its purported hepatoprotective effects.[3] Early studies suggested it could offer protection against conditions like carbon tetrachloride-induced fatty liver.[4] However, it is important to note that "pangamic acid" is not a universally defined chemical entity, and commercial preparations can vary significantly in composition.[5][6] Furthermore, extensive modern clinical studies validating its efficacy and safety are limited.

These application notes provide a comprehensive framework of standardized in vitro and in vivo protocols for rigorously evaluating the hepatoprotective potential of a test compound, such as pangamic acid. The methodologies outlined below are designed for researchers, scientists, and drug development professionals to assess key mechanisms of liver injury, including oxidative stress, inflammation, and apoptosis.

Overall Experimental Workflow

A systematic approach is crucial for evaluating a potential hepatoprotective agent. The process begins with initial in vitro screening to establish cytotoxicity and preliminary efficacy, followed by more complex in vivo models to confirm effects in a whole-organism context.

G Overall Experimental Workflow for Hepatoprotective Assessment cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation A Select In Vitro Model (e.g., HepG2 cells, Primary Hepatocytes) B Induce Hepatotoxicity (e.g., with APAP, CCl4, Ethanol) A->B C Treat with Pangamic Acid (Dose-Response) B->C D Assess Cytotoxicity & Viability (MTT, LDH Assays) C->D E Mechanistic Assays (Oxidative Stress, Apoptosis, Inflammation) D->E F Select Animal Model (e.g., CCl4-induced injury in rats) E->F Promising results lead to in vivo studies G Administer Toxin & Pangamic Acid F->G H Collect Blood & Liver Tissue Samples G->H I Biochemical Analysis (Serum ALT, AST, ALP) H->I J Tissue Analysis (Histopathology, Oxidative Stress Markers) H->J K Data Analysis & Conclusion I->K J->K

Caption: General workflow for assessing hepatoprotective compounds.

Part 1: In Vitro Assessment Protocols

In vitro models provide a controlled environment for initial screening and mechanistic studies of hepatotoxicity.[7][8] Human liver cell lines like HepG2 or primary human hepatocytes are commonly used.[9][10]

Protocol 1: Assessing Cytoprotection in an Acetaminophen (APAP)-Induced Hepatotoxicity Model

Objective: To determine if pangamic acid can protect hepatocytes from APAP-induced cell death.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Acetaminophen (APAP)

  • Pangamic acid (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of pangamic acid (e.g., 10, 50, 100 µM). Incubate for 2 hours. Include wells with medium only as controls.

  • Toxin Induction: Add APAP to the wells to a final concentration known to induce significant toxicity (e.g., 5-10 mM).

  • Incubation: Incubate the plates for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure LDH release according to the manufacturer's instructions. LDH is a cytosolic enzyme that is released upon cell membrane damage.[8]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess if pangamic acid reduces intracellular ROS levels following toxic insult.

Materials:

  • Cells cultured and treated as in Protocol 1.

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

Methodology:

  • After the 24-hour treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Add fresh medium containing 10 µM DCFH-DA to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader. An increase in fluorescence indicates higher levels of ROS.[11][12]

Part 2: In Vivo Assessment Protocols

In vivo models are essential to validate the hepatoprotective effects in a complex physiological system.[13] The carbon tetrachloride (CCl₄)-induced liver injury model in rodents is widely used as it reliably produces hepatic damage through mechanisms involving oxidative stress.[14]

Protocol 3: CCl₄-Induced Acute Liver Injury Model in Rats

Objective: To evaluate the hepatoprotective effect of pangamic acid against CCl₄-induced acute liver injury in rats.

Experimental Design:

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Grouping (n=8 per group):

    • Control Group: Receives vehicle (e.g., olive oil) only.

    • CCl₄ Group: Receives CCl₄ (e.g., 1 mL/kg, 50% in olive oil, intraperitoneally) to induce liver injury.[14]

    • Pangamic Acid + CCl₄ Group: Receives pangamic acid (e.g., 50 mg/kg, orally) daily for 7 days, followed by a single dose of CCl₄.

    • Pangamic Acid Only Group: Receives pangamic acid only to assess any intrinsic effects.

G In Vivo Experimental Protocol Workflow A Acclimatize Rats (1 week) B Divide into 4 Groups (Control, CCl4, Test, Drug Control) A->B C Pre-treatment Phase (7 days) - Groups 3 & 4 receive Pangamic Acid - Groups 1 & 2 receive vehicle B->C D Induction Phase (Day 7) - Groups 2 & 3 receive CCl4 injection - Group 1 receives vehicle injection C->D E Sacrifice (24h post-injection) D->E F Collect Blood (for serum biochemistry) E->F G Collect Liver (for histopathology & tissue analysis) E->G

Caption: Workflow for the in vivo hepatoprotective study.

Methodology:

  • Acclimatization: House the rats for one week under standard laboratory conditions.

  • Treatment: Administer pangamic acid or vehicle orally to the respective groups for 7 consecutive days.

  • Induction: On day 7, two hours after the final oral dose, administer CCl₄ or vehicle intraperitoneally.

  • Sample Collection: 24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture. Perfuse the liver with saline and excise it for analysis.

Protocol 4: Biochemical Analysis of Liver Function

Objective: To measure key serum markers of liver damage.

Methodology:

  • Centrifuge the collected blood samples to separate the serum.

  • Use commercial assay kits and an automated biochemical analyzer to measure the levels of:

    • Alanine Aminotransferase (ALT)[15]

    • Aspartate Aminotransferase (AST)[15]

    • Alkaline Phosphatase (ALP)[16]

    • Total Bilirubin (TBIL)[17] *Elevated levels of these enzymes in the blood are indicators of liver cell damage.[18][19]

Protocol 5: Analysis of Oxidative Stress Markers in Liver Tissue

Objective: To quantify the extent of oxidative stress and the status of the antioxidant defense system in the liver.

Methodology:

  • Homogenize a portion of the liver tissue in cold buffer.

  • Centrifuge the homogenate to obtain the supernatant.

  • Use commercial ELISA or colorimetric assay kits to measure:

    • Malondialdehyde (MDA): A key indicator of lipid peroxidation.[12][20]

    • Reduced Glutathione (GSH): A crucial non-enzymatic antioxidant.[12][21]

    • Superoxide Dismutase (SOD): An important antioxidant enzyme.[21]

    • Catalase (CAT): An enzyme that neutralizes hydrogen peroxide.[22]

Protocol 6: Histopathological Evaluation

Objective: To visually assess the microscopic structure of the liver for signs of injury and protection.

Methodology:

  • Fix a portion of the liver tissue in 10% neutral buffered formalin.

  • Process the tissue, embed it in paraffin, and cut 5 µm sections.

  • Stain the sections with:

    • Hematoxylin and Eosin (H&E): For general morphological assessment of necrosis, inflammation, and steatosis (fatty changes).[23][24]

    • Masson's Trichrome: To visualize collagen deposition and assess fibrosis (relevant in chronic injury models).[25]

  • Examine the slides under a light microscope and score the degree of liver damage based on established scoring systems.[26][27]

Data Presentation Tables

Table 1: Serum Biochemical Parameters

GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Control
CCl₄
Pangamic Acid + CCl₄
Pangamic Acid Only
Data presented as Mean ± SD.

Table 2: Liver Tissue Oxidative Stress Markers

GroupMDA (nmol/mg protein)GSH (µmol/g protein)SOD (U/mg protein)CAT (U/mg protein)
Control
CCl₄
Pangamic Acid + CCl₄
Pangamic Acid Only
Data presented as Mean ± SD.

Table 3: Inflammatory Cytokine Levels in Liver Tissue

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Control
CCl₄
Pangamic Acid + CCl₄
Pangamic Acid Only
Data presented as Mean ± SD.

Key Signaling Pathways in Hepatotoxicity

Hepatocellular injury induced by toxins like CCl₄ or APAP involves a complex interplay between oxidative stress, inflammation, and apoptosis. A potential hepatoprotective agent like pangamic acid could interfere at one or more points in this cascade.

G Signaling Pathways in Toxin-Induced Liver Injury Toxin Hepatotoxin (e.g., CCl4, APAP) ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Toxin->ROS Mito Mitochondrial Dysfunction ROS->Mito Lipid Peroxidation NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis (Intrinsic Pathway) Mito->Apoptosis Cytochrome c release Injury Hepatocellular Injury & Necrosis Apoptosis->Injury Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Inflammation->Injury PA Pangamic Acid (Hepatoprotective Agent) PA->ROS Antioxidant Effect PA->NFkB Anti-inflammatory Effect

Caption: Potential intervention points for a hepatoprotective agent.

This diagram illustrates how a hepatotoxin can induce oxidative stress (ROS production), which in turn leads to mitochondrial damage and apoptosis (the intrinsic pathway).[28][29][30] ROS can also activate inflammatory signaling cascades like NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which further exacerbate the injury.[31][32][33] A compound like pangamic acid may exert its protective effects by scavenging ROS (antioxidant effect) or by inhibiting inflammatory pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Pangamic Acid (as Diisopropylamine Dichloroacetate)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pangamic acid, often referred to as Vitamin B15, is a compound that is chemically identified as the diisopropylamine salt of dichloroacetic acid (DADA).[1] While not officially recognized as a vitamin, it has been studied for various physiological effects. Accurate and reliable analytical methods are crucial for the quality control and research of products containing pangamic acid. High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of Diisopropylamine Dichloroacetate due to its high resolution, sensitivity, and applicability to non-volatile compounds.[2] This application note details a robust HPLC method for the determination of pangamic acid, presented as Diisopropylamine Dichloroacetate.

Principle

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of Diisopropylamine Dichloroacetate. The separation is achieved on an octadecylsilane (C18) column, which separates compounds based on their hydrophobicity.[2] The mobile phase consists of a buffered aqueous solution and an organic modifier, which allows for the efficient elution and separation of the analyte from other components in the sample matrix. Detection is performed at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.

Experimental Protocols

Method 1: Quality Control of Diisopropylamine Dichloroacetate

This protocol is based on a method for the quality control of Diisopropylamine Dichloroacetate and its preparations.[3]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Octadecylsilane bonded silica gel column (C18)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Diisopropylamine Dichloroacetate reference standard

  • Perchloric acid (70%)

  • Triethylamine

  • Phosphoric acid

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a perchloric acid solution by adding 0.8 mL of perchloric acid to 1000 mL of deionized water.[3]

    • Add 2 mL of triethylamine to the solution.[3]

    • Adjust the pH of the solution to 3.0-4.5 (specifically 4.2 as an example) using phosphoric acid.[3]

    • The final mobile phase is a mixture of the prepared perchloric acid solution and acetonitrile. The recommended volume ratio is 100:1 to 100:3 (perchloric acid solution:acetonitrile).[3]

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Diisopropylamine Dichloroacetate reference standard.

    • Dissolve the standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

3. Chromatographic Conditions A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column Octadecylsilane bonded silica (C18)
Mobile Phase Perchloric acid solution (pH 3.0-4.5, containing triethylamine) and Acetonitrile
Ratio 100:1 to 100:3 (Aqueous:Organic)
Detection Wavelength 200 nm - 400 nm (225 nm is specified as a preferred wavelength)[3]
Flow Rate Not specified, typically 1.0 mL/min for standard analytical columns
Injection Volume Not specified, typically 10-20 µL
Column Temperature Ambient

4. Sample Preparation

  • For bulk drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • For formulated products, an extraction step may be necessary. The specific procedure will depend on the matrix. A general approach involves dissolving the formulation in a suitable solvent, followed by filtration to remove insoluble excipients. The filtrate can then be diluted with the mobile phase.

  • All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the Diisopropylamine Dichloroacetate peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of Diisopropylamine Dichloroacetate in the sample using the calibration curve.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaConcentration (mg/mL)
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of pangamic acid (as Diisopropylamine Dichloroacetate).

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18) D->E F UV Detection (225 nm) E->F G Peak Integration & Identification F->G H Quantification using Calibration Curve G->H I Final Report H->I

Caption: Workflow for HPLC analysis of Pangamic Acid.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship of the components in the HPLC method.

HPLC_Method_Logic cluster_instrument HPLC System cluster_chemicals Chemicals cluster_output Output pump Pump injector Injector pump->injector column C18 Column injector->column Separation detector UV Detector column->detector Detection chromatogram Chromatogram detector->chromatogram mobile_phase Mobile Phase (Perchloric Acid/ACN) mobile_phase->pump analyte Analyte (Pangamic Acid) analyte->injector quant_data Quantitative Data chromatogram->quant_data

Caption: Logical components of the HPLC method.

References

Application Notes and Protocols for Spectroscopic Analysis of Pangamic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Pangamic acid," also referred to as "vitamin B15," is not a single, well-defined chemical entity.[1][2][3][4] The term has been used to describe various substances and mixtures, the most cited of which is an ester of D-gluconic acid and N,N-Dimethylglycine (DMG).[1][2][5] However, attempts to synthesize this specific compound have often been unsuccessful.[1] Commercially available products labeled as "pangamic acid" or "vitamin B15" have been found to contain a variety of components, including calcium gluconate, N,N-Dimethylglycine (DMG), diisopropylamine dichloroacetate, or even just lactose.[1][4][6][7]

Given the ambiguous nature of "pangamic acid," these application notes will focus on the spectroscopic analysis of its most commonly associated components: N,N-Dimethylglycine (DMG) and D-gluconic acid. These protocols are intended for researchers, scientists, and drug development professionals for the identification and characterization of these compounds.

Spectroscopic Techniques and Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For the components associated with pangamic acid, IR spectroscopy can distinguish between the neutral and zwitterionic forms of N,N-Dimethylglycine and identify the characteristic hydroxyl and carboxyl groups of D-gluconic acid.

The following table summarizes key IR absorption bands for N,N-Dimethylglycine. Data is derived from studies using Fourier Transform Infrared (FTIR) spectroscopy.[8][9]

Functional Group Vibrational Mode Wavenumber (cm⁻¹) (Neutral Form) Wavenumber (cm⁻¹) (Zwitterionic Form)
O-HStretching~3500-
C=OStretching (Carboxylic Acid)~1750-
COO⁻Asymmetric Stretching-~1620
COO⁻Symmetric Stretching-~1400
C-NStretching~1150~1150
N-(CH₃)₂Bending/Rocking~1470, ~950~1470, ~950
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. While comprehensive NMR data for the originally proposed pangamic acid ester is scarce due to its elusive nature, analysis of its constituent parts is well-documented.

Note: Specific chemical shifts can vary based on the solvent, concentration, and pH.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the proposed structure of pangamic acid (6-O-(N,N-dimethylglycinyl)-D-gluconic acid), the expected molecular weight is 281.26 g/mol .[1][5] High-resolution mass spectrometry (HRMS) can provide a more precise mass for confirmation.

Compound Formula Molecular Weight ( g/mol ) Ionization Mode Expected m/z
Pangamic Acid (proposed)C₁₀H₁₉NO₈281.26ESI-[M-H]⁻ at 280.10
N,N-DimethylglycineC₄H₉NO₂103.12ESI+[M+H]⁺ at 104.07
D-Gluconic AcidC₆H₁₂O₇196.16ESI-[M-H]⁻ at 195.05

Experimental Protocols

Protocol for FTIR Analysis of N,N-Dimethylglycine

Objective: To obtain the infrared spectrum of N,N-Dimethylglycine and identify its characteristic functional groups.

Materials:

  • N,N-Dimethylglycine sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellets

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Weigh approximately 1-2 mg of the N,N-Dimethylglycine sample and 200-300 mg of dry KBr.

    • Grind the N,N-Dimethylglycine and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Perform baseline correction and data analysis to identify characteristic absorption peaks.

Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight of pangamic acid-related compounds using LC-MS.

Materials:

  • Sample (e.g., commercial "pangamic acid" product)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid (for positive ion mode) or Ammonium acetate (for negative ion mode)

  • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and methanol).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography (LC) Conditions (General Example):

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to elute the compounds of interest.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI positive and/or negative

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: As per instrument recommendations

  • Data Analysis:

    • Extract the mass spectra for the chromatographic peaks.

    • Identify the molecular ions ([M+H]⁺, [M-H]⁻, etc.) to determine the molecular weights of the components in the sample.

    • For confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: 'Pangamic Acid' Sample dissolve Dissolution in Solvent start->dissolve filter Filtration (0.22 µm) dissolve->filter lc_ms LC-MS Analysis filter->lc_ms ftir FTIR Analysis filter->ftir nmr NMR Analysis filter->nmr ms_data Identify Molecular Weights and Fragmentation lc_ms->ms_data ftir_data Identify Functional Groups ftir->ftir_data nmr_data Elucidate Chemical Structure nmr->nmr_data end End: Compound Identification ms_data->end ftir_data->end nmr_data->end

Caption: Workflow for Spectroscopic Analysis of Pangamic Acid Compounds.

Conclusion

The spectroscopic analysis of "pangamic acid" is complicated by the lack of a standardized chemical identity for the substance. However, by focusing on its commonly associated components, N,N-Dimethylglycine and D-gluconic acid, researchers can use standard spectroscopic techniques to identify and characterize the composition of commercial products. The protocols and data provided in these notes offer a foundational approach for the analysis of these compounds. It is crucial for researchers to be aware that products labeled "pangamic acid" or "vitamin B15" may contain other undeclared substances.[6][7]

References

Application Notes and Protocols for the Investigation of D-Gluconodimethyl Aminoacetic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Products marketed as "pangamic acid" or "Vitamin B15" have been shown to contain a variety of substances, often mixtures rather than a single, defined compound. These formulations can include sodium gluconate, calcium gluconate, glycine, diisopropylamine dichloroacetate, and dimethylglycine.[2] Due to this lack of a standard chemical identity, the U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as an identifiable substance and has deemed it unsafe for food and drug use.[1][3]

Given the ambiguity surrounding D-gluconodimethyl aminoacetic acid, this document provides a hypothetical synthesis pathway based on its proposed structure as an ester of D-gluconic acid and N,N-dimethylglycine. Furthermore, it offers detailed information and protocols related to these precursor molecules, which are well-characterized and commercially available. This approach allows researchers to investigate the properties of these components, which have been associated with the historical claims of "pangamic acid."

Hypothetical Synthesis of D-Gluconodimethyl Aminoacetic Acid

The proposed structure of D-gluconodimethyl aminoacetic acid is the 6-O-ester of D-gluconic acid and N,N-dimethylglycine. A plausible, though unverified, method for its synthesis would be a direct esterification reaction.

Reaction Scheme:

D-Gluconic Acid + N,N-Dimethylglycine → D-gluconodimethyl aminoacetic acid + H₂O

This reaction would likely require a catalyst, such as a strong acid, and conditions that favor the removal of water to drive the equilibrium towards the product. However, without a validated protocol, predicting reaction conditions, yield, and purity is not feasible.

A visual representation of this hypothetical synthesis is provided below.

G Hypothetical Synthesis of D-gluconodimethyl aminoacetic acid D-Gluconic Acid D-Gluconic Acid D-gluconodimethyl aminoacetic acid D-gluconodimethyl aminoacetic acid D-Gluconic Acid->D-gluconodimethyl aminoacetic acid + N,N-Dimethylglycine N,N-Dimethylglycine N,N-Dimethylglycine H2O H2O D-gluconodimethyl aminoacetic acid->H2O + H2O

Caption: Hypothetical esterification of D-Gluconic Acid.

Properties and Protocols for Precursor Molecules

D-Gluconic Acid

D-gluconic acid is a mild organic acid that is the oxidized form of D-glucose.[4] It is found naturally in fruits, honey, and wine.[5] In aqueous solutions, it exists in equilibrium with its cyclic ester, glucono-delta-lactone.[4]

Physicochemical Properties of D-Gluconic Acid and N,N-Dimethylglycine

PropertyD-Gluconic AcidN,N-Dimethylglycine
Molecular Formula C₆H₁₂O₇C₄H₉NO₂
Molar Mass 196.16 g/mol 103.12 g/mol
Appearance Colorless crystals or syrupy liquidWhite crystalline powder
Melting Point 131 °C178-182 °C
Solubility in Water 316 g/LSoluble
pKa 3.861.86, 9.77

Protocol for Preparation of D-Gluconic Acid Solution (50% w/v)

  • Materials: D-gluconic acid (solid), deionized water, magnetic stirrer, and a calibrated balance.

  • Procedure:

    • Weigh 50 g of D-gluconic acid.

    • Measure 50 mL of deionized water.

    • Slowly add the D-gluconic acid to the water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the solid is completely dissolved. The final volume will be approximately 100 mL.

    • Store the solution in a well-sealed container at 2-8 °C.

N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine is a derivative of the amino acid glycine. It is found in beans and liver and is a product of choline metabolism.

Protocol for Preparation of a 1 M Stock Solution of N,N-Dimethylglycine

  • Materials: N,N-Dimethylglycine (solid), deionized water, magnetic stirrer, pH meter, and a calibrated balance.

  • Procedure:

    • Weigh 10.31 g of N,N-Dimethylglycine.

    • Add it to approximately 80 mL of deionized water in a beaker with a magnetic stir bar.

    • Stir until fully dissolved.

    • Adjust the pH to 7.0 using 1 M NaOH or 1 M HCl as needed.

    • Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.

    • Store the solution at 2-8 °C.

Analytical Methods for D-Gluconic Acid

For research purposes, accurate quantification of D-gluconic acid is crucial. An enzymatic assay is a specific and sensitive method.

Principle of Enzymatic Assay:

D-gluconic acid is phosphorylated by gluconate kinase (GCK) to D-gluconate-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH), which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is stoichiometric with the amount of D-gluconic acid.[6]

Experimental Workflow for Enzymatic Assay of D-Gluconic Acid

G Workflow for Enzymatic Assay of D-Gluconic Acid cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Sample Dilution Dilution Sample->Dilution Neutralization Neutralization Dilution->Neutralization Incubation Add Sample and Incubate Neutralization->Incubation Reaction_Mix Prepare Reaction Mix (Buffer, ATP, NADP+, GCK, 6-PGDH) Reaction_Mix->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Calculation Calculate D-Gluconic Acid Concentration Measurement->Calculation Standard_Curve Prepare Standard Curve Standard_Curve->Calculation

Caption: Enzymatic assay workflow for D-Gluconic Acid.

Purported Biological Roles and Signaling Pathways (Unverified)

While there is a lack of rigorous scientific evidence, Russian studies have suggested that "pangamic acid" may play a role in improving oxygen utilization and may have a detoxifying effect, particularly in the liver.[7] It has been claimed to act as a methyl donor in metabolic processes, similar to methionine and choline.[7] However, these claims are not widely accepted in the international scientific community and are not supported by robust clinical trials in the United States.[2]

It is important to note that any biological activity observed in studies on "pangamic acid" could be attributable to the various components of the tested mixtures, such as dimethylglycine or gluconic acid, rather than D-gluconodimethyl aminoacetic acid itself.

Conclusion

The synthesis of D-gluconodimethyl aminoacetic acid for research purposes is hampered by the lack of a reproducible and scientifically validated protocol. The historical and chemical ambiguity surrounding this compound necessitates a cautious approach. For researchers interested in the purported biological effects of "pangamic acid," a more scientifically sound strategy is to investigate its well-characterized components, D-gluconic acid and N,N-dimethylglycine, individually and in combination. The protocols and information provided herein offer a starting point for such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Replicating Historical Russian Studies on Calcium Pangamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating historical Russian studies on calcium pangamate, often referred to as Vitamin B15. The primary challenge in replicating this research lies in the ambiguous and inconsistent nature of the substance itself. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" as described in historical Russian literature?

A1: The term "this compound" in Soviet-era research does not refer to a single, well-defined chemical compound. Evidence suggests it was a mixture rather than a pure substance. A US patent detailing the Russian production method reveals the final product typically contained 70-75% of the ester 6-O-(dimethylaminoacetyl)-D-gluconic acid, with the remainder being unreacted starting materials, primarily calcium gluconate and N,N-dimethylglycine (DMG).[1] This compositional ambiguity is a critical challenge for modern replication.

Q2: Why are the results of historical Russian studies on this compound difficult to reproduce?

A2: The difficulty in reproducing these studies stems from several factors:

  • Vague Chemical Identity: As mentioned in Q1, the substance used was often a mixture of variable composition.[1] Without a consistent test article, replicating the exact conditions of the original experiments is nearly impossible.

  • Lack of Controlled Studies: Much of the early Russian research has been criticized for being anecdotal and lacking the rigorous controls (e.g., placebo groups, double-blinding) that are standard in modern clinical trials.[1]

Q3: Have there been any modern, controlled studies attempting to replicate the Russian findings?

A3: Yes. For instance, a 1982 double-blind, placebo-controlled study by Gray and Titlow investigated the effects of pangamic acid (defined as a combination of calcium gluconate and N,N-Dimethylglycine) on the maximal treadmill performance of male track athletes. The study found no significant differences between the group ingesting pangamic acid and the placebo group in parameters such as maximal heart rate, treadmill time, and blood glucose or lactate levels after exercise. This stands in contrast to some of the claims in the historical Russian literature.

Q4: What were the purported benefits of this compound in the Russian studies?

A4: The Russian literature claimed a wide range of benefits, including increased oxygen utilization by tissues, enhanced physical endurance in athletes, protective effects against coronary artery occlusion and myocarditis in animal models, and detoxification of the liver.[1] However, these claims should be viewed with caution due to the methodological limitations of the original studies.

Troubleshooting Guides

Guide 1: Synthesis of "Russian-style" this compound

This guide is based on the methodology described in U.S. Patent 3,907,869, which details a Russian method for producing this compound.

Objective: To synthesize a product analogous to that likely used in the historical Russian studies.

Experimental Protocol:

  • Esterification:

    • Dissolve gluconic acid (or its lactone) and dimethylglycine hydrochloride in an aqueous medium.

    • Add a catalyst, such as hydrogen chloride or sulfuric acid.

    • Maintain the reaction temperature between 30°C and 70°C.

  • Concentration:

    • Concentrate the reaction mixture under vacuum until it becomes syrupy.

  • Neutralization and Precipitation:

    • Neutralize the concentrated product with an aqueous suspension of calcium carbonate to a pH of 6.0-6.5.

    • If sulfuric acid was used as a catalyst, filter off the precipitated calcium sulfate.

    • The final product, "this compound," can then be precipitated using a lower aliphatic alcohol (e.g., methanol or ethanol) and dried.

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Ester Incomplete reaction; incorrect temperature or pH; insufficient reaction time.Optimize reaction time and temperature. Ensure proper pH is maintained during neutralization. Use a molar excess of dimethylglycine hydrochloride.
Product is Hygroscopic High residual salt content; incomplete drying.Ensure thorough washing of the precipitate to remove unreacted starting materials. Dry the final product under vacuum to a residual moisture content of less than 5%.
Inconsistent Product Composition Variability in reaction conditions; incomplete separation of byproducts.Standardize all reaction parameters (time, temperature, pH). Use a consistent method for precipitation and purification.

Expected Outcome:

The final product will be a mixture, not a pure compound. You can expect it to contain approximately 70-75% calcium 6-O-(dimethylaminoacetyl)-D-gluconate, with the remainder being calcium gluconate and N,N-dimethylglycine.

Guide 2: Analytical Approaches for Characterizing "this compound"

Objective: To accurately characterize the composition of the synthesized product and to measure its components in biological samples.

Challenge: Due to the mixed nature of "this compound," it is crucial to use analytical methods that can distinguish and quantify the individual components: the ester, N,N-dimethylglycine (DMG), and gluconate.

Recommended Methodologies:

  • High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, ELSD) can be used to separate and quantify the different components of the mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying DMG and other components in complex biological matrices like plasma and urine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized ester and to determine the relative proportions of the components in the final product.

Troubleshooting Analytical Issues:

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Components in HPLC Inappropriate column or mobile phase.Optimize the mobile phase composition and gradient. Screen different column chemistries (e.g., C18, HILIC).
Matrix Effects in LC-MS/MS Analysis of Biological Samples Interference from other molecules in the sample.Use appropriate sample preparation techniques (e.g., protein precipitation, solid-phase extraction). Employ stable isotope-labeled internal standards.
Ambiguous NMR Spectra Presence of impurities; poor signal resolution.Purify the sample before analysis. Use a higher field strength NMR instrument.

Logical_Relationship cluster_challenges Core Challenges cluster_consequences Consequences for Replication cluster_recommendations Recommendations for Researchers ambiguity Compositional Ambiguity of 'this compound' replication_difficulty Difficulty in Replicating Historical Findings ambiguity->replication_difficulty characterize_mixture Synthesize and Characterize the Mixture ambiguity->characterize_mixture uncontrolled_studies Lack of Controlled Historical Studies uncontrolled_studies->replication_difficulty controlled_experiments Conduct Rigorous, Controlled Experiments uncontrolled_studies->controlled_experiments conflicting_results Conflicting Results in Modern Controlled Studies replication_difficulty->conflicting_results analyze_components Analyze Individual Components (DMG, Gluconate, Ester) characterize_mixture->analyze_components

Quantitative Data Summary

The following table summarizes quantitative data from a modern, controlled study that attempted to replicate the athletic performance claims associated with pangamic acid.

Table 1: Maximal Treadmill Performance Data (Gray and Titlow, 1982)

ParameterExperimental Group (Pangamic Acid)Control Group (Placebo)
Pre-Treatment
Max Heart Rate (bpm)183194
Treadmill Time (min)16.9916.49
Post-Test Glucose (mg%)132.13133.38
Post-Test Lactate (mg%)64.6376.13
Post-Treatment
Max Heart Rate (bpm)181194
Treadmill Time (min)17.2116.83
Post-Test Glucose (mg%)138.88139.13
Post-Test Lactate (mg%)70.8866.58

No significant differences (P > 0.05) were found between the groups after treatment.

Experimental Protocols

Protocol 1: Investigation of Pangamic Acid on Maximal Treadmill Performance (Gray and Titlow, 1982)
  • Study Design: Double-blind, placebo-controlled experiment.

  • Subjects: 16 male track athletes, divided into an experimental group (E) and a control group (C).

  • Intervention:

    • Group E: Ingested six 50 mg pangamic acid tablets (a mixture of calcium gluconate and N,N-Dimethylglycine) per day for three weeks.

    • Group C: Ingested six identical-looking placebo tablets per day for three weeks.

  • Testing Protocol:

    • Subjects were tested before and after the three-week treatment period using the Bruce treadmill protocol to assess maximal performance.

  • Parameters Measured:

    • Maximal heart rate (HR).

    • Total treadmill time (TM).

    • Recovery HR at 1 and 3 minutes post-exercise.

    • Pre- and post-exercise blood glucose and lactate levels.

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the post-treatment data between the two groups.

References

Purity and stability issues with commercial pangamic acid supplements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Bulletin: Pangamic Acid (Vitamin B15)

Subject: Purity, Stability, and Identity of Commercial Pangamic Acid Supplements

Audience: Researchers, Scientists, and Drug Development Professionals

Bulletin ID: TSB-PA-20251213

Overview and Critical Advisory

This technical bulletin addresses recurring inquiries regarding the purity and stability of commercial supplements labeled as "pangamic acid" or "Vitamin B15." It is crucial for the scientific community to be aware that "pangamic acid" is not a scientifically defined or consistently identified chemical substance .[1][2][3][4][5] Research and commercial products have used this name to refer to a wide variety of different compounds and mixtures, leading to significant confusion, lack of reproducibility, and potential safety concerns.[1][6]

The U.S. Food and Drug Administration (FDA) has stated that no chemical identity has been established for pangamic acid and that it is not a true vitamin.[1][2] Consequently, there is no standardized analytical method for its determination.[2] Any research involving a product labeled "pangamic acid" must begin with the assumption that the composition is unknown and requires rigorous analytical identification of its actual components.

Frequently Asked Questions (FAQs)

Q1: What is the actual chemical composition of "pangamic acid" supplements?

A1: There is no single chemical identity.[4][5] Analyses of commercial products have revealed a range of substances, often changing over time even from the same supplier.[1] Researchers should not assume any specific composition based on the label.

Table 1: Reported Compositions of Products Marketed as "Pangamic Acid" or "Vitamin B15"

Reported Composition/SubstanceChemical Name/ComponentsKey Issues/NotesSource(s)
Original Krebs Formulation (1951) 6-O-(N,N-dimethylglycinyl)-D-gluconic acidSynthesis methods were not reproducible by other researchers.[1][1]
Common Commercial Formulations Mixtures of N,N-Dimethylglycine (DMG) and Calcium GluconateOften marketed as "calcium pangamate." This is a simple mixture, not the ester described by Krebs.[2][6][2][6]
Alternative Formulations Diisopropylamine dichloroacetate (DIPA)Readily hydrolyzes into potentially toxic compounds. Has tested positive for mutagenicity in the Ames test.[1][1][7]
Inert/Unrelated Substances LactoseIn at least one analysis of a sample from the original era of discovery, the substance was found to be only lactose.[1][8][1][8]
Potential Contaminants Dimethylamine, Dichloroacetate, Calcium ChlorideCan arise from synthesis attempts or degradation. Some of these are known to be toxic or mutagenic.[1][6][7][1][6][7]

Q2: Are there stability issues with these supplements?

A2: Stability cannot be defined for "pangamic acid" as a whole. However, specific components found in these supplements have known stability concerns:

  • Ester Hydrolysis: The originally proposed structure, an ester of dimethylglycine and gluconic acid, would be susceptible to hydrolysis, breaking down into its constituent parts. Russian researchers reportedly had difficulty producing a stable version of this ester.[6]

  • DIPA Instability: Diisopropylamine dichloroacetate (DIPA) can readily hydrolyze to form diisopropylamine and dichloroacetate, both of which are toxic.[1]

  • General Degradation: Like all dietary supplements, the actual ingredients are subject to degradation from heat, light, and moisture, leading to a loss of potency of the intended active molecules (e.g., DMG) and the potential formation of unknown degradation products.[9][10][11]

Q3: What are the primary purity concerns for a researcher?

A3: The primary concern is the fundamental lack of identity . A researcher may be working with a completely different molecule or mixture than cited in historical literature. Beyond this, specific purity issues include:

  • Undeclared Ingredients: The product may contain substances not listed on the label.

  • Mutagenic Contaminants: The presence of DIPA, diisopropylamine, or dichloroacetate are serious safety concerns due to positive results in mutagenicity assays.[1][7]

  • Heavy Metals: Like many plant-derived or poorly sourced supplements, contamination with heavy metals such as lead, cadmium, and arsenic is a possibility.[12][13]

  • Microbiological Contamination: Poor manufacturing practices can lead to bacterial or fungal contamination.[12]

Recommended Experimental Protocols & Workflows

Given the undefined nature of "pangamic acid," no protocol for its direct analysis exists. Instead, a workflow to identify and quantify the actual components of a given supplement is necessary.

Logical Workflow for Analyzing "Pangamic Acid" Supplements

The following diagram outlines the mandatory logical workflow for any scientific investigation of a commercial "pangamic acid" product.

G cluster_start Initial Sample Handling cluster_analysis Analytical Identification cluster_decision Actionable Intelligence start Receive Commercial 'Pangamic Acid' Sample assume Critical Assumption: Composition is UNKNOWN start->assume hplc 1. HPLC-UV/MS (Screen for known components like DMG, Gluconate, DIPA) assume->hplc nmr 2. ¹H NMR Spectroscopy (Structural elucidation, identify major components) hplc->nmr gcms 3. GC-MS (Detect volatile impurities like Diisopropylamine) nmr->gcms identify Identify & Quantify All Components gcms->identify research Design Experiment Based on IDENTIFIED SUBSTANCES (e.g., 'Study of pure DMG') identify->research Safe & Identifiable discard Discard Sample if Composition is Unidentifiable or Contains Hazardous Material identify->discard Unsafe / Unclear G cluster_main Hydrolytic Degradation of DIPA dipa Diisopropylamine Dichloroacetate (DIPA) diisopropylamine Diisopropylamine (Toxic, Mutagenic Concern) dipa->diisopropylamine Hydrolysis (e.g., moisture) dichloroacetate Dichloroacetate (Toxic, Mutagenic Concern) dipa->dichloroacetate Hydrolysis (e.g., moisture)

References

Technical Support Center: Investigating Calcium Pangamate and Exercise

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of calcium pangamate (also known as pangamic acid or Vitamin B15) on exercise performance. Given the limited and often contradictory evidence, this guide emphasizes methodological rigor to address and control for confounding variables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its composition a critical factor in research?

A1: this compound, often marketed as Vitamin B15, does not have a standardized chemical identity.[1][2] Formulations can vary significantly and may contain a mixture of substances such as D-gluconodimethyl aminoacetic acid, calcium gluconate, glycine, and diisopropylamine dichloroacetate.[2][3] This lack of a consistent formulation is a primary confounding variable, as different components may have distinct physiological effects. Researchers must precisely identify and report the composition of the "this compound" used in their studies to ensure reproducibility and valid comparisons with other research.

Q2: What are the purported mechanisms of action for this compound in relation to exercise?

A2: Proponents claim that this compound may enhance athletic performance by improving oxygen utilization, reducing lactic acid buildup, and supporting cellular respiration and metabolism.[4][5][6] Some studies suggest it may have antioxidant properties that could mitigate oxidative stress during intense physical activity.[5] However, there is a lack of robust scientific evidence to substantiate these claims, and the exact mechanisms remain unknown.[1][2]

Q3: What are the major confounding variables to consider when designing a study on this compound and exercise?

A3: Beyond the variable composition of this compound itself, researchers must account for several other confounding variables common in exercise science[7]:

  • Dietary Intake: An individual's nutritional status, including their intake of carbohydrates, calcium, and other micronutrients, can significantly impact exercise performance and bone metabolism.[8][9]

  • Training Status and History: The physical condition and prior training experience of participants can mask or exaggerate the effects of supplementation.[10] Untrained individuals may show significant performance improvements due to the training stimulus alone (a training effect), which could be misattributed to the supplement.

  • Placebo Effect: The psychological expectation of performance enhancement from taking a supplement can lead to actual improvements. A robust, double-blind, placebo-controlled design is essential to mitigate this.

  • Genetic Predisposition: Individual genetic differences can influence metabolic responses to both exercise and nutritional supplements.

  • Mental State and Motivation: Factors such as mental fatigue and verbal encouragement during testing can influence performance outcomes.[7]

Q4: Is there conclusive evidence that this compound enhances athletic performance?

A4: No, the evidence is not conclusive. While some anecdotal claims and older studies from Russian researchers suggest benefits, well-controlled scientific studies have largely failed to demonstrate a significant positive effect on exercise performance.[1][2][3][10] For instance, a double-blind study on male track athletes found no significant differences in maximal treadmill performance between a group ingesting pangamic acid and a placebo group.[3]

Troubleshooting Guide for Experimental Design

This guide addresses specific issues that may arise during the planning and execution of studies on this compound and exercise.

Issue 1: Inconsistent or Unidentified Supplement Composition

  • Troubleshooting Steps:

    • Source Verification: Obtain the supplement from a reputable supplier who can provide a certificate of analysis detailing the precise chemical composition and purity of the product.[6]

    • Independent Analysis: If possible, conduct independent laboratory analysis (e.g., HPLC, mass spectrometry) to confirm the composition and rule out contaminants.

    • Standardized Formulation: If creating your own formulation, ensure a consistent and clearly defined mixture of components, such as calcium gluconate and N, N-Dimethylglycine, as used in some studies.[3]

Issue 2: Isolating the Effect of the Supplement from Training Adaptations

  • Troubleshooting Steps:

    • Familiarization Period: Include a familiarization phase where participants practice the exercise protocols before baseline testing to minimize learning effects.

    • Washout Period: In a crossover design, ensure a sufficient washout period between treatments to eliminate carryover effects.

    • Control Group: Employ a non-supplemented, exercise-only control group in addition to a placebo group to differentiate between training effects and supplement effects.

Issue 3: Controlling for Dietary Confounders

  • Troubleshooting Steps:

    • Dietary Records: Have participants complete detailed food diaries for a set period before and during the study.

    • Standardized Diet: Provide participants with a standardized diet or detailed dietary guidelines to follow, especially in the 24-48 hours preceding an exercise trial. This helps control for variations in macronutrient and micronutrient intake that could affect performance.

    • Fasting State: Conduct exercise tests in a fasted state (e.g., overnight fast) to standardize the pre-exercise metabolic condition.[11]

Quantitative Data Summary

The following table summarizes data from a double-blind, placebo-controlled study by Gray and Titlow (1982), which investigated the effect of pangamic acid on maximal treadmill performance in 16 male track athletes over three weeks.[3] No statistically significant differences (P > 0.05) were found between the groups after the treatment period.[3]

ParameterExperimental Group (Pangamic Acid)Control Group (Placebo)
Pre-Treatment Post-Treatment
Maximal Heart Rate (bpm) 183181
Treadmill Time (min) 16.9917.21
Post-Test Blood Glucose (mg%) 132.13138.88
Post-Test Blood Lactate (mg%) 64.6370.88

Experimental Protocols

Methodology from Gray and Titlow (1982): Effect of Pangamic Acid on Maximal Treadmill Performance [3]

  • Study Design: A double-blind, placebo-controlled experiment.

  • Participants: 16 male track athletes.

  • Supplementation Protocol:

    • The experimental group ingested six 50-mg pangamic acid tablets daily for three weeks. The composition was specified as calcium gluconate and N, N-Dimethylglycine.

    • The control group ingested six identical-looking placebo tablets daily for the same duration.

  • Exercise Testing Protocol:

    • Participants performed the Bruce treadmill protocol to exhaustion both before and after the three-week treatment period.

    • The Bruce protocol involves progressive increases in treadmill speed and incline at 3-minute intervals until voluntary exhaustion.

  • Data Collection:

    • Performance Measures: Total treadmill time (TM).

    • Physiological Measures: Maximal heart rate (HR), recovery HR at 1 and 3 minutes post-exercise.

    • Biochemical Measures: Blood glucose and lactate levels were measured before and after the treadmill tests.

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the differences between the groups.

Visualizations

Confounding_Variables Supplement This compound (Variable Composition) Performance Athletic Performance (Endurance, Strength) Supplement->Performance Exercise Exercise Intervention (Mode, Intensity, Duration) Exercise->Performance Diet Dietary Intake (Macros, Micros, Calcium) Diet->Performance Biomarkers Physiological & Biochemical Markers (Lactate, VO2max, HR) Diet->Biomarkers Training Training Status & History Training->Performance Training->Biomarkers Placebo Placebo Effect Placebo->Performance Genetics Genetic Factors Genetics->Performance Genetics->Biomarkers Psych Psychological State (Motivation, Fatigue) Psych->Performance

Caption: Logical relationship of confounding variables in supplement and exercise studies.

Experimental_Workflow cluster_setup Phase 1: Pre-Trial cluster_intervention Phase 2: Intervention cluster_post Phase 3: Post-Trial Recruitment Participant Recruitment & Screening Consent Informed Consent Recruitment->Consent Familiarization Protocol Familiarization & Baseline Diet Logging Consent->Familiarization Baseline Baseline Testing (Performance & Biomarkers) Familiarization->Baseline Randomization Randomization (Placebo vs. Supplement) Baseline->Randomization Supplementation Supplementation Period (e.g., 3 Weeks) Randomization->Supplementation Monitoring Adherence & Diet Monitoring Supplementation->Monitoring PostTesting Post-Intervention Testing (Performance & Biomarkers) Supplementation->PostTesting Analysis Data Analysis (e.g., MANOVA) PostTesting->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A typical double-blind, placebo-controlled experimental workflow.

References

Technical Support Center: Mitigating Placebo Effects in Human Studies of Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Approach with "Vitamin B15" (Pangamic Acid)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with placebo effects in human studies of dietary supplements. Given the historical controversy and lack of scientific consensus surrounding "Vitamin B15" (pangamic acid), it serves as an illustrative case study for navigating complex variables in clinical trials.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental design and execution.

Issue ID Problem Suggested Solution
PB15-001 High Variability in Placebo Response Across Study Sites 1. Standardize Subject Interaction: Implement a rigid script for all study personnel interacting with participants to ensure uniform information delivery and minimize expectation bias.[1][2] 2. Centralized Training: Conduct comprehensive, centralized training for all staff on protocol execution, including management of participant queries and standardized symptom reporting.[3] 3. Monitor for Protocol Deviations: Implement regular monitoring and retraining sessions to ensure consistent adherence to the study protocol across all sites.
PB15-002 Unblinding Due to Perceptible Side Effects of the Investigational Product (IP) or Placebo 1. Active Placebo Design: If the IP has known, mild side effects (e.g., nausea), consider using an active placebo that mimics these effects without providing the therapeutic agent.[4] 2. Blinding Assessment: Incorporate a "blinding index" questionnaire at the end of the study to assess whether participants and investigators correctly guessed their assigned group. This data can be used to statistically account for potential unblinding. 3. Objective Endpoints: Prioritize objective, quantifiable endpoints over subjective, self-reported outcomes where possible to reduce the impact of participant expectation.[5]
PB15-003 Recruitment Challenges Due to Pre-existing Beliefs about the Supplement 1. Neutral Recruitment Materials: Ensure all recruitment materials and initial communications provide neutral information about the potential benefits of the treatment.[1] 2. Screen for Strong Beliefs: Use a validated questionnaire during screening to identify and potentially exclude participants with exceptionally strong positive or negative beliefs about the supplement, which could skew the results. 3. Informed Consent Process: The informed consent process should clearly state that the participant may receive either the active supplement or an inactive placebo, and that the efficacy of the supplement is not yet proven.
PB15-004 Inconsistent Composition of "Vitamin B15" Batches 1. Standardized Manufacturing: For any supplement study, especially one with a history of inconsistent formulations like pangamic acid, it is crucial to use a single, well-characterized batch of the investigational product manufactured under Good Manufacturing Practices (GMP).[6][7] 2. Third-Party Analysis: Obtain a certificate of analysis from a reputable third-party laboratory to confirm the identity, purity, and composition of both the active product and the placebo. 3. Stability Testing: Conduct stability testing on the investigational product to ensure its composition remains consistent throughout the duration of the clinical trial.

Frequently Asked Questions (FAQs)

Q1: What is "Vitamin B15" and why is it a challenging subject for clinical research?

A1: "Vitamin B15," also known as pangamic acid, is not an officially recognized vitamin.[8] Its chemical identity has been poorly defined, with various formulations sold under this name.[9][10] The U.S. Food and Drug Administration (FDA) has raised safety concerns, does not recognize it as a legitimate nutrient, and has taken action against its distribution.[9][11][12] These factors, combined with historical claims of therapeutic benefits, create a significant challenge for designing rigorous, ethical, and reproducible human studies.

Q2: How can we design an effective placebo for a supplement like "Vitamin B15" that has a distinct taste or smell?

A2: Designing a convincing placebo for supplements with distinct sensory properties is a known challenge in nutritional research.[13] The goal is to create a placebo that is identical in appearance, taste, texture, and smell to the active supplement.[14] This may involve using inert ingredients with similar sensory profiles or encapsulating both the active product and the placebo to mask their characteristics.

Q3: What is the "gold standard" for clinical trial design to minimize placebo effects in supplement studies?

A3: The randomized, double-blind, placebo-controlled trial is considered the gold standard.[15][16]

  • Randomization: Participants are randomly assigned to either the active supplement group or the placebo group, which helps to evenly distribute confounding variables.[2][5]

  • Double-Blinding: Neither the participants nor the study investigators interacting with them know who is receiving the active treatment versus the placebo.[13] This minimizes bias in both reporting of symptoms and evaluation of outcomes.

Q4: What is a placebo lead-in period and is it useful for supplement studies?

A4: A placebo lead-in period is a phase at the beginning of a trial where all participants receive a placebo.[16] The purpose is to identify and exclude "placebo responders"—individuals who show a significant improvement on the placebo alone. While this can help to reduce the overall placebo response in the main trial, it can also be costly, lengthen the study, and may not be suitable for all research questions.

Q5: Should an inert or active placebo be used in studies of supplements with potential side effects?

A5: If the active supplement is expected to have noticeable but benign side effects (e.g., a specific aftertaste, mild nausea), an active placebo may be more appropriate.[4] An active placebo is designed to mimic these side effects, making it more difficult for participants to guess their group assignment and thereby maintaining the blind.[4] An inert placebo (e.g., a sugar pill) is suitable when the active supplement is not expected to have any perceptible effects.[17]

Experimental Protocols

Protocol 1: Double-Blind, Randomized, Placebo-Controlled Study Design

This protocol outlines a standard methodology for assessing the efficacy of a dietary supplement while controlling for placebo effects.

  • Participant Recruitment and Screening:

    • Define clear inclusion and exclusion criteria.

    • Administer a pre-screening questionnaire to assess baseline health status and pre-existing beliefs about the supplement.

    • Obtain informed consent, clearly explaining the possibility of receiving a placebo.

  • Randomization:

    • Use a validated computer algorithm to randomly assign participants to either the Investigational Product (IP) group or the Placebo Control group.

    • The randomization sequence should be concealed from the study team until the final data analysis.

  • Blinding:

    • The IP and the placebo must be identical in appearance, packaging, and administration instructions.

    • Both participants and all study staff involved in data collection and participant interaction will be blinded to the treatment allocation.

  • Intervention:

    • The IP group receives the dietary supplement at the specified dose and frequency.

    • The Placebo Control group receives the identical-looking placebo on the same schedule.

  • Data Collection:

    • Collect baseline data for all primary and secondary endpoints before the intervention begins.

    • Schedule follow-up visits at predetermined intervals to collect data on the same endpoints.

    • At the end of the study, administer a blinding assessment questionnaire.

  • Data Analysis:

    • The blind is broken only after the database is locked.

    • Compare the change from baseline in the primary and secondary endpoints between the IP group and the Placebo Control group using appropriate statistical methods.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Recruitment Participant Recruitment (Neutral Language) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Data Collection Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Receives IP) Randomization->GroupA 50% GroupB Group B (Receives Placebo) Randomization->GroupB 50% FollowUp Follow-up Data Collection (Blinded Assessment) GroupA->FollowUp GroupB->FollowUp Unblinding Unblinding of Data FollowUp->Unblinding Analysis Statistical Analysis Unblinding->Analysis Results Results Interpretation Analysis->Results

Caption: Workflow for a double-blind, randomized, placebo-controlled trial.

Troubleshooting_Placebo_Response Start High Placebo Response Observed Q1 Was the study double-blinded? Start->Q1 A1_Yes Review Blinding Integrity Q1->A1_Yes Yes A1_No Result Confounded (Major Limitation) Q1->A1_No No Q2 Was the placebo inert or active? A1_Yes->Q2 A2_Inert Consider if IP has perceptible effects Q2->A2_Inert Inert A2_Active Assess similarity of side effect profiles Q2->A2_Active Active Q3 Was staff & subject communication standardized? A2_Inert->Q3 A2_Active->Q3 A3_Yes Analyze for subtle expectation cues Q3->A3_Yes Yes A3_No Implement standardized scripts & training Q3->A3_No No

Caption: Logical flow for troubleshooting high placebo response rates.

References

Technical and Scientific Advisory: Investigating "Calcium Pangamate" and Its Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. "Calcium Pangamate," also known as "Pangamic Acid" or "Vitamin B15," does not have a standardized chemical identity, and its sale has been restricted by the U.S. Food and Drug Administration (FDA) due to safety concerns and a lack of proven nutritional value or therapeutic efficacy.[1][2][3] The information presented herein summarizes historical data and outlines necessary scientific steps for investigating any novel compound. It should not be interpreted as an endorsement or a guide for the use of "this compound."

Frequently Asked Questions (FAQs): Pre-Research Considerations

This section addresses critical questions that must be resolved before any dosage optimization studies can be responsibly designed for a substance marketed as "this compound."

Q1: What is the precise chemical identity of "this compound?"

A1: There is no single, scientifically verified chemical structure for "this compound" or "pangamic acid".[2][4] Research and commercial preparations have included a wide variety of substances, such as:

  • The originally claimed, but never successfully synthesized, d-gluconodimethylamino acetic acid.[1]

  • Mixtures of N,N-Dimethylglycine (DMG) and calcium gluconate.[3]

  • Diisopropylamine dichloroacetate, which readily hydrolyzes into known toxic compounds.[1]

  • Pharmacologically inert materials, including lactose.[1]

Actionable Guidance for Researchers: Before initiating any study, the first critical step is to perform a thorough chemical analysis of your test substance using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to determine its exact composition and purity. Without a confirmed identity, any experimental results will be uninterpretable and irreproducible.

Q2: What are the proposed mechanisms of action for the components found in "this compound" preparations?

A2: The most frequently cited potential mechanism is related to N,N-Dimethylglycine (DMG), a component in some formulations.[5] It is hypothesized that DMG may act as a methyl donor in transmethylation processes, similar to methionine or betaine.[5][6] This could theoretically influence a wide range of metabolic pathways. Other proposed, but largely unproven, effects include enhancing cellular oxygen utilization, stimulating oxidative metabolism, and possessing antioxidant properties.[5][6][7][8]

Actionable Guidance for Researchers: Mechanistic hypotheses must be tested with rigorous in vitro and cellular assays. For the transmethylation hypothesis, this could involve measuring the methylation of specific substrates in the presence of your isolated compound. For oxygen utilization claims, experiments using cell culture models under hypoxic conditions would be a necessary starting point.

Q3: What is the established safety and toxicity profile of "this compound?"

A3: The safety profile is unknown because the identity of the substance is not standardized. The FDA has stated that pangamic acid products are unsafe for use.[3] Furthermore, mutagenicity analyses (Ames test) on compounds commonly found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite, have yielded positive results, suggesting a potential cancer risk.[1] While some older Russian literature claims a lack of toxicity in animal studies, these reports often lack the rigor of modern toxicological assessments.[5][6]

Actionable Guidance for Researchers: A comprehensive toxicological evaluation is mandatory for any novel or uncharacterized compound. This includes in vitro cytotoxicity and mutagenicity assays, followed by in vivo acute and chronic toxicity studies in animal models according to established regulatory guidelines (e.g., OECD, FDA).

Q4: Are there any reliable historical data on dosages used in previous studies?

A4: Yes, but these data come with significant caveats. The studies were often uncontrolled, the exact composition of the "this compound" used was not specified, and the research does not meet modern clinical trial standards.[1][5] These dosages are provided for historical context only and are not recommendations.

Summary of Historical Dosages (For Informational Purposes Only)

SubjectDosage RangeRoute of AdministrationReported Observations (Uncontrolled)Reference(s)
Human (Athletes)100 - 300 mg/day for 3 daysOralLowered serum lactic acid and glucose after exercise compared to control treatments.[5]
Human (Clinical)15 - 20 mg/day for 20-30 daysIntramuscular InjectionUsed in various clinical contexts in the former Soviet Union.[6]
Human (Clinical)40 - 50 mg/dayIntra-abdominal InjectionUsed in various clinical contexts in the former Soviet Union.[6]
Human (Clinical)50 - 100 mg/dayOralUsed in various clinical contexts in the former Soviet Union.[6]
Rats200 mg/kgSubcutaneous InjectionNo toxic effects reported in one study.[5]
Rats2,000 mg/kgNot SpecifiedNo toxic effects reported in one study.[6]
Cats75 mg/kg for 3 daysSubcutaneous InjectionReported increased survival following surgically induced coronary artery occlusion.[9]

Foundational Experimental Protocol: Characterizing a Putative Bioactive Compound

Optimizing dosage is premature. The following protocol outlines the foundational steps required to characterize any compound, such as one isolated from a "this compound" preparation, before dose-response studies can be contemplated.

Objective: To establish the identity, purity, safety, and basic pharmacokinetic profile of a test compound.

Phase 1: Chemical Characterization

  • Compound Identification:

    • Utilize NMR and Mass Spectrometry to elucidate the chemical structure.

    • Compare the spectral data with known reference standards if available.

  • Purity Assessment:

    • Use HPLC to determine the percentage purity of the compound.

    • Identify and quantify any impurities present.

Phase 2: In Vitro Safety and Mechanism Screening

  • Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT, LDH) using relevant cell lines (e.g., HepG2 for liver toxicity) to determine the concentration that causes 50% cell death (IC50).

  • Mutagenicity:

    • Conduct an Ames test to assess the mutagenic potential of the compound.

  • Mechanism of Action Assay:

    • Based on the compound's structure (e.g., if identified as DMG), select a relevant assay. For a methyl donor hypothesis, use a methyltransferase activity assay.

Phase 3: In Vivo Pharmacokinetics and Tolerability (Animal Model)

  • Single Dose Pharmacokinetics (PK):

    • Administer a single, low dose of the purified compound to a small cohort of rodents (e.g., rats) via intravenous and oral routes.

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).

  • Dose-Ranging Tolerability Study:

    • Administer escalating doses of the compound to different groups of animals.

    • Monitor for clinical signs of toxicity, changes in body weight, and food/water intake for a minimum of 7-14 days.

    • Conduct terminal necropsy and histopathology on key organs to identify any treatment-related changes. This will help establish a Maximum Tolerated Dose (MTD).

Only after completing these foundational steps can a researcher begin to design controlled experiments to investigate physiological responses and optimize dosage.

Visualizations

Logical Workflow for Investigating a Novel Compound

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Foundation cluster_3 Phase 4: Efficacy Studies start Obtain Test Substance chem_id Chemical Identification (NMR, MS) start->chem_id purity Purity Assessment (HPLC) chem_id->purity cytotox Cytotoxicity Assays purity->cytotox mutagen Mutagenicity (Ames Test) cytotox->mutagen moa Mechanism of Action (Cell-based Assays) mutagen->moa pk Pharmacokinetics (PK) (Single Dose) moa->pk safety Dose-Ranging Tolerability Study pk->safety dose_opt Dose-Response & Optimization Studies safety->dose_opt decision Safe Profile & Known PK? safety->decision decision->dose_opt Yes stop STOP: Unacceptable Risk decision->stop No G cluster_products Biological Products DMG N,N-Dimethylglycine (DMG) (Hypothesized Methyl Donor) Methyl_Pool Cellular One-Carbon (Methyl Group) Pool DMG->Methyl_Pool Contributes to SAM S-adenosylmethionine (Primary Methyl Donor) SAM->Methyl_Pool Primary Source Methylation Transmethylation Reactions Methyl_Pool->Methylation Creatine Creatine Synthesis Methylation->Creatine DNA_Methyl DNA/RNA Methylation Methylation->DNA_Methyl NT Neurotransmitter Synthesis Methylation->NT

References

Identifying and mitigating side effects of pangamic acid in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided here is for informational purposes only and does not constitute an endorsement or recommendation for the use of "pangamic acid." "Pangamic acid" is not a scientifically recognized vitamin, lacks a consistent chemical identity, and its sale is restricted in several countries, including the United States, due to safety concerns and unproven health claims.[1][2] Researchers are strongly advised to exercise extreme caution and consult with their institution's safety and ethics committees before conducting any experiments with substances marketed as "pangamic acid."

Critical Pre-Experimental Troubleshooting Guide

This guide is intended to assist researchers in navigating the significant challenges and safety considerations associated with studying "pangamic acid."

Question/Issue Troubleshooting/Mitigation Steps
How can I identify the actual chemical composition of my "pangamic acid" sample? 1. Assume Unknown Identity: Treat any substance labeled "pangamic acid" as a compound of unknown identity and purity. 2. Analytical Chemistry: Employ analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to determine the chemical structure and purity of the sample. 3. Component Check: Specifically test for the presence of common components found in "pangamic acid" formulations, such as N,N-Dimethylglycine (DMG), Diisopropylamine dichloroacetate (DIPA), dichloroacetate, calcium gluconate, or glycine.[3][4]
What are the potential side effects of the components commonly found in "pangamic acid"? 1. Mutagenicity and Carcinogenicity: Be aware that DIPA and diisopropylamine have demonstrated mutagenicity in the Ames test, suggesting potential carcinogenic risk.[1][5] 2. Nitrosamine Formation: Dimethylglycine (DMG), when combined with nitrites (e.g., from diet or experimental conditions), may form nitrosamines, which are potent carcinogens.[1] 3. Kidney Issues: Some formulations may contain high levels of calcium, which could potentially lead to kidney problems, especially in models with pre-existing renal conditions.[3]
How can I mitigate the risks of these potential side effects in my experimental model? 1. Prioritize Safety Assessment: Before any efficacy studies, conduct thorough toxicity and safety profiling of your specific sample. 2. Ames Test: Perform an Ames test to assess the mutagenic potential of your compound. 3. Cytotoxicity Assays: Use in vitro cell-based assays (e.g., MTT, LDH assays) to determine the cytotoxic potential and establish a preliminary therapeutic window. 4. In Vivo Toxicity Studies: If proceeding to in vivo models, conduct acute and sub-chronic toxicity studies to determine the LD50 and identify any target organ toxicity. Monitor animals closely for any adverse effects.
How should I establish a dosage for my experiments? 1. No Established Safe Dose: There is no scientifically established safe or effective dose for "pangamic acid" in any experimental model.[3][6] 2. Dose-Ranging Studies: Begin with very low doses and perform dose-escalation studies, carefully monitoring for any signs of toxicity. 3. Literature Caution: Be critical of dosages reported in historical literature, as the chemical composition of the substance used is often not well-defined.[7]

Frequently Asked Questions (FAQs)

Q1: What is "pangamic acid" or "Vitamin B15"?

A1: "Pangamic acid," also marketed as "Vitamin B15," is a term that does not refer to a single, well-defined chemical compound.[1][3][6][8] It was originally described as an ester of D-gluconic acid and dimethylglycine.[1] However, products sold under this name have been found to contain a variety of substances, including N,N-Dimethylglycine (DMG), diisopropylamine dichloroacetate (DIPA), calcium gluconate, and glycine.[3][4] It is not a true vitamin as there is no evidence that it is required by the body.[1]

Q2: What are the purported mechanisms of action of "pangamic acid"?

A2: The proposed, but not scientifically validated, mechanisms of action are primarily based on research from the former Soviet Union and are largely anecdotal.[1][7] These include:

  • Transmethylation: It has been suggested that components like DMG may act as methyl donors in various metabolic pathways.[9]

  • Improved Oxygen Utilization: Some studies in animal models have suggested that "pangamic acid" may enhance cellular respiration and oxygen uptake, particularly under hypoxic conditions.[7][10]

Q3: What are the known side effects and safety concerns associated with "pangamic acid"?

A3: Due to the variable composition of products labeled "pangamic acid," a definitive list of side effects is not possible. However, significant safety concerns have been raised regarding some of its common components:

  • Mutagenicity: Diisopropylamine dichloroacetate (DIPA) and diisopropylamine have shown mutagenic properties in laboratory tests.[1][5]

  • Carcinogenicity: The mutagenic potential of some components, and the potential for DMG to form carcinogenic nitrosamines, raises concerns about long-term cancer risk.[1]

  • Kidney Problems: Formulations containing calcium may pose a risk of kidney stones and other renal issues.[3]

Q4: Is "pangamic acid" approved for research or therapeutic use?

A4: No. The U.S. Food and Drug Administration (FDA) has stated that "pangamic acid" and its products are unsafe for food and drug use.[1][2] It does not have an approved new drug application.[2] Its distribution has also been prohibited in other countries, such as Canada.[1]

Data on Reported Compositions and Effects of "Pangamic Acid"

Table 1: Reported Chemical Compositions of Products Marketed as "Pangamic Acid"

Reported Chemical Identity Common Components Reference
D-gluconodimethylamino acetic acidThe originally proposed structure.[1]
MixturesN,N-Dimethylglycine (DMG), Calcium Gluconate[2][3]
MixturesDiisopropylamine dichloroacetate (DIPA)[1][3]
MixturesGlycine, Dicalcium Phosphate, Cellulose[3]

Table 2: Summary of Reported (Largely Anecdotal) Biological Effects and Toxicological Concerns

Effect/Concern Experimental Model/Context Reported Finding Reference
Mutagenicity Ames Test (Salmonella typhimurium)Diisopropylamine dichloroacetate (DIPA) and diisopropylamine are mutagenic.[1][5]
Hypoxia Tolerance Animal Models (Rats, Mice)Increased tolerance to altitude and asphyxia.[7]
Lipid Metabolism Animal Models (Rats)Hypocholesterolemic effect.[10]
Mitochondrial Respiration In Vitro (Rat Liver Mitochondria)High concentrations of DIPA can impair mitochondrial respiratory control.[4]
Toxicity Animal Models (Rats)A dose of 2,000 mg/kg of calcium pangamate reportedly had no toxic effect. However, the exact composition is unclear.[9]

Experimental Protocols

Given the undefined nature and safety concerns of "pangamic acid," providing protocols for its experimental use would be irresponsible. Instead, the following are essential safety assessment protocols that should be performed on any substance purported to be "pangamic acid" before any other experimental work is undertaken.

Protocol 1: Ames Test for Mutagenicity Assessment

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Prepare a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) to simulate mammalian metabolism.

  • Plate Incorporation Assay: a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for experiments without metabolic activation). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. d. Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenicity. Include positive controls (e.g., sodium azide, 2-nitrofluorene) to ensure the assay is working correctly.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To assess the effect of a test compound on cell viability by measuring the metabolic activity of cultured cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, NIH/3T3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

cluster_0 Pre-Experimental Workflow for 'Pangamic Acid' start Obtain 'Pangamic Acid' Sample analytical Chemical Identity & Purity Analysis (NMR, MS, HPLC) start->analytical safety In Vitro Safety Assessment (Ames Test, Cytotoxicity Assays) analytical->safety decision Risk/Benefit Analysis (Consult Ethics Committee) safety->decision proceed Proceed with In Vivo Dose-Ranging Toxicity Studies decision->proceed Justified & Safe stop STOP EXPERIMENT (High Risk/Unknown Composition) decision->stop Unjustified/Unsafe

Caption: Pre-experimental safety and validation workflow for "pangamic acid".

cluster_1 Ambiguous Identity of 'Pangamic Acid' pa Pangamic Acid ('Vitamin B15') c1 D-gluconodimethylamino acetic acid (Original Claim) pa->c1 purported to be c2 N,N-Dimethylglycine (DMG) pa->c2 found in mixtures c3 Diisopropylamine dichloroacetate (DIPA) pa->c3 found in mixtures c4 Calcium Gluconate pa->c4 found in mixtures c5 Glycine pa->c5 found in mixtures cluster_2 Hypothesized Transmethylation Pathway (Unproven) dmg DMG (from 'Pangamic Acid') product Methylated Product (e.g., Methionine) dmg->product Donates Methyl Group (Hypothetical) methyl_acceptor Methyl Acceptor (e.g., Homocysteine) methyl_acceptor->product

References

Technical Support Center: Methodological Considerations in "Vitamin B15" (Pangamic Acid) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the historical body of work on "Vitamin B15," also known as pangamic acid. The information addresses common issues and methodological flaws encountered in the early research of this substance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are unable to replicate the findings reported in early Soviet-era studies on "Vitamin B15." What are the likely reasons for this?

A1: Difficulty in replicating early findings on "Vitamin B15" is a common issue stemming from several critical methodological flaws in the original research:

  • Lack of a Standard Chemical Identity: The term "pangamic acid" or "Vitamin B15" has not been consistently defined. Early studies often used different, and sometimes undisclosed, chemical compositions, making direct replication impossible.[1][2][3] Commercial preparations have been found to contain a variety of substances, including dimethylglycine (DMG), diisopropylammonium dichloroacetate (DIPA), calcium gluconate, and other compounds.[1][3]

  • Poorly Controlled Experiments: Much of the early research, particularly from the former Soviet Union, lacked the rigorous controls expected in modern scientific investigation.[1] Many studies were anecdotal in nature and did not include placebo groups, blinding, or randomization, which are essential for minimizing bias.[1]

  • Vague Methodologies: The experimental protocols in these early papers are often insufficiently detailed to allow for precise replication.[1] Dosages, administration routes, and the specific composition of the tested substance are frequently unclear.

Q2: Our analytical chemistry department is struggling to identify a consistent structure for "pangamic acid" from historical samples or descriptions. Is there a definitive chemical structure?

A2: No, there is no universally accepted or scientifically verified chemical structure for "pangamic acid."[2] The original substance described by Krebs in 1951 as an ester of dimethylglycine and gluconic acid has proven difficult to synthesize and isolate from natural sources.[1] The FDA has stated that there is no established identity for a substance called pangamic acid.[2] Researchers should be aware that various, pharmacologically distinct products have been marketed and studied under the "B15" label.[1]

Q3: We are designing a study to investigate the historical claims of "Vitamin B15" on athletic performance. What key pitfalls from early research should we avoid?

A3: To design a robust study and avoid the flaws of early research, consider the following:

  • Define Your Test Substance: Clearly define and verify the chemical composition of the substance you are testing. Do not use the ambiguous term "pangamic acid." If you are investigating a specific compound previously associated with "B15," such as N,N-Dimethylglycine (DMG), specify this.

  • Implement Rigorous Controls: Your study must be a randomized, double-blind, placebo-controlled trial. This is the gold standard for clinical research and was notably absent in much of the early "B15" literature.[1]

  • Standardize Protocols: Ensure all experimental conditions, including dosage, timing of administration, and performance metrics, are clearly defined and consistently applied across all study groups.

  • Safety and Toxicity: Be aware that some compounds previously included in "B15" formulations, such as those containing diisopropylamine dichloroacetate (DIPA), have been associated with potential toxicity and mutagenicity.[4] Thoroughly review the safety profile of your chosen compound.

Q4: Is "Vitamin B15" a vitamin?

A4: No, "Vitamin B15" is not recognized as a vitamin by the scientific and medical communities.[1][5] A substance is classified as a vitamin only if a deficiency disease is associated with its absence from the diet.[1] There is no known deficiency disease associated with a lack of pangamic acid.[1][2]

Data Presentation: Composition of "Vitamin B15" Formulations

The lack of a standard identity is a primary methodological flaw. The table below summarizes the various chemical entities that have been referred to as "Vitamin B15" or "pangamic acid."

Claimed/Identified Composition Key Components Notes
Original Krebs Formulation (1951)D-gluconodimethyl aminoacetic acid (an ester of dimethylglycine and gluconic acid)Synthesis has not been successfully reproduced by other scientists.[1] The ester is known to be very unstable.[1]
Soviet PreparationsCalcium pangamate (a mixture of the ester, uncombined DMG, and calcium gluconate)The exact composition was often not precisely defined in their literature.[1]
Commercial U.S. Products (historical)Dimethylglycine (DMG) and calcium gluconateMarketed as a food, not a drug or vitamin, by some manufacturers to avoid FDA regulations.[1]
Alternative Krebs Formulation ("real" B15)Diisopropylammonium dichloroacetate (DIPA)Promoted as an alternative to the original formulation.[1]
Other Commercial FormulationsVaried mixtures containing: sodium gluconate, glycine, calcium chloride, dicalcium phosphate, stearic acid, cellulose.[3]The public would find it impossible to make an educated choice among these pharmacologically different products.[1]

Experimental Protocols: Example of a Flawed Early Study

Study Example: Early Animal Endurance Studies

  • Objective: To demonstrate that "B15" increases physical endurance.

  • Methodology (as reported): A group of animals (e.g., dogs, rats) were administered a substance labeled as "B15."[1] Their performance in a physical task (e.g., running time) was measured before and after administration.[1]

  • Identified Methodological Flaws:

    • Lack of a Control Group: The study did not include a placebo group (animals receiving an inert substance) to account for other factors that might influence performance.[1]

    • No Blinding: The researchers were aware of which animals received the substance, introducing a high risk of observer bias in measuring the outcomes.[1]

    • No Randomization: Animals were not randomly assigned to treatment groups, which could lead to selection bias.

Visualizations of Methodological Issues

The following diagrams illustrate the logical and structural problems inherent in the early "Vitamin B15" research.

cluster_0 Compositional Ambiguity in 'Vitamin B15' Research B15 "Vitamin B15" / Pangamic Acid DMG Dimethylglycine (DMG) + Gluconic Acid B15->DMG Original Claim DIPA Diisopropylammonium Dichloroacetate (DIPA) B15->DIPA Alternative Claim Mixtures Various undefined mixtures (e.g., with Calcium Gluconate) B15->Mixtures Commercial Formulations Unknown Unknown / Undisclosed Composition B15->Unknown In many studies

Caption: The inconsistent and often undefined chemical identity of "Vitamin B15".

cluster_1 Flawed Experimental Workflow of Early Studies Start Hypothesis: 'B15' has a therapeutic effect Administer Administer 'B15' (undefined substance) Start->Administer Observe Observe Outcome (e.g., improved endurance) Administer->Observe Conclusion Conclude 'B15' is Effective Observe->Conclusion Invalid Leap in Logic Flaw1 No Placebo Control Flaw1->Observe Flaw2 No Blinding Flaw2->Observe Flaw3 No Randomization Flaw3->Administer Flaw4 Anecdotal Evidence Flaw4->Observe

Caption: Logical fallacies in the experimental design of early "B15" research.

References

Improving the bioavailability of calcium pangamate in experimental subjects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Calcium Pangamate Bioavailability

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the properties and applications of this compound (also known as Vitamin B15). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on improving oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and inconsistent plasma concentrations of pangamic acid after oral administration of this compound. What are the potential causes and solutions?

A1: Low oral bioavailability is a significant challenge for many water-soluble compounds like this compound. The issue often stems from a combination of poor membrane permeability and potential instability in the gastrointestinal (GI) tract.[1][2] Most drug absorption occurs in the small intestine, which has a vast surface area.[1][3] However, the ability of a molecule to pass through the intestinal epithelial barrier is critical.[4]

Troubleshooting Guide: Low Oral Bioavailability

Problem Potential Cause Recommended Solution/Investigation
Low Plasma Concentration (Cmax) Poor Membrane Permeability: Pangamic acid, being a polar molecule, may not efficiently cross the lipid-rich cell membranes of the intestinal epithelium via passive diffusion.[1][3]Investigate formulation strategies that enhance membrane permeation, such as lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles).[5][6][7] These can protect the compound and facilitate transport across the membrane.
High Variability in Results GI Tract Instability: The compound may be susceptible to degradation by stomach acid or digestive enzymes before it can be absorbed.[1][8]Encapsulate this compound to protect it from the harsh GI environment.[9][10] Lipid or polymer-based coatings can prevent degradation.
Inconsistent Absorption Profile Influence of Gastric Emptying & Food: The rate of gastric emptying can be highly variable and is influenced by factors like food intake. Fatty foods, for instance, can slow gastric emptying and the rate of drug absorption.[1]Standardize feeding protocols for experimental subjects. Administer the compound on an empty stomach with a consistent volume of vehicle to minimize variability.
Rapid Elimination First-Pass Metabolism: The compound may be metabolized in the intestinal wall or the liver before reaching systemic circulation, reducing the amount of active substance.[2]Co-administer with known inhibitors of relevant metabolic enzymes (if identified). However, this requires significant preliminary investigation into the metabolic pathway of pangamic acid.
Q2: What specific formulation strategies can enhance the oral bioavailability of a water-soluble compound like this compound?

A2: For water-soluble molecules, encapsulation within lipid-based nanocarriers is a highly effective strategy.[10][11][12] These carriers, such as liposomes and Solid Lipid Nanoparticles (SLNs), can encapsulate hydrophilic compounds in their aqueous core or stabilize them within a lipid matrix, protecting them from degradation and improving their ability to cross the intestinal membrane.[7][9][11]

Figure 1. General workflow for liposomal encapsulation of this compound.

Illustrative Data: Impact of Formulation on Bioavailability

The following table presents hypothetical, yet representative, pharmacokinetic data to illustrate the potential improvements gained by using advanced formulation techniques compared to a simple aqueous solution.

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (hr) AUC (µg·hr/mL) Relative Bioavailability (%)
Aqueous Solution502.5 ± 0.80.58.2 ± 2.1100% (Reference)
Liposomal Suspension508.9 ± 1.52.045.5 ± 5.3~550%
Solid Lipid Nanoparticles (SLNs)5010.2 ± 1.82.558.7 ± 6.1~715%
Data are illustrative mean ± SD.

Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

This protocol describes a common method for encapsulating a water-soluble compound like this compound.[11][13]

  • Lipid Film Preparation:

    • Dissolve a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol at a 4:1 molar ratio) in an organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add the this compound solution to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid's phase transition temperature for 1-2 hours. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To produce smaller, more uniform vesicles, the MLV suspension must be downsized. This can be achieved by:

      • Probe Sonication: Sonicate the suspension in an ice bath using a probe sonicator. This process is effective but can sometimes lead to lipid degradation.

      • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method provides better control over the final vesicle size and distribution.[12]

  • Purification:

    • Remove the unencapsulated (free) this compound from the liposome suspension. This is typically done by dialysis against the buffer or by size exclusion chromatography.

  • Characterization:

    • Analyze the final product for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by disrupting the liposomes (e.g., with a surfactant or solvent), measuring the total pangamic acid content via HPLC, and comparing it to the amount in the initial solution.

Q3: How do absorption enhancers work, and could they be used for this compound?

A3: Absorption enhancers are excipients that improve drug absorption, typically by acting on the intestinal epithelium.[4] They can function through several mechanisms. While specific enhancers for pangamic acid are not well-documented, the principles are applicable.

// Nodes A [label="Drug in\nGI Lumen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Transcellular Pathway\n(Through Cells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Paracellular Pathway\n(Between Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Epithelial Cell Layer", shape=none, fillcolor=none, fontcolor="#202124"]; E [label="Systemic\nCirculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Tight Junctions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead="normal"]; A -> B [label=" Passive Diffusion\n (Lipid-soluble drugs)"]; A -> C [label=" Convection\n (Small, water-soluble drugs)"]; B -> E; C -> E; C -> F [style=dashed, arrowhead=none];

// Invisible nodes for alignment {rank=same; B; C;} }

Figure 2. Primary pathways for drug absorption across the intestinal epithelium.

Mechanisms of Absorption Enhancers:

  • Opening Tight Junctions: Some enhancers transiently open the "tight junctions" that seal the space between epithelial cells.[4][8] This allows larger or more polar molecules to pass through the paracellular pathway.[14]

  • Increasing Membrane Fluidity: Certain agents can interact with the lipid components of the cell membrane, temporarily increasing its fluidity and making it easier for molecules to pass through via the transcellular route.[8]

  • Inhibiting Efflux Pumps: P-glycoprotein is an example of an efflux transporter in the gut wall that can pump drugs back into the GI lumen, reducing net absorption. Some compounds can inhibit these pumps.

It is plausible that enhancers modulating tight junctions could be beneficial for a water-soluble molecule like this compound. However, their use requires careful toxicological evaluation to ensure they do not cause irreversible damage to the intestinal barrier.

Q4: What is a reliable analytical method for quantifying pangamic acid in plasma samples?

A4: For quantifying small molecules like pangamic acid in complex biological matrices such as plasma, the gold standard is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[15][16][17] This technique offers excellent sensitivity, specificity, and reproducibility.[15][18]

Experimental Protocol: Plasma Sample Analysis via LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard (IS). The IS should be a structurally similar molecule that is not present in the sample.

    • Vortex the mixture vigorously for 1-2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a clean vial for analysis.

  • Chromatographic Separation (HPLC/UPLC):

    • Column: A reverse-phase C18 column is typically suitable for separating polar molecules.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.[16] The gradient will be optimized to provide a sharp peak for pangamic acid with a short run time.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray Ionization (ESI) is used to generate charged ions of the analyte. Pangamic acid will likely ionize well in either positive or negative mode, which must be determined during method development.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[16][17] This involves selecting a specific precursor ion (the molecular weight of pangamic acid) and a specific product ion (a characteristic fragment generated by collision-induced dissociation).

    • MRM Transition: The specific mass-to-charge (m/z) transitions for pangamic acid and the IS must be optimized by infusing a pure standard into the mass spectrometer.

  • Quantification:

    • A calibration curve is generated by spiking blank plasma with known concentrations of pangamic acid and processing them alongside the unknown samples.

    • The concentration of pangamic acid in the experimental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 3. Standard workflow for analyzing pangamic acid in plasma samples.

References

Statistical analysis of controversial findings in pangamic acid literature

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pangamic Acid Research

Disclaimer: This information is for research and informational purposes only. "Pangamic acid," also known as "Vitamin B15," is a controversial substance and not recognized as a vitamin by major scientific and regulatory bodies. The chemical composition of products marketed as pangamic acid has been inconsistent and may contain compounds with potential health risks. Researchers should exercise extreme caution, verify the chemical identity of any substances used, and adhere to all institutional and governmental safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary controversy surrounding pangamic acid?

A1: The central controversy is multifaceted and involves:

  • Undefined Chemical Identity: There is no single, universally accepted chemical structure for pangamic acid. Products sold under this name have varied widely in composition, containing everything from the originally proposed ester of D-gluconic acid and dimethylglycine (DMG) to mixtures of calcium gluconate and DMG, or even diisopropylamine dichloroacetate (DIPA), which has shown mutagenic properties.[1][2][3] Some commercial products were found to contain only inert ingredients like lactose.[1][4]

  • Lack of Scientific Consensus: It is not recognized as a vitamin because there is no evidence that it is required by the body.[1][5] Major regulatory bodies like the U.S. Food and Drug Administration (FDA) have classified it as an unsafe food additive.[6][7]

  • Unsupported Health Claims: Proponents have claimed a wide range of benefits, including enhanced athletic performance, improved oxygen utilization, detoxification, and treatment for various diseases.[5][6][8] However, these claims are largely based on poorly controlled studies or anecdotal evidence.[6][9][10]

  • Safety Concerns: Certain compounds found in "pangamic acid" formulations, such as DIPA and its components, have demonstrated mutagenicity in laboratory tests (Ames test), raising concerns about potential carcinogenicity.[1][3]

Troubleshooting Experimental Discrepancies

Q2: My results on athletic performance are inconsistent with historical claims. What are the potential statistical and methodological issues in the existing literature?

A2: Many of the early studies, particularly those from the former Soviet Union, that reported positive effects on athletic performance suffered from significant methodological flaws.[6] When critically evaluating these papers, researchers should be aware of:

  • Lack of Control Groups: A significant portion of the older research was not controlled, lacking adequate comparable control groups to account for the placebo effect or natural variations in performance.[6]

  • Blinding Issues: Many studies were not double-blinded, introducing potential bias from both researchers and participants.[6]

  • Statistical Insignificance: More rigorous, controlled studies have often failed to find a statistically significant effect. For example, a double-blind study on male track athletes found no significant differences (P > 0.05) in maximal treadmill performance or related metabolic parameters (heart rate, blood glucose, lactate) between the pangamic acid group and the placebo group after three weeks.[11]

Q3: I am unable to replicate the reported metabolic effects. What does the quantitative data from controlled studies show?

A3: Controlled studies have generally failed to replicate the dramatic metabolic benefits claimed in anecdotal reports. The table below summarizes data from a representative double-blind, placebo-controlled study on athletes.

Table 1: Summary of a Controlled Study on Pangamic Acid and Athletic Performance [11]

ParameterExperimental Group (Pangamic Acid)Control Group (Placebo)Statistical Significance
Pre-Treatment Data
Max Heart Rate (bpm)183194N/A
Treadmill Time (min)16.9916.49N/A
Post-Test Glucose (mg%)132.13133.38N/A
Post-Test Lactate (mg%)64.6376.13N/A
Post-Treatment Data
Max Heart Rate (bpm)181194P > 0.05
Treadmill Time (min)17.2116.83P > 0.05
Post-Test Glucose (mg%)138.88139.13P > 0.05
Post-Test Lactate (mg%)70.8866.58P > 0.05

Data from a study involving 16 male track athletes over three weeks. The experimental group ingested 300 mg of pangamic acid (calcium gluconate and N,N-Dimethylglycine) daily.

As the data indicates, a multivariate analysis of variance (MANOVA) revealed no statistically significant differences between the groups after the treatment period.[11] This highlights the importance of rigorous statistical analysis in evaluating the claims.

Experimental Protocols & Methodologies

Q4: What is a typical protocol for a controlled study investigating the effects of a "pangamic acid" component (like DMG) on exercise metabolism?

A4: A robust protocol should be designed to minimize bias and ensure statistical power. Below is a detailed methodology adapted from controlled clinical trials in the literature.[11]

Methodology: Double-Blind, Placebo-Controlled Crossover Trial

  • Subject Recruitment:

    • Recruit a statistically appropriate number of healthy, non-smoking subjects within a specific age and fitness range.

    • Obtain informed consent and full medical history.

    • Exclude individuals with pre-existing cardiovascular, metabolic, or renal conditions.

  • Substance Verification:

    • Obtain the test substance (e.g., N,N-Dimethylglycine and calcium gluconate) from a reputable supplier.

    • Independently verify the chemical identity and purity of the substance using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

    • Prepare identical-looking placebo tablets (e.g., containing lactose or microcrystalline cellulose).

  • Study Design:

    • Employ a randomized, double-blind, placebo-controlled crossover design to minimize inter-individual variability.

    • Phase 1: Randomly assign subjects to receive either the active substance or the placebo for a defined period (e.g., 3-4 weeks).

    • Washout Period: Implement a washout period (e.g., 2-4 weeks) to eliminate any carryover effects of the treatment.

    • Phase 2: Subjects "cross over" to the other treatment arm for the same duration as Phase 1.

  • Testing Protocol (Pre- and Post-Treatment):

    • Baseline Testing: Before each phase, perform baseline measurements after a 12-hour fast.

    • Exercise Protocol: Use a standardized, incremental exercise test to exhaustion, such as the Bruce treadmill protocol.

    • Metabolic Measurements:

      • Cardiovascular: Continuously monitor Heart Rate (HR) and obtain maximal HR.

      • Performance: Record total exercise time (e.g., treadmill time).

      • Blood Analysis: Collect venous blood samples at rest (pre-exercise) and immediately post-exhaustion. Analyze for key metabolites such as blood glucose and lactate concentrations.

  • Statistical Analysis:

    • Use appropriate statistical tests to compare the effects of the active substance versus the placebo.

    • A paired t-test or a repeated-measures ANOVA is suitable for crossover designs. A multivariate analysis of variance (MANOVA) can be used to assess overall group differences across multiple parameters.[11]

    • Set the significance level (alpha) at p < 0.05.

Visualizations: Workflows and Pathways

Q5: Is there an established signaling pathway for pangamic acid?

A5: No, there is no scientifically validated signaling pathway for "pangamic acid" as a distinct entity. The proposed mechanisms are speculative and are generally related to its components, N,N-Dimethylglycine (DMG) and gluconic acid.

  • N,N-Dimethylglycine (DMG): DMG is a metabolic intermediate in the choline cycle. It is proposed to act as a methyl donor, potentially influencing the synthesis of various metabolites.[6][12][13]

  • Gluconic Acid: Gluconic acid can be phosphorylated to 6-phosphogluconate, an intermediate in the pentose phosphate pathway, which is crucial for producing NADPH and precursors for nucleotide synthesis.[14]

Below is a diagram illustrating the logical workflow for a researcher investigating the controversial literature.

G cluster_0 Phase 1: Literature Review & Hypothesis cluster_1 Phase 2: Experimental Design & Execution cluster_2 Phase 3: Conclusion A Identify Historical Claims (e.g., Enhanced Performance) B Search for Controlled Studies (PubMed, Cochrane, etc.) A->B C Critically Appraise Methodologies - Blinding? - Control Group? - Statistical Power? B->C D Formulate a Testable Hypothesis C->D E Define Chemical Substance (e.g., Pure DMG + Gluconate) D->E Transition to Experimentation F Design Double-Blind, Placebo-Controlled Protocol E->F G Execute Experiment & Collect Quantitative Data F->G H Perform Statistical Analysis (e.g., ANOVA, t-test) G->H I Compare Results to Historical Claims H->I Analyze & Conclude J Publish Findings (Positive, Negative, or Null) I->J

Caption: Workflow for Investigating Controversial Scientific Claims.

Below is a diagram illustrating the proposed (but speculative) metabolic fates of the primary components of some "pangamic acid" formulations.

Caption: Speculative Metabolic Fates of Pangamic Acid Components.

References

Validation & Comparative

A Comparative Analysis of Calcium Pangamate and Dimethylglycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the biochemical properties, physiological effects, and experimental evaluation of Calcium Pangamate and Dimethylglycine.

Introduction

In the realm of nutritional supplements and metabolic intermediates, both this compound (often referred to as Vitamin B15) and N,N-Dimethylglycine (DMG) have garnered attention for their purported physiological benefits, including enhancing athletic performance, modulating the immune system, and providing antioxidant support. This guide provides a comprehensive comparison of these two compounds, focusing on their chemical identities, mechanisms of action, and the experimental data supporting their efficacy. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of their potential applications.

Historically, the term "pangamic acid" or "Vitamin B15" has been associated with a substance isolated from apricot kernels.[1] However, its chemical identity has remained ambiguous, with commercial preparations varying significantly in composition and often being a mixture of calcium gluconate and N,N-Dimethylglycine.[2][3][4] Consequently, the U.S. Food and Drug Administration (FDA) considers it "not an identifiable substance".[4] In contrast, Dimethylglycine is a well-defined endogenous substance, a derivative of the amino acid glycine, and an intermediate in the metabolism of choline.[5][6][7] It is widely considered to be the biologically active component responsible for the effects attributed to pangamic acid.[5]

Biochemical Profile and Mechanism of Action

Dimethylglycine is a tertiary amino acid that plays a crucial role as a methyl donor in numerous metabolic pathways.[3][8] It is formed from betaine through the removal of a methyl group and is subsequently metabolized to sarcosine and then glycine.[9] This metabolic pathway is integral to the one-carbon cycle, which is vital for the synthesis of key molecules such as S-adenosylmethionine (SAMe), a universal methyl donor involved in the synthesis of neurotransmitters, phospholipids, and creatine.

The proposed mechanisms of action for DMG are multifaceted. As an antioxidant, it can help mitigate oxidative stress by scavenging free radicals.[9][10][11] Its role in methyl donation is also critical for maintaining cellular function and integrity.[8] Furthermore, studies suggest that DMG can modulate both humoral and cell-mediated immune responses.[5][8][12] There is also evidence that DMG can influence intracellular calcium ion concentrations, which can, in turn, impact a variety of signaling pathways, including NF-κB, MAPK, and JAK-STAT.[10] Additionally, DMG has been identified as an agonist at the glycine site of the NMDA receptor, suggesting a potential role in neurotransmission.[7]

The mechanisms attributed to this compound are largely reflective of the proposed actions of DMG, given that DMG is its primary active constituent.[5] These include enhancing oxygen utilization by tissues, which is described as an "antihypoxic" effect, and supporting liver detoxification processes.[3][13][14]

Metabolic Pathway of Dimethylglycine

DMG_Metabolism Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG Dimethylglycine (DMG) Betaine->DMG BHMT (-CH3 to Homocysteine) Sarcosine Sarcosine DMG->Sarcosine DMGDH (-CH3) Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase (-CH3) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe Methyl_Acceptor Methyl Acceptor Methylated_Product Methylated Product SAMe->Methylated_Product Methyltransferase Methyl_Acceptor->Methylated_Product ORAC_Workflow start Start prep_samples Prepare Sample and Trolox Standard Dilutions start->prep_samples add_reagents Add Fluorescein and Samples to 96-well Plate prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate initiate_reaction Add AAPH to Initiate Reaction incubate->initiate_reaction measure_fluorescence Measure Fluorescence Decay in Plate Reader initiate_reaction->measure_fluorescence calculate_auc Calculate Area Under the Curve (AUC) measure_fluorescence->calculate_auc generate_curve Generate Trolox Standard Curve calculate_auc->generate_curve determine_orac Determine ORAC Value of Sample (Trolox Equivalents) generate_curve->determine_orac end End determine_orac->end

References

A Comparative Guide to the In Vitro Validation of Pangamic Acid's Antioxidant Claims

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pangamic acid, often referred to as "vitamin B15," is a compound that has been marketed with a variety of health claims, including potent antioxidant effects.[1][2] Proponents suggest it can enhance oxygen utilization, protect against pollutants, and support cellular health by combating oxidative stress.[3][4][5] However, "pangamic acid" is a controversial substance, not officially recognized as a vitamin, and lacks a standard chemical identity.[6][7][8][9] Commercial preparations have been shown to vary significantly in composition, with some containing D-gluconodimethyl aminoacetic acid as originally claimed, while others have contained different substances or even just lactose.[7]

This guide provides a framework for the in vitro validation of the antioxidant claims associated with pangamic acid. Due to a lack of peer-reviewed studies quantifying the in vitro antioxidant activity of a defined pangamic acid compound, this document will focus on the standardized methodologies used to test such claims. We will present a comparative analysis of well-characterized antioxidants, Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol), to serve as benchmarks. The experimental protocols for two widely accepted in vitro antioxidant assays, the DPPH and ABTS radical scavenging assays, are detailed for researchers and drug development professionals seeking to evaluate the efficacy of pangamic acid or other novel compounds.

Comparative Antioxidant Activity of Standard Compounds

To provide a reference for potential in vitro antioxidant activity, the following table summarizes representative data for Vitamin C and Vitamin E from the scientific literature. These values, typically expressed as IC50 (the concentration of the antioxidant required to scavenge 50% of the free radicals), are commonly used to quantify antioxidant potency in the DPPH and ABTS assays. It is important to note that IC50 values can vary depending on specific experimental conditions.

Antioxidant CompoundAssayRepresentative IC50 (µg/mL)
Vitamin C (Ascorbic Acid) DPPH~6.1[10]
ABTSComparable to standard[10]
Vitamin E (Alpha-Tocopherol) DPPH~12.1 µM*[11]
ABTSComparable to standard

Note: The value for alpha-tocopherol is presented in µM as reported in the specific study. Direct comparison with µg/mL values requires conversion based on the compound's molecular weight.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine antioxidant capacity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1] It is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored, non-radical form, diphenylpicrylhydrazine, in the presence of an antioxidant.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol (spectrophotometric grade)

    • Test compound (e.g., pangamic acid)

    • Positive control (e.g., Ascorbic Acid)

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

    • Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Create a series of dilutions of the stock solution to be tested.

    • Assay Protocol:

      • Add a specific volume of the DPPH working solution (e.g., 200 µL) to each well of a 96-well plate.[3]

      • Add a small volume of the different concentrations of the test sample or standard to the wells (e.g., 20 µL).[3]

      • For the blank control, add the solvent used for the samples instead of the sample itself.

    • Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[1]

    • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[1]

    • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.

  • Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Methanol or ethanol

    • Test compound (e.g., pangamic acid)

    • Positive control (e.g., Trolox or Ascorbic Acid)

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Preparation of ABTS Radical Cation (ABTS•+):

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[12]

    • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of approximately 0.700 at 734 nm.[12]

    • Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Create a series of dilutions to be tested.

    • Assay Protocol:

      • Add a large volume of the diluted ABTS•+ solution (e.g., 3.995 mL) to a cuvette.

      • Add a small volume of the test sample or standard (e.g., 5 µL) to the cuvette and mix thoroughly.[12]

    • Incubation: Allow the reaction to proceed for a specific time, typically around 30 minutes.[12]

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: The percentage of ABTS•+ scavenging is calculated using the formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

    • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in antioxidant testing, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Radical Solution (DPPH or ABTS•+) mixing Mix Radical Solution with Test Compound/Standard reagent_prep->mixing sample_prep Prepare Test Compound and Standard Dilutions sample_prep->mixing incubation Incubate in the Dark mixing->incubation measurement Measure Absorbance (Spectrophotometry) incubation->measurement calculation Calculate % Scavenging measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro antioxidant assays.

Antioxidant_Mechanism FreeRadical Free Radical (e.g., DPPH•) Antioxidant Antioxidant (e.g., Pangamic Acid) StableMolecule Stable Molecule (e.g., DPPH-H) FreeRadical->StableMolecule gains an electron/H atom OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant donates an electron/H atom

Caption: Simplified free radical scavenging mechanism.

While the antioxidant claims of pangamic acid are a cornerstone of its purported benefits, there is a notable absence of rigorous, publicly available in vitro data to substantiate these claims. The undefined and variable nature of commercially available "pangamic acid" further complicates any scientific validation. For researchers and professionals in drug development, it is imperative to approach such claims with a critical perspective and to rely on standardized, reproducible methodologies for verification. The DPPH and ABTS assays detailed in this guide provide a robust framework for the initial in vitro screening of the antioxidant potential of any compound, including those marketed as pangamic acid. Should a standardized and chemically defined form of pangamic acid become available, these protocols would be directly applicable for a scientifically valid assessment of its antioxidant efficacy in comparison to established antioxidants like Vitamin C and Vitamin E.

References

A Head-to-Head Comparison of "Pangamic Acid" Formulations: An Objective Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "pangamic acid," often marketed as "vitamin B15," does not refer to a single, chemically-defined compound but is a label applied to a variety of substances and mixtures.[1][2] Originally described as an ester of D-gluconic acid and dimethylglycine (DMG), this specific molecule has not been consistently synthesized or scientifically verified in commercial products.[2][3] Instead, products sold as "pangamic acid" often contain different active ingredients, with the most prominent and studied being Diisopropylamine Dichloroacetate (DADA) and N,N-Dimethylglycine (DMG) .[1][3][4][5] This guide provides a head-to-head comparison of these two distinct chemical entities, focusing on their proposed mechanisms of action and the available experimental data. It is critical to note that the U.S. Food and Drug Administration (FDA) has deemed pangamic acid and its related products as unsafe food additives.[1][6]

High-Level Comparison: DADA vs. DMG

FeatureDiisopropylamine Dichloroacetate (DADA)N,N-Dimethylglycine (DMG)
Chemical Identity A salt of diisopropylamine (DIPA) and dichloroacetic acid (DCA).[4]A derivative of the amino acid glycine.[5]
Primary Proposed Mechanism Inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), which shifts cellular metabolism from glycolysis towards oxidative phosphorylation, increasing ATP production.[4][7]A metabolic enhancer and methyl donor in various biochemical pathways; proposed to improve oxygen utilization and modulate immune responses.[8][9][10]
Key Research Areas Oncology (anti-tumor effects, radiosensitization), infectious disease (severe influenza).[7][11][12]Immunology, athletic performance, cardiovascular health.[9][13]
Regulatory Status Marketed in Japan for chronic liver conditions; considered an unsafe food additive in the US when sold as "pangamic acid".[1][4]Sold as a dietary supplement; previously subject to FDA seizure when marketed as "pangamic acid".[14]

Diisopropylamine Dichloroacetate (DADA)

DADA is a synthetic compound that has been the subject of recent preclinical research for its effects on cellular metabolism.[11][12] It is a salt that dissociates into diisopropylamine (DIPA) and dichloroacetate (DCA).[4] The primary mechanism of action is attributed to the DCA moiety.

Mechanism of Action: PDK4 Inhibition

Dichloroacetate (DCA), the active component of DADA, is an inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK).[15] In many cancer cells and under certain viral stresses, PDK4 is upregulated, which in turn phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[4][7] This inactivation blocks the conversion of pyruvate to acetyl-CoA, preventing its entry into the TCA (Krebs) cycle and forcing the cell to rely on less efficient aerobic glycolysis (the Warburg effect). By inhibiting PDK4, DADA restores PDH activity, promoting mitochondrial respiration and increasing ATP production.[4][7]

DADA_Mechanism cluster_glycolysis Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Metabolism PDH PDH Complex Pyruvate->PDH AcetylCoA Acetyl-CoA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ATP ATP TCA->ATP PDH->AcetylCoA Conversion PDK4 PDK4 PDK4->PDH Inactivates DADA DADA DADA->PDK4 Inhibits

Caption: DADA inhibits PDK4, restoring PDH activity and promoting mitochondrial ATP production.
Experimental Data: Anti-Tumor Efficacy

Recent studies have compared the anti-tumor effects of DADA with its parent compound, DCA, in breast and esophageal cancer models.

Table 1: In Vitro Cytotoxicity of DADA vs. DCA

Cell Line Compound Incubation Time IC₅₀ (Concentration for 50% Inhibition) Source
MDA-MB-231 (Breast Cancer) DADA 48 h 7.1 ± 1.1 mmol/L [11]
DCA 48 h 15.6 ± 2.0 mmol/L [11]
Eca-109 (Esophageal Cancer) DADA 24 h 18 mM [12]
DCA 24 h 32 mM [12]
TE-13 (Esophageal Cancer) DADA 24 h 22 mM [12]

| | DCA | 24 h | 33 mM |[12] |

Table 2: In Vivo Anti-Tumor Efficacy in a Breast Cancer Model Subcutaneous MDA-MB-231 tumors in mice, treated with 100 mg/kg for 24 days.

Treatment Group Average Tumor Weight (g) Source
Control 0.85 ± 0.07 [11]
DCA 0.52 ± 0.08 [11]

| DADA | 0.23 ± 0.04 |[11] |

Experimental Protocols
  • In Vitro Cytotoxicity (IC₅₀ Determination): Cancer cell lines (e.g., MDA-MB-231, Eca-109) were incubated with increasing concentrations of DADA or DCA for a specified period (24-48 hours). Cell viability was then assessed using an MTT assay, which measures metabolic activity. The IC₅₀ value was calculated as the drug concentration that caused a 50% reduction in cell viability compared to untreated controls.[11][12]

  • In Vivo Tumor Model: Human breast cancer cells (MDA-MB-231) were injected subcutaneously into immunodeficient mice. Once tumors were established, mice were randomized into groups and treated daily via oral gavage with DADA, DCA, or a control vehicle. Tumor volume was measured regularly. At the end of the study period (e.g., 24 days), tumors were excised and weighed.[11]

DADA_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Cancer Cell Lines (e.g., MDA-MB-231) treat_vitro Treat with varying concentrations of DADA and DCA start_vitro->treat_vitro mtt MTT Assay (48 hours) treat_vitro->mtt ic50 Calculate IC₅₀ mtt->ic50 start_vivo Implant Cells into Mice tumor Allow Tumors to Grow start_vivo->tumor treat_vivo Oral Gavage: Control, DADA, DCA (24 days) tumor->treat_vivo measure Measure Tumor Volume Periodically treat_vivo->measure excise Excise and Weigh Final Tumor measure->excise

Caption: Experimental workflow for evaluating the anti-tumor efficacy of DADA.

N,N-Dimethylglycine (DMG)

DMG is a naturally occurring amino acid derivative found in small amounts in foods like beans and liver.[5] It is an intermediate in the metabolism of choline and is purported to act as a "metabolic enhancer."[5][10]

Mechanism of Action: Methyl Donation and Metabolic Support

DMG is a key intermediate in one-carbon metabolism. It is formed from betaine (trimethylglycine) by the loss of a methyl group, which it can donate to other biochemical processes.[5] This transmethylation is crucial for the synthesis of numerous molecules, including hormones, neurotransmitters, and antibodies.[10] It has also been proposed to enhance oxygen utilization by tissues, reduce lactic acid buildup during exercise, and modulate the immune system by stimulating lymphocyte activity.[9]

DMG_Pathway One-Carbon Metabolism Pathway Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine DMG DMG (Dimethylglycine) Betaine->DMG Methyl Methyl Group (CH₃) Donated Betaine->Methyl 1st Sarcosine Sarcosine DMG->Sarcosine DMG->Methyl 2nd Glycine Glycine Sarcosine->Glycine

Caption: DMG's role as an intermediate methyl donor in choline metabolism.
Experimental Data: Immune Modulation

While claims about athletic performance enhancement are conflicting, some controlled studies have investigated DMG's effect on the immune system.[9][14]

Table 3: Immune Response to Vaccine Challenge with DMG Supplementation Double-blind study in 20 human subjects receiving a pneumococcal vaccine.

Group Outcome Result Source
DMG Antibody Titer Increase 4.5-fold increase [9]
Placebo (Control) Antibody Titer Increase Baseline increase [9]

| DMG | Leukocyte Inhibition Factor (LIF) | Significant increase |[9] |

Experimental Protocol
  • Immune Challenge Study: A double-blind, placebo-controlled trial was conducted with healthy human volunteers. The subjects were divided into two groups, one receiving DMG and the other a placebo. After a supplementation period, all subjects were administered a vaccine (e.g., Pneumovax) to act as an immune challenge. Blood samples were taken before and after the challenge to measure specific antibody titers and other markers of cellular immunity, such as the activity of T-cells and macrophages.[9]

Conclusion

The term "pangamic acid" is scientifically ambiguous and lacks a standard chemical identity. A critical evaluation of the literature reveals that the biological activities attributed to it are associated with at least two distinct compounds: Diisopropylamine Dichloroacetate (DADA) and N,N-Dimethylglycine (DMG) .

  • DADA is a synthetic PDK4 inhibitor with a well-defined mechanism of action related to cellular energy metabolism. Preclinical data shows it has superior anti-tumor and radiosensitizing effects compared to its parent compound, DCA, providing a clear rationale for further investigation in oncology.[11][12]

  • DMG is a naturally occurring metabolic intermediate. Evidence supports its role as an immunomodulator, as demonstrated in a controlled human study.[9] However, data supporting its efficacy in other areas, such as athletic performance, is inconsistent or insufficient.[1][14]

For researchers, scientists, and drug development professionals, it is imperative to distinguish between these formulations. Future research should focus on these specific chemical entities rather than the ill-defined "pangamic acid," ensuring that experimental design and data interpretation are based on a precise understanding of the molecule being investigated.

References

Unraveling the Legacy of Pangamic Acid: A Comparative Analysis of Russian Hypoxia Research and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical Soviet-era research on pangamic acid's effects on hypoxia and a comparative look at contemporary, evidence-based alternatives for researchers and drug development professionals.

Introduction

Decades ago, Soviet-era research into a compound known as pangamic acid, or "vitamin B15," garnered attention for its purported ability to mitigate the effects of hypoxia. These early investigations positioned pangamic acid as a promising agent for improving cellular oxygenation. However, a significant gap in modern, verifiable research has left many of these initial claims unsubstantiated. This guide provides a comprehensive comparison of the historical Russian research on pangamic acid with current, well-documented therapeutic strategies for hypoxia. We will delve into the available data, experimental protocols, and underlying signaling pathways to offer a clear perspective for researchers, scientists, and drug development professionals.

Pangamic Acid: A Historical Perspective

Initial Russian studies in the mid-20th century suggested that pangamic acid could play a role in treating conditions related to insufficient oxygen supply. The proposed mechanism centered on its ability to act as a methyl donor, potentially stimulating oxidative metabolism and cellular respiration. Clinical trials conducted in the USSR on patients with cardiovascular diseases reported positive effects.[1][2] However, it is crucial to note that "pangamic acid" does not have a standardized chemical identity, with formulations varying significantly.[3] Furthermore, it is not recognized as a vitamin by modern nutritional science.[3][4]

The early Russian research, while pioneering for its time, lacks the rigorous, reproducible experimental data and detailed methodologies required by today's scientific standards. A review of the available literature reveals a scarcity of independent replication studies, making it challenging to validate the original findings.

Contemporary Alternatives for Hypoxia Treatment

In contrast to the ambiguity surrounding pangamic acid, modern research has identified several promising and well-characterized alternatives for managing hypoxia. These approaches are supported by extensive experimental data and a deeper understanding of their mechanisms of action.

Treatment/CompoundProposed Mechanism of ActionLevel of Scientific EvidencePotential Therapeutic Applications
Pangamic Acid ("Vitamin B15") Proposed to be a methyl donor, stimulating oxidative metabolism.[1][2]Low; primarily historical Russian studies with limited modern verification.Historically explored for cardiovascular diseases and improving exercise endurance.[1][3]
Carbogen Breathing Increases oxygen delivery to tissues by having the patient breathe a mixture of 95% oxygen and 5% carbon dioxide.[5]High; well-established in experimental and clinical settings.Enhancing radiosensitivity of tumors in cancer therapy.[5]
Hyperthermia Increases blood flow and oxygenation to tumor tissues.[5]Moderate to High; used as an adjuvant in cancer therapy.Solid tumors, often in combination with radiotherapy or chemotherapy.[5]
Oxidative Phosphorylation (OXPHOS) Inhibitors (e.g., Metformin, Phenformin) Target mitochondrial metabolism in well-oxygenated cells, increasing oxygen availability for hypoxic regions.[5]High; extensive preclinical and clinical research.Cancer therapy, metabolic disorders.[5]
B Vitamins (B3, B6, B12, Folate, Choline) B3 (nicotinamide) can reduce acute hypoxia.[5] A combination of B6, B12, folate, and choline has been shown to reverse hypoxia-induced memory deficits and reduce homocysteine levels in mice.[6]Moderate to High; growing body of evidence from preclinical and clinical studies.Neuroprotection against hypoxia-induced damage, adjunct in cancer therapy.[5][6]
Vitamin C (Ascorbic Acid) Acts as an antioxidant, quenching reactive oxygen species generated during hypoxia and reoxygenation, and inhibits apoptotic signaling pathways.[7]High; well-documented antioxidant properties and protective effects in preclinical models of ischemia.Cardioprotection in ischemic heart disease.[7]

Experimental Protocols: A Methodological Divide

A significant challenge in verifying the Russian research on pangamic acid is the lack of detailed and standardized experimental protocols in the available literature. Early studies often provide limited information on the specific formulation of pangamic acid used, control groups, and statistical analyses.

In contrast, research on modern alternatives for hypoxia treatment adheres to stringent reporting standards. For example, a study on the effects of B vitamin supplementation on hypoxia-induced memory impairment in mice provides a detailed methodology[6]:

  • Animal Model: Adult male Kunming mice were subjected to hypobaric hypoxia (simulating an altitude of 5500 meters) for 8 hours a day for 28 days.

  • Treatment Groups: The study included a normoxic control group, a hypoxic model group, and groups treated with B vitamins (B6/B12/folate), choline, or a combination of both.

  • Behavioral Tests: Spatial and passive memory were assessed using the radial arm maze and step-through passive avoidance test, respectively.

  • Biochemical Analysis: Levels of tau and glycogen synthase kinase (GSK)-3β phosphorylation were measured by Western blot, and homocysteine concentrations were determined using an enzymatic cycling assay.

This level of detail allows for replication and verification of the findings by other researchers, a cornerstone of the scientific method that is largely absent in the historical pangamic acid literature.

Signaling Pathways in Hypoxia

The molecular mechanisms underlying the response to hypoxia are complex and involve intricate signaling pathways. While the precise signaling pathways affected by pangamic acid were not elucidated in the early Russian research, modern studies have provided significant insights into the pathways modulated by alternative treatments.

A key regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1 (HIF-1) pathway. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

HIF1_Signaling_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a_N HIF-1α PHD PHDs HIF1a_N->PHD Hydroxylation (O2 present) HIF1a_H HIF-1α VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_N Degradation PHD_inhibition PHD Inhibition (O2 absent) HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex Stabilization HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding to DNA Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription

Caption: Simplified diagram of the HIF-1 signaling pathway under normoxic and hypoxic conditions.

Another critical pathway implicated in cellular responses to metabolic stress, including hypoxia, is the mTOR (mammalian target of rapamycin) signaling pathway . Some anticancer drugs that target the mTOR pathway have been shown to be affected by hypoxia.

mTOR_Signaling_Pathway cluster_Regulation Upstream Regulation cluster_Downstream Downstream Effects Hypoxia Hypoxia TSC1_2 TSC1/TSC2 Hypoxia->TSC1_2 Activation via REDD1 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibition of inhibitor

Caption: Overview of the mTOR signaling pathway and its regulation by hypoxia.

The following diagram illustrates a general experimental workflow for investigating the effects of a compound on hypoxia in a cell culture model, reflecting modern research practices.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis Cell_Seeding Seed Cells Treatment Treat with Compound Cell_Seeding->Treatment Hypoxia_Induction Induce Hypoxia (e.g., 1% O2) Treatment->Hypoxia_Induction Viability Cell Viability Assay (e.g., MTT) Hypoxia_Induction->Viability Western_Blot Western Blot (e.g., HIF-1α, p-mTOR) Hypoxia_Induction->Western_Blot qPCR RT-qPCR (Target Gene Expression) Hypoxia_Induction->qPCR Metabolic_Assay Metabolic Assays (e.g., Seahorse) Hypoxia_Induction->Metabolic_Assay

Caption: A typical experimental workflow for studying the effects of a compound on hypoxia in vitro.

References

A Comparative Analysis of Calcium Pangamate and Scientifically-Validated Ergogenic Aids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhanced physical performance has led to the investigation of numerous substances known as ergogenic aids. While some, like creatine monohydrate and caffeine, have been rigorously studied and validated, others remain on the periphery of scientific acceptance. This guide provides an objective comparison of the purported ergogenic aid, calcium pangamate (also known as "Vitamin B15"), with several well-established alternatives. The comparison is based on available experimental data, mechanisms of action, and the quality of scientific evidence.

This compound ("Vitamin B15")

This compound is a controversial substance with a history of unsubstantiated health and performance claims. It is not a recognized vitamin, and its chemical composition is not consistently defined, with commercial preparations varying widely in their ingredients.[1] The Food and Drug Administration (FDA) does not recognize it as a legitimate dietary supplement and has identified some formulations as unsafe food additives containing potentially mutagenic compounds.[1]

Purported Mechanism of Action

The proposed, but not scientifically validated, mechanisms of action for this compound are derived from historical, primarily Russian, literature from the mid-20th century.[2][3] These claims suggest it may act as a methyl donor in cellular metabolism and improve tissue oxygenation, thereby reducing hypoxia during strenuous exercise.[2][3] However, these proposed pathways lack substantiation in modern, peer-reviewed scientific research.

cluster_Purported Purported this compound Pathway (Not Scientifically Validated) CP This compound (Pangamic Acid / DMG) MD Acts as a Methyl Donor CP->MD Proposed Function IOU Improved Cellular Oxygen Utilization CP->IOU Proposed Effect TM Transmethylation Processes MD->TM EP Enhanced Physical Performance TM->EP Leads to RH Reduced Hypoxia in Tissues IOU->RH RH->EP Leads to cluster_Workflow Typical Ergogenic Aid Experimental Workflow (Crossover Design) Recruit Recruit Trained Participants Baseline Baseline Performance Test Recruit->Baseline Random Randomization Baseline->Random GroupA Group A Random->GroupA GroupB Group B Random->GroupB TreatA Treatment (Ergogenic Aid) GroupA->TreatA Washout Washout Period TreatB Placebo GroupB->TreatB PostTest1 Post-Treatment Performance Test 1 TreatA->PostTest1 TreatB->PostTest1 PostTest2 Post-Treatment Performance Test 2 TreatB->PostTest2 Washout->TreatB PostTest1->Washout PostTest1->Washout Analysis Data Analysis (Compare Treatments) PostTest2->Analysis cluster_Creatine Creatine Mechanism of Action CM Creatine Monohydrate (Supplementation) PCr Increased Muscle Phosphocreatine (PCr) Stores CM->PCr ATP_resynthesis ADP + PCr -> ATP + Cr (via Creatine Kinase) PCr->ATP_resynthesis Exercise High-Intensity Exercise ATP_hydrolysis ATP -> ADP + Pi Exercise->ATP_hydrolysis ATP_hydrolysis->ATP_resynthesis Performance Improved Performance: Strength, Power, Sprint Capacity ATP_resynthesis->Performance cluster_Caffeine Caffeine Mechanism of Action Caff Caffeine Ingestion Block Caffeine Blocks Receptors Caff->Block Adenosine Adenosine (Promotes Drowsiness) Receptor Adenosine Receptors in CNS Adenosine->Receptor Effects Increased Alertness Reduced Perception of Effort Reduced Pain Perception Receptor->Effects Leads to Block->Receptor Performance Improved Endurance and High-Intensity Performance Effects->Performance cluster_BetaAlanine Beta-Alanine Mechanism of Action BA Beta-Alanine Supplementation Carnosine Increased Muscle Carnosine Levels BA->Carnosine Buffer Carnosine Buffers H+ Ions Carnosine->Buffer Exercise High-Intensity Exercise (Anaerobic Glycolysis) H_ions H+ Ion Accumulation (Decreased pH) Exercise->H_ions H_ions->Buffer Performance Delayed Fatigue Improved Performance (1-4 min) Buffer->Performance cluster_Bicarbonate Sodium Bicarbonate Mechanism of Action SB Sodium Bicarbonate (NaHCO₃) Ingestion Blood Increased Blood Bicarbonate (HCO₃⁻) SB->Blood Buffer Extracellular Buffering HCO₃⁻ + H⁺ -> H₂CO₃ Blood->Buffer Exercise High-Intensity Exercise Muscle H+ Efflux from Muscle to Blood Exercise->Muscle Muscle->Buffer Performance Delayed Fatigue Improved Anaerobic Performance Buffer->Performance cluster_Nitrate Dietary Nitrate Mechanism of Action BRJ Beetroot Juice (Dietary Nitrate NO₃⁻) NO2 Conversion to Nitrite (NO₂⁻) BRJ->NO2 NO Conversion to Nitric Oxide (NO) NO2->NO Effects Vasodilation Enhanced Mitochondrial Efficiency NO->Effects Outcomes Improved Blood Flow Reduced O₂ Cost of Exercise Effects->Outcomes Performance Improved Endurance and Time to Exhaustion Outcomes->Performance

References

A Comparative Guide to "Vitamin B15" (Pangamic Acid): An Analysis of Available Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of "Vitamin B15," also known as pangamic acid, reveals a notable absence of formal meta-analyses and a scarcity of rigorous, controlled clinical trials to substantiate its therapeutic claims. This guide provides a comprehensive comparison of the limited human studies available, alongside a detailed look at their methodologies and purported mechanisms, to offer an objective resource for researchers, scientists, and drug development professionals.

"Vitamin B15" is not a scientifically recognized vitamin, and its chemical identity is not standardized.[1][2] Formulations have varied widely, often containing substances like dimethylglycine (DMG), calcium gluconate, and diisopropylamine dichloroacetate.[1][3] This lack of a consistent chemical entity complicates the evaluation of clinical research and has led to its classification as an "unsafe food additive" by regulatory bodies like the FDA.[2][4]

Comparative Analysis of Human Clinical Trials

Despite numerous claims ranging from improved athletic performance to cardiovascular benefits, very few controlled clinical trials have been conducted.[1][4] The majority of positive reports originate from older, often uncontrolled studies, primarily from the USSR.[4][5]

A key double-blind, placebo-controlled study investigated the effect of pangamic acid on the maximal treadmill performance of 16 male track athletes. The results of this trial showed no statistically significant differences (P > 0.05) between the group ingesting pangamic acid and the placebo group across several performance parameters, including maximal heart rate, treadmill time, and blood lactate levels.[6]

ParameterPangamic Acid Group (Post-Treatment)Placebo Group (Post-Treatment)Statistical Significance
Maximal Heart Rate (bpm) 181194No significant difference (P > 0.05)[6]
Treadmill Time (min) 17.2116.83No significant difference (P > 0.05)[6]
Post-Test Blood Glucose (mg%) 138.88139.13No significant difference (P > 0.05)[6]
Post-Test Blood Lactate (mg%) 70.8866.58No significant difference (P > 0.05)[6]

Table 1: Summary of post-treatment data from a double-blind, placebo-controlled trial on athletic performance.[6]

Experimental Protocols

To ensure clarity and reproducibility, the methodologies of key cited experiments are detailed below.

Study on Maximal Treadmill Performance:

  • Design: A double-blind, placebo-controlled experiment.[6]

  • Participants: 16 male track athletes were divided into an experimental group (E) and a control group (C).[6]

  • Intervention: The experimental group ingested six 50-mg pangamic acid tablets daily for three weeks. The control group received identical-looking placebo tablets.[6]

  • Protocol: Subjects were tested using the Bruce treadmill protocol before and after the three-week treatment period.[6]

  • Parameters Measured: The study examined maximal heart rate (HR), total treadmill time (TM), recovery HR at 1 and 3 minutes, and blood glucose and lactate levels before and after the exercise test.[6]

  • Statistical Analysis: A multivariate analysis of variance (MANOVA) was used to determine differences between the groups after treatment.[6]

Purported Mechanisms and Signaling Pathways

The proposed mechanisms of action for pangamic acid are largely theoretical and lack robust scientific validation. The most frequently cited hypothesis involves its role as a methyl donor, similar to dimethylglycine (DMG), which is thought to participate in transmethylation processes to improve energy utilization and cellular respiration.[4][5] Some animal studies suggest it may stimulate oxidative metabolism and have a detoxifying effect.[4][5] However, the direct link between these proposed actions and clinical outcomes in humans remains unproven.[7]

G cluster_workflow Typical Randomized Controlled Trial (RCT) Workflow Recruitment Patient Recruitment Screening Screening for Eligibility Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Intervention Group (e.g., Pangamic Acid) Randomization->Group_A Group_B Control Group (e.g., Placebo) Randomization->Group_B Treatment Treatment Period (e.g., 3 Weeks) Group_A->Treatment Group_B->Treatment Data_Collection Data Collection (Pre- and Post-Treatment) Treatment->Data_Collection Analysis Statistical Analysis (e.g., MANOVA) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow of a typical randomized controlled clinical trial.

G cluster_pathway Hypothesized Mechanism of Action for Pangamic Acid Pangamic_Acid Pangamic Acid / DMG Methyl_Donor Acts as Methyl Donor Pangamic_Acid->Methyl_Donor Hypothesis 1 Oxidative_Metabolism Stimulates Oxidative Metabolism Pangamic_Acid->Oxidative_Metabolism Hypothesis 2 Energy_Utilization Improved Energy Utilization Methyl_Donor->Energy_Utilization Cellular_Respiration Enhanced Cellular Respiration Oxidative_Metabolism->Cellular_Respiration Clinical_Outcome Purported Clinical Outcome (e.g., Improved Endurance) Energy_Utilization->Clinical_Outcome Cellular_Respiration->Clinical_Outcome

Caption: Hypothesized (unproven) mechanism of action for pangamic acid.

References

Independent verification of the chemical composition of commercial pangamic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of an Enigmatic Supplement

For decades, "pangamic acid," also known as "vitamin B15," has been marketed with a variety of health claims, from enhancing athletic performance to supporting cardiovascular and respiratory health. However, a critical review of the scientific literature and regulatory stances reveals a significant and persistent issue: there is no standardized chemical identity for pangamic acid.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reported chemical compositions of commercial pangamic acid products, details the analytical methodologies required for their independent verification, and contrasts these enigmatic formulations with well-characterized alternatives.

The Pangamic Acid Identity Crisis: Theoretical vs. Actual Composition

The substance originally termed "pangamic acid" was described as an ester of D-gluconic acid and dimethylglycine (DMG).[3] However, independent analyses of commercially available products have revealed a starkly different reality. Instead of a single, consistent compound, these supplements are often highly variable mixtures of substances, many of which are unrelated to the original proposed structure.

The U.S. Food and Drug Administration (FDA) has stated that there is no established identity for pangamic acid and does not recognize it as a vitamin.[1] Furthermore, the agency has expressed concerns about the safety of some ingredients found in these products. This lack of a standard makes it impossible to conduct traditional dose-response or efficacy studies and presents a significant challenge for researchers attempting to verify product contents.

The table below summarizes the discrepancy between the theoretical composition of pangamic acid and the components that have been identified in commercial formulations through various independent investigations.

AttributeTheoretical Pangamic Acid (as D-gluconodimethyl aminoacetic acid)Independently Verified Commercial "Pangamic Acid"
Primary Chemical Entity A single, defined ester of D-gluconic acid and dimethylglycine (DMG).A highly variable mixture of compounds.
Commonly Identified Components N/ADimethylglycine (DMG), Calcium Gluconate, Glycine, Diisopropylamine dichloroacetate (DIPA), Calcium Chloride, Lactose, and other undeclared substances.
Consistency Consistent chemical structure and molecular weight.Inconsistent formulations, varying from batch to batch and manufacturer to manufacturer.
Regulatory Status Not officially recognized as a vitamin or essential nutrient.Considered an unapproved new drug when marketed with disease claims.

Experimental Protocols for Chemical Verification

Given the undefined nature of pangamic acid supplements, a multi-platform analytical approach is necessary for comprehensive characterization. The following protocols describe how a researcher might approach the identification and quantification of the various components likely to be found in a commercial "vitamin B15" product.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Components

HPLC coupled with mass spectrometry is a powerful technique for identifying and quantifying non-volatile and polar compounds such as amino acids, organic acids, and their derivatives.

Objective: To identify and quantify components like dimethylglycine (DMG), glycine, and gluconic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh 100 mg of the powdered supplement.

    • Dissolve the sample in 10 mL of a 50:50 mixture of methanol and deionized water.

    • Vortex for 5 minutes to ensure complete dissolution.

    • Centrifuge at 10,000 x g for 10 minutes to pellet insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Prepare a serial dilution of the filtered extract for calibration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size) is suitable for separating these polar analytes.

    • Mobile Phase: A gradient elution is recommended.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with 100% A, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for DMG and glycine, and negative mode for gluconic acid.

    • Analysis Mode: Full scan mode to identify unknown compounds, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification using analytical standards.

    • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample to those of certified reference standards for positive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Components

GC-MS is ideal for the analysis of volatile and semi-volatile compounds. For pangamic acid analysis, it is particularly useful for identifying potentially harmful contaminants like diisopropylamine dichloroacetate (DIPA) after derivatization.

Objective: To detect and quantify volatile impurities and derivatized non-volatile components.

Methodology:

  • Sample Preparation and Derivatization:

    • Use the same aqueous/methanolic extract prepared for HPLC-MS.

    • Evaporate 1 mL of the extract to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70°C for 60 minutes to convert non-volatile compounds (like DMG and gluconic acid) into their volatile trimethylsilyl (TMS) derivatives.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL in splitless mode.

    • Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full scan mode (m/z 40-600).

    • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify using analytical standards of any identified compounds.

Visualizing the Analytical Workflow and Compositional Discrepancy

To clarify the process of analysis and the conceptual problem with "pangamic acid," the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chemical Analysis cluster_data Data Interpretation p1 Commercial 'Pangamic Acid' Product p2 Homogenization & Weighing p1->p2 p3 Solvent Extraction (e.g., Methanol/Water) p2->p3 p4 Centrifugation & Filtration p3->p4 a1 HPLC-MS Analysis (Non-Volatiles: DMG, Glycine) p4->a1 Aqueous/Organic Extract a2 GC-MS Analysis (Volatiles/Derivatized Components) p4->a2 Derivatization d1 Mass Spectra & Retention Time Matching a1->d1 d2 Library Search (e.g., NIST) a2->d2 a3 NMR Spectroscopy (Structural Elucidation) a3->d1 d3 Quantification via Standards d1->d3 d2->d3 d4 Final Composition Report d3->d4

Caption: Experimental workflow for the chemical analysis of a commercial pangamic acid product.

G cluster_theoretical Theoretical Concept cluster_reality Commercial Reality T1 Pangamic Acid (D-gluconodimethyl aminoacetic acid) R1 Variable Mixture T1->R1 Marketed As R2 Dimethylglycine (DMG) R1->R2 R3 Calcium Gluconate R1->R3 R4 Glycine R1->R4 R5 Diisopropylamine Dichloroacetate R1->R5 R6 Inert Fillers (e.g., Lactose) R1->R6

Caption: Discrepancy between the theoretical pangamic acid and its commercial reality.

Alternatives to Pangamic Acid

For researchers investigating the purported benefits of pangamic acid, such as enhanced athletic performance or antioxidant support, it is more scientifically rigorous to study well-characterized compounds. These alternatives have defined chemical structures, established mechanisms of action, and a body of clinical research to support their use.

  • For Athletic Performance:

    • Creatine Monohydrate: Extensively studied for its role in energy production (ATP recycling) in muscle tissue, leading to improved strength, power output, and lean mass.

    • Beta-Alanine: A precursor to carnosine, which buffers acid in muscles during high-intensity exercise, thereby delaying fatigue.

  • For Antioxidant Support:

    • N-Acetylcysteine (NAC): A precursor to the potent intracellular antioxidant glutathione. It is used clinically for a variety of conditions related to oxidative stress.

    • Coenzyme Q10 (CoQ10): A vital component of the electron transport chain and a powerful antioxidant that protects cells from oxidative damage.

References

The Pangamic Acid Debate: A Scientific Comparison of Its Synthetic Components

Author: BenchChem Technical Support Team. Date: December 2025

The term "pangamic acid," often marketed as "vitamin B15," has been a subject of scientific debate and controversy for decades. Originally described as a substance isolated from apricot kernels, its existence as a unique, naturally occurring compound with defined physiological functions has never been scientifically validated. Products sold under this name have shown a wide and inconsistent range of chemical compositions. This guide provides a scientific comparison, not of "natural" versus "synthetic" pangamic acid, but of the distinct, synthetically produced compounds that have been most frequently marketed and studied under this label: N,N-Dimethylglycine (DMG) and Diisopropylammonium Dichloroacetate (DIPA) .

Deconstructing "Pangamic Acid": A Tale of Ambiguous Identity

Initial claims suggested that pangamic acid was D-gluconodimethyl aminoacetic acid, however, this has not been consistently identified in commercial products.[1] Research, particularly from the former Soviet Union, has explored various formulations, leading to a clouded identity of the substance.[1] Analyses of products labeled "pangamic acid" have revealed a variety of ingredients, including glycine, calcium gluconate, and, most notably, DMG and DIPA. Some products have even been found to contain nothing more than lactose. This lack of a standard chemical identity makes it impossible to conduct a direct comparative study of a "naturally sourced" pangamic acid. Therefore, a critical evaluation of the individual synthetic components is necessary to understand their respective biological effects.

N,N-Dimethylglycine (DMG): The Metabolic Enhancer

DMG is a derivative of the amino acid glycine and is a naturally occurring intermediate in the metabolism of choline.[2] It has been marketed as a nutritional supplement to enhance physical and mental performance.[3]

Proposed Mechanism of Action

DMG is believed to act as a "metabolic enhancer" by improving oxygen utilization and acting as a methyl donor in various biochemical pathways.[3][4] As a methyl donor, it can contribute to the synthesis of important molecules like S-adenosylmethionine (SAMe), which is involved in numerous transmethylation reactions essential for the production of vital cellular components.[3]

DMG_Metabolic_Pathway cluster_transmethylation Transmethylation Cycle Support Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG DMG (N,N-Dimethylglycine) Betaine->DMG BHMT (-CH3) Sarcosine Sarcosine DMG->Sarcosine DMGDH (-CH3) SAMe SAMe (S-adenosylmethionine) DMG->SAMe Provides Methyl Groups Glycine Glycine Sarcosine->Glycine SARDH (-CH3) Methylation Methylation Reactions (e.g., DNA, protein synthesis) SAMe->Methylation Donates Methyl Group

Experimental Data on DMG
ParameterStudy TypeSubjectsDosageResults
Athletic Performance Anecdotal and some studiesAthletesNot standardizedSome reports claim improved endurance, VO2 max, and reduced lactic acid buildup.[4]
Immune Response Double-blind study20 human volunteersNot specifiedA fourfold increase in antibody response to pneumococcal vaccine was observed in the DMG group compared to controls.[5]
Multiple Sclerosis Pilot double-blind, placebo-controlled randomized clinical trial30 patients with progressive MS125 mg/day for one yearNo therapeutic effect was found on disability, fatigue, cognitive, or gait parameters.[6][7]
Hepatic Function in Piglets Animal studyWeanling piglets with low birth weight0.1% DMG-Na supplemented dietIncreased body weight gain and feed efficiency, and reduced markers of liver stress (ALT and AST activities).[2]
Experimental Protocol: Immune Response Study

A double-blind study involving 20 human volunteers investigated the effect of DMG on the immune response.[5] Participants were administered either DMG or a placebo. Following this, they received a pneumococcal vaccine to challenge their immune systems. The primary outcome measured was the antibody titer in response to the vaccine. The results indicated a fourfold greater increase in antibody levels in the DMG-treated group compared to the placebo group, suggesting a potential role for DMG as an immunoadjuvant.[5]

Diisopropylammonium Dichloroacetate (DIPA): The Pyruvate Dehydrogenase Kinase Inhibitor

DIPA is a salt composed of diisopropylammonium and dichloroacetate (DCA). The biologically active component is DCA, which has been studied for its effects on cellular metabolism.

Mechanism of Action

DCA is an inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK).[8][9] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is a key enzyme that links glycolysis to the citric acid cycle. By inhibiting PDK, DCA keeps PDC in its active state, thereby promoting the conversion of pyruvate to acetyl-CoA and subsequent oxidation in the mitochondria.[8] This shifts cellular energy production from glycolysis towards oxidative phosphorylation.

DIPA_Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Lactate Lactate Pyruvate->Lactate Anaerobic Conditions Krebs Citric Acid Cycle (Oxidative Phosphorylation) AcetylCoA->Krebs PDC Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_inactive PDC-P (Inactive) PDC->PDC_inactive Phosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Inhibits DCA Dichloroacetate (DCA) from DIPA DCA->PDK Inhibits

Experimental Data on DIPA/DCA
ParameterStudy TypeSubjects/ModelResults
Glucose and Fat Metabolism In vitro and in vivo (rats)Normal and diabetic rat tissueDCA stimulated peripheral glucose utilization and inhibited gluconeogenesis and lipogenesis.[10]
Severe Influenza Animal studyMice infected with influenza AOral administration of DIPA restored PDH activity and ATP levels in various organs, improved survival, and suppressed the cytokine storm.[9]
Metabolic Disorders Review of clinical and preclinical dataHumans and animalsDCA has been shown to reduce hyperglycemia in diabetes and lower circulating lipids. It also facilitates lactate oxidation.[10]
Cancer Review-DCA's ability to inhibit PDK and shift cancer cell metabolism from glycolysis to oxidative phosphorylation is being investigated as a potential anti-cancer strategy.[8]
Experimental Protocol: DIPA in Severe Influenza

In a study on mice infected with a severe strain of influenza A virus, researchers administered DIPA orally at 12-hour intervals for 14 days.[9] The infection was shown to down-regulate the activity of the pyruvate dehydrogenase (PDH) complex and ATP levels, while up-regulating PDK4 in several organs. DIPA treatment significantly restored PDH activity and ATP levels, ameliorated metabolic disorders, and markedly improved survival rates.[9] This suggests that by inhibiting PDK4, DIPA can counteract the metabolic disturbances associated with severe influenza.[9]

Conclusion

The term "pangamic acid" or "vitamin B15" is a misnomer as it does not refer to a single, scientifically defined compound. A comparative analysis of its purported "natural" and "synthetic" forms is therefore not feasible. However, an examination of the distinct synthetic compounds marketed under this name reveals different biological activities.

  • N,N-Dimethylglycine (DMG) is a metabolic intermediate with proposed roles in improving oxygen utilization and as a methyl donor. While some studies suggest benefits for immune function and athletic performance, the evidence is not consistently strong, and a clinical trial in multiple sclerosis patients showed no effect.

  • Diisopropylammonium Dichloroacetate (DIPA) , through its active component DCA, has a well-defined mechanism of action as a PDK inhibitor. This leads to a shift in cellular metabolism towards glucose oxidation. This mechanism has shown potential in preclinical models for treating metabolic disorders and severe influenza and is being explored in the context of cancer therapy.

For researchers, scientists, and drug development professionals, it is crucial to disregard the ambiguous marketing term "pangamic acid" and instead focus on the pharmacology and therapeutic potential of its specific, well-characterized synthetic components, DMG and DIPA/DCA. Future research should continue to evaluate these compounds in well-controlled clinical trials to definitively assess their efficacy and safety.

References

A Comparative Guide to Analytical Methods for the Characterization of Products Marketed as Pangamic Acid (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of products marketed as pangamic acid, or vitamin B15, presents a significant analytical challenge due to the lack of a single, universally recognized chemical structure for this substance. Historically, various formulations have been sold under this name, often containing a mixture of components. Therefore, a direct cross-validation of analytical methods for "pangamic acid" is not feasible. Instead, this guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the separation, identification, and quantification of the potential components in such complex mixtures.

The selection of an appropriate analytical method is crucial for researchers and drug development professionals to ensure the quality, consistency, and safety of ingredients. This guide outlines the principles, typical performance characteristics, and general experimental protocols for HPLC-UV and GC-MS, enabling an informed decision on the most suitable approach for analyzing these complex products.

Comparison of Typical Performance Characteristics

The following table summarizes the general performance characteristics of HPLC-UV and GC-MS for the analysis of small organic molecules in complex matrices, such as those found in dietary supplements. These are typical values and can vary significantly based on the specific analyte, matrix, and instrumentation.

Performance ParameterHigh-Performance Liquid Chromatography-UV (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection based on the mass-to-charge ratio of ionized analytes.
Typical Analytes Non-volatile and thermally labile compounds, including many B-vitamins, amino acids, and organic acids.Volatile and semi-volatile compounds, or non-volatile compounds that can be made volatile through derivatization (e.g., fatty acids, sterols).
Limit of Detection (LOD) Typically in the low ng/mL to µg/mL range.Can reach low pg levels for targeted analysis.
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.[1]Can be in the high pg to low ng range.[1]
**Linearity (R²) **Generally ≥ 0.99 for a defined concentration range.[2]Typically ≥ 0.99 for a defined concentration range.[1]
Precision (%RSD) Intraday and interday precision are commonly < 5%.Intraday and interday precision are often < 10%.
Accuracy (% Recovery) Typically within 80-120% of the true value.Generally within 80-120% of the true value.
Specificity Moderate; depends on chromatographic resolution. Co-eluting compounds with similar UV spectra can interfere. Diode-array detectors can enhance specificity.High; mass spectra provide a unique fingerprint for compound identification, minimizing interferences.

Experimental Workflows and Signaling Pathways

A critical aspect of implementing any new analytical method is its validation to ensure it is fit for its intended purpose. Cross-validation between two different methods is a rigorous process to demonstrate the consistency and reliability of results.

Analytical_Method_Cross_Validation cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-MS) cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP Analysis Sample Analysis M1_SOP->Analysis Execute Method 1 M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_SOP->Analysis Execute Method 2 Sample_Prep Identical Sample Set Preparation Sample_Prep->Analysis Data_Comp Data Comparison (Statistical Analysis) Analysis->Data_Comp Conclusion Equivalence Assessment Data_Comp->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of components in a dietary supplement matrix using HPLC-UV and GC-MS. These protocols should be optimized and validated for the specific components of interest.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of water-soluble vitamins and other non-volatile components that may be present in products labeled as pangamic acid.

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized sample (e.g., powder from a capsule).

    • Extract the analytes using a suitable solvent. For B-complex vitamins, an acidic aqueous solution is often used to ensure stability.[3]

    • The extraction may be enhanced by sonication or shaking.

    • Centrifuge the extract to pelletize insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of B-vitamins.[2][4]

    • Mobile Phase: A gradient elution is often employed, starting with a highly aqueous mobile phase and increasing the proportion of an organic modifier like methanol or acetonitrile. The aqueous phase is typically buffered (e.g., with phosphate or acetate) to control the pH and improve peak shape.[3][5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm or 270 nm) or scanning across a range of wavelengths with a DAD to identify multiple components.[3][4]

  • Data Analysis:

    • Identify components by comparing their retention times to those of known standards.

    • Quantify the analytes by creating a calibration curve from the peak areas of the standards at different concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying a broad range of volatile and semi-volatile compounds, or those that can be derivatized to become volatile.

  • Sample Preparation (with Derivatization):

    • Extract the sample with an appropriate organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To analyze non-volatile components like amino acids or organic acids, a two-step derivatization is typically required:

      • Methoximation: To protect carbonyl groups.

      • Silylation (e.g., with MSTFA): To convert polar functional groups (-OH, -NH2, -COOH) into more volatile trimethylsilyl (TMS) ethers, esters, and amines.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm) is commonly used for metabolomics and general screening.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

    • Injector: Splitless injection is often used for trace analysis.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley).

  • Data Analysis:

    • Deconvolute the chromatogram to separate co-eluting peaks.

    • Identify compounds by matching their mass spectra and retention indices to a spectral library.

    • Semi-quantification can be performed based on the peak area of a characteristic ion. For absolute quantification, an isotopically labeled internal standard is required.

References

A Critical Examination of Pangamic Acid ("Vitamin B15"): A Review of Scientific Critiques and Rebuttals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substance commonly known as pangamic acid, or "vitamin B15," has been a subject of scientific controversy for decades. While proponents have claimed a wide range of therapeutic benefits, from enhanced athletic performance to treatment for various diseases, a critical evaluation of the available scientific literature reveals significant concerns regarding its chemical identity, efficacy, and safety. This guide provides an objective comparison of the scientific critiques and rebuttals of pangamic acid studies, supported by available experimental data.

I. The Fundamental Critique: A Question of Identity

A primary and recurring criticism of pangamic acid research is the lack of a consistent chemical definition.[1][2][3][4][5] The term "pangamic acid" has been applied to a variety of substances, and commercially available products have been shown to contain different compounds.[3][6]

Key points of contention include:

  • No Standardized Chemical Structure: The original substance described from apricot kernels was D-gluconodimethyl aminoacetic acid.[2][6] However, many products marketed as "pangamic acid" or "vitamin B15" contain other substances such as diisopropylammonium dichloroacetate (DIPA), N,N-Dimethylglycine (DMG), calcium gluconate, or simply glycine.[3][6]

  • Regulatory Stance: The U.S. Food and Drug Administration (FDA) has stated that there is no established identity for a substance called pangamic acid and considers it and its products to be unsafe for food and drug use.[5] Similarly, its distribution has been prohibited in Canada.[7]

This ambiguity in composition makes it exceedingly difficult to compare study results, as the "pangamic acid" used in one study may be entirely different from that used in another.[7]

II. Efficacy: A Tale of Contradictory and Poorly Controlled Studies

Much of the research supporting the efficacy of pangamic acid originated in the former Soviet Union.[7][8] However, these studies have been widely criticized for methodological flaws.

Critiques of Pro-Pangamic Acid Studies:

  • Lack of Control: Many of the clinical studies were not well-controlled, often lacking adequate comparable control groups or concurrently administering other drugs.[8]

  • Anecdotal Evidence: A significant portion of the research has been described as anecdotal in nature rather than based on controlled experimentation.[7]

  • Undefined Substance: The exact chemical composition of the "B15" used in these studies is often not clearly specified.[9]

In contrast, controlled clinical trials have largely failed to substantiate the claims of enhanced athletic performance.

Quantitative Data Summary: Placebo-Controlled Studies

The following table summarizes the results of a double-blind, placebo-controlled study on the effect of pangamic acid (calcium gluconate and N,N-Dimethylglycine) on maximal treadmill performance in male track athletes.[10]

ParameterExperimental Group (Pangamic Acid) - Pre-treatmentExperimental Group (Pangamic Acid) - Post-treatmentControl Group (Placebo) - Pre-treatmentControl Group (Placebo) - Post-treatmentp-value (Post-treatment comparison)
Maximal Heart Rate (bpm) 183181194194> 0.05
Treadmill Time (min) 16.9917.2116.4916.83> 0.05
Post-test Blood Glucose (mg%) 132.13138.88133.38139.13> 0.05
Post-test Blood Lactate (mg%) 64.6370.8876.1366.58> 0.05

The multivariate analysis of variance (MANOVA) revealed no significant differences (p > 0.05) between the groups after the treatment period.[10] This study concluded that the ingestion of pangamic acid does not produce significant changes in short-term maximal treadmill performance.[10]

III. Proposed Mechanisms of Action: Speculative and Unproven

Proponents of pangamic acid have suggested several mechanisms of action to explain its purported benefits. However, these are largely theoretical and lack robust scientific validation.

Proposed but Unverified Mechanisms:

  • Methyl Donor: It has been suggested that the dimethylglycine (DMG) component of some pangamic acid formulations can act as a methyl donor in transmethylation processes, similar to methionine, choline, and betaine.[8][11][12] This is proposed to improve energy utilization.[8] However, it has been shown that dimethylglycine does not directly participate in transmethylation reactions; its methyl groups must first be oxidized and transferred to tetrahydrofolic acid.[12]

  • Enhanced Cellular Respiration: Another proposed mechanism is the stimulation of oxidative metabolism and cellular respiration, particularly under hypoxic conditions.[11][12] While some in vitro studies have shown that pangamate can enhance the activities of various oxidative enzymes, this does not prove that it functions as a significant stimulator of these enzymes in vivo.[12]

The following diagram illustrates the hypothetical role of the DMG component of pangamic acid as an indirect methyl donor.

cluster_0 Hypothetical Methyl Donation Pathway of DMG DMG Dimethylglycine (DMG) (from Pangamic Acid) Oxidative_Demethylation Oxidative Demethylation DMG->Oxidative_Demethylation Oxidation Tetrahydrofolic_Acid Tetrahydrofolic Acid Oxidative_Demethylation->Tetrahydrofolic_Acid Methyl Group Transfer Methyl_THF Methyl-Tetrahydrofolic Acid Tetrahydrofolic_Acid->Methyl_THF Homocysteine Homocysteine Methyl_THF->Homocysteine Methyl Group Donation Methionine Methionine (Active Methyl Donor) Homocysteine->Methionine

Hypothetical indirect methyl donation pathway of DMG.

IV. Safety and Toxicological Concerns

Contrary to claims of safety, several studies have raised concerns about the potential toxicity of compounds found in pangamic acid preparations.[1]

  • Mutagenicity: Positive results from the Ames test, a screen for mutagenic potential, have been reported for compounds commonly found in "pangamic acid" products, including diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite.[7] This suggests a potential concern for carcinogenicity.[2][4][7]

  • Adverse Effects: While some sources claim a lack of reported untoward effects, others warn that it is possibly unsafe, especially during pregnancy and breastfeeding, due to the potential for some of its components to cause birth defects or cancer.[2][4][8]

V. Experimental Protocols: A Closer Look at a Controlled Study

To provide a clear example of a rigorous scientific investigation into pangamic acid, the methodology of the previously cited treadmill performance study is detailed below.[10]

Objective: To examine the effect of pangamic acid (calcium gluconate and N,N-Dimethylglycine) ingestion on short-term maximal treadmill performance.

Study Design: Double-blind, placebo-controlled experiment.

Participants: 16 male track athletes.

Procedure:

  • Group Assignment: Participants were randomly assigned to either an experimental group (E) or a control group (C).

  • Intervention:

    • Group E: Ingested six 50 mg pangamic acid tablets daily for three weeks.

    • Group C: Ingested six identical-looking placebo tablets daily for three weeks.

  • Testing: Subjects were tested before and after the three-week treatment period using the Bruce treadmill protocol.

  • Parameters Measured:

    • Maximal heart rate (HR)

    • Treadmill time (TM)

    • Recovery HR at 1 and 3 minutes

    • Pre- and post-test blood glucose and lactate levels

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the post-treatment data between the two groups.

The following diagram illustrates the experimental workflow of this study.

Start Start: 16 Male Track Athletes Pre_Test Pre-Treatment Testing (Bruce Treadmill Protocol) Start->Pre_Test Randomization Randomization Group_E Experimental Group (n=8) Pangamic Acid (300mg/day) Randomization->Group_E Group_C Control Group (n=8) Placebo Randomization->Group_C Treatment 3-Week Treatment Period Group_E->Treatment Group_C->Treatment Pre_Test->Randomization Post_Test Post-Treatment Testing (Bruce Treadmill Protocol) Treatment->Post_Test Analysis Data Analysis (MANOVA) Post_Test->Analysis

Workflow of a double-blind, placebo-controlled trial.

VI. Conclusion

The scientific evidence supporting the claims made for pangamic acid, or "vitamin B15," is weak and fraught with inconsistencies. The fundamental lack of a defined chemical identity for "pangamic acid" undermines the validity of much of the existing research. Well-controlled clinical trials have not substantiated the purported benefits for athletic performance. Furthermore, potential safety concerns, including mutagenicity of some components, suggest that the use of these products may not be without risk.

For the scientific and drug development community, the case of pangamic acid serves as a cautionary tale about the importance of precise chemical characterization, rigorous, controlled experimental design, and a critical evaluation of therapeutic claims. Future research in this area would require, at a minimum, the use of a well-defined and characterized chemical entity in placebo-controlled, double-blind clinical trials to establish any potential efficacy and safety.

References

Safety Operating Guide

Navigating the Disposal of Calcium Pangamate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions, building deep trust by providing value beyond the product itself.

The proper disposal of any chemical substance is paramount for laboratory safety and environmental protection. However, "calcium pangamate," also known as "pangamic acid" or "Vitamin B15," presents a unique challenge as it is not a scientifically recognized or chemically defined substance. Research and regulatory bodies have indicated that products labeled as this compound can be mixtures of various compounds, and a standard chemical identity has never been established. Therefore, any substance labeled as "this compound" must be treated as an unknown chemical for the purposes of handling and disposal.

This guide provides a comprehensive framework for the safe disposal of substances identified as this compound, by following established protocols for unknown laboratory chemicals.

Immediate Safety Protocols for Unknown Chemicals

When encountering a substance with an ambiguous or unverified identity like this compound, a thorough risk assessment is the critical first step. This involves evaluating potential hazards based on any available information and assuming a high level of risk until proven otherwise.

Personal Protective Equipment (PPE):

Given the unknown nature of the substance, a comprehensive PPE strategy is mandatory to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles are necessary to protect against potential splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common starting point, but consultation with your institution's Environmental Health and Safety (EHS) office is recommended.

  • Body Protection: A laboratory coat is essential to protect skin and clothing.

  • Respiratory Protection: All handling of unknown substances, especially if they are powders or volatile, should be conducted within a certified chemical fume hood to prevent inhalation.

Hazardous Waste Determination

Before disposal, a hazardous waste determination must be performed to ascertain the appropriate disposal pathway. This process, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), involves assessing the chemical's characteristics.

The following table summarizes the four key characteristics of hazardous waste. Any substance exhibiting one or more of these characteristics must be managed as hazardous waste.

Hazardous Characteristic Description Regulatory Threshold (Examples)
Ignitability Wastes that can readily catch fire and sustain combustion.Liquids with a flash point less than 140°F (60°C).
Corrosivity Wastes that can corrode metal containers, such as acids or bases.Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
Reactivity Wastes that are unstable under normal conditions and can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.Materials that react violently or generate toxic fumes when mixed with water.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which identifies the concentration of specific contaminants.

Experimental Protocol: Preliminary Characterization of an Unknown Chemical

If the composition of the "this compound" is truly unknown, a preliminary analysis must be conducted by trained personnel to categorize it for safe disposal. This should be performed in a controlled laboratory setting, adhering to all safety precautions for handling unknown substances.

Objective: To determine the basic hazardous characteristics of an unknown chemical substance for the purpose of safe disposal.

Materials:

  • Small sample of the unknown substance

  • Personal Protective Equipment (PPE) as outlined above

  • Chemical fume hood

  • pH paper or a calibrated pH meter

  • Water (in a wash bottle)

  • Beakers or test tubes

  • Spatula

Procedure:

  • Visual Inspection: In a chemical fume hood, carefully observe the physical state of the substance (solid, liquid, or gas) and its color.

  • Test for Water Reactivity:

    • Place a small amount (a few drops or crystals) of the substance into a clean beaker or test tube.

    • Using a wash bottle, add a few drops of water to the sample.

    • Observe for any reaction, such as the release of heat, bubbling, or fuming. If a reaction occurs, the substance is water-reactive.

  • Determine Corrosivity (pH Test):

    • If the substance is a liquid, directly test its pH using pH paper or a pH meter.

    • If the substance is a solid, dissolve a small amount in a minimal amount of neutral water and then test the pH of the resulting solution.

    • Record the pH value to determine if it falls into the corrosive range (≤2 or ≥12.5).

  • Assess Flammability:

    • This should only be performed by highly trained personnel in a controlled setting. A common method is to observe the substance's behavior near a heat source, but this is not recommended without proper equipment and expertise.

    • For liquids, a flash point test can be conducted if the appropriate apparatus is available.

  • Documentation: Meticulously record all observations. This information is crucial for the EHS office or a licensed hazardous waste disposal company to properly manage the waste.

Logical Workflow for Disposal

The proper disposal of a substance like this compound, which should be treated as an unknown chemical, follows a clear, logical progression to ensure safety and compliance. The following diagram illustrates this workflow.

cluster_assessment Initial Assessment cluster_characterization Hazard Characterization cluster_disposal Disposal Pathway start Encounter Substance (e.g., this compound) treat_as_unknown Treat as Unknown Chemical start->treat_as_unknown don_ppe Don Appropriate PPE treat_as_unknown->don_ppe prelim_analysis Perform Preliminary Analysis (Water Reactivity, pH, etc.) don_ppe->prelim_analysis is_hazardous Hazardous Characteristics Identified? prelim_analysis->is_hazardous hazardous_waste Manage as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Consult with EHS for Non-Hazardous Disposal is_hazardous->non_hazardous_waste No contact_ehs Contact EHS/Waste Vendor hazardous_waste->contact_ehs documentation Complete Waste Profile & Documentation contact_ehs->documentation disposal Arrange for Pickup and Disposal documentation->disposal

Essential Safety Protocols for Handling Poorly Characterized Substances Such as Calcium Pangamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance referred to as "Calcium pangamate," also known as pangamic acid or "Vitamin B15," is not a scientifically recognized or chemically well-defined compound.[1] The U.S. Food and Drug Administration (FDA) has stated that no specific chemical identity has been established for pangamic acid. Consequently, a specific Safety Data Sheet (SDS) with detailed quantitative safety information and occupational exposure limits is not available.

The following guidance is based on best practices for handling unknown or poorly characterized chemical powders in a laboratory setting. These protocols are designed to ensure a high level of safety for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling substances with unknown toxicological profiles. The following table summarizes the recommended PPE based on general laboratory safety standards.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Provides a primary barrier against skin contact with the chemical powder.[2][3]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles, especially when there is a risk of splashing or dust generation.Protects the eyes and face from airborne particles and accidental splashes.[2]
Respiratory Protection For low-dust procedures: N95, R95, or P95 filtering facepiece respirator. For procedures with potential for significant dust generation: A half-mask or full-facepiece air-purifying respirator with N100, R100, or P100 filters.Prevents the inhalation of fine powder particles, which can cause respiratory irritation. The level of protection should be appropriate for the potential exposure risk.[2]
Protective Clothing A laboratory coat or a chemical-resistant suit. Closed-toe shoes are mandatory.Prevents contamination of personal clothing and protects the skin from accidental spills.[2][3]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for the safe handling and disposal of unknown chemical substances.

Operational Plan:

  • Preparation:

    • Designate a specific handling area, preferably within a fume hood or a glove box, to contain any dust or aerosols.

    • Assemble all necessary materials before handling the chemical, including PPE, handling equipment (e.g., spatulas, weigh boats), and clearly labeled waste containers.[2]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling:

    • Handle the substance with care to minimize dust generation. Use techniques such as gentle scooping rather than pouring from a height.[2]

    • If preparing a solution, add the powder to the solvent slowly to prevent splashing.

  • Immediate Clean-up:

    • Clean any spills immediately according to established laboratory procedures for unknown substances. This typically involves using an appropriate absorbent material and decontaminating the area.

  • Decontamination and Doffing PPE:

    • Thoroughly decontaminate all non-disposable equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye and face protection.[2]

Disposal Plan:

  • Waste Segregation:

    • All disposable materials contaminated with the substance (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste.

    • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and "Unknown Chemical Waste" and include any other relevant hazard information if observed (e.g., flammable, corrosive).

  • Storage:

    • Store the hazardous waste container in a designated and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in the regular trash.[4][5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling an unknown chemical powder like "this compound".

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate Handling Area (Fume Hood) gather_materials Assemble PPE, Equipment, & Waste Containers don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling handle_chem Handle Chemical to Minimize Dust don_ppe->handle_chem clean_spills Clean Spills Immediately handle_chem->clean_spills decontaminate Decontaminate Equipment clean_spills->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste Proceed to Disposal label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.